tert-Butyl peroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl benzenecarboperoxoate | |
|---|---|---|
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InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
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InChI Key |
GJBRNHKUVLOCEB-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1 | |
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Molecular Formula |
C11H14O3 | |
| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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DSSTOX Substance ID |
DTXSID9024699 | |
| Record name | tert-Butyl perbenzoate | |
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Molecular Weight |
194.23 g/mol | |
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Physical Description |
Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB] | |
| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |
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| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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| Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |
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| Record name | Peroxybenzoic acid, t-butyl ester | |
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Boiling Point |
234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg | |
| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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| Record name | t-Butyl peroxy benzoate | |
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Flash Point |
200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup | |
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| Record name | t-Butyl peroxy benzoate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones | |
| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Density |
1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C | |
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Vapor Pressure |
0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C | |
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Color/Form |
Colorless liquid, Colorless to slight yellow liquid, Liquid | |
CAS No. |
614-45-9 | |
| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |
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| Record name | tert-Butyl peroxybenzoate | |
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| Record name | TERT-BUTYL PEROXYBENZOATE | |
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Melting Point |
46 °F (NTP, 1992), 8 °C | |
| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |
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Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Peroxybenzoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and decomposition of tert-Butyl peroxybenzoate (TBPB), a widely utilized organic peroxide. The information is presented to support research and development activities where this compound is of interest.
Chemical Properties
This compound is a clear, colorless to pale yellow liquid with a mild aromatic odor.[1][2][3] It is primarily used as a radical initiator in polymerization reactions and for crosslinking polymers.[4][5] Due to its thermal instability, it is often stored and transported as a solution or mixture with inert solids to mitigate explosion hazards.[1][3]
Table 1: Quantitative Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | tert-Butyl benzenecarboperoxoate | [4] |
| CAS Number | 614-45-9 | [4] |
| Molecular Formula | C₁₁H₁₄O₃ | [4][6] |
| Molar Mass | 194.23 g/mol | [4] |
| Density | 1.034 g/cm³ | [4] |
| Melting Point | 8-9 °C | [4] |
| Boiling Point | 112 °C (decomposes) | [4] |
| Flash Point | 107–110°C (open cup) | [2] |
| Active Oxygen Content | ~8.16 wt% | [4] |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [2][4] |
Chemical Structure
This compound is a perester, an organic compound containing the R¹-C(O)OO-R² functional group. In this case, R¹ is a phenyl group and R² is a tert-butyl group.[1] The core of its reactivity lies in the unstable peroxide bond (-O-O-).[7]
Caption: 2D structure of this compound.
Experimental Protocols
A standard and widely referenced method for preparing this compound is through the acylation of tert-butyl hydroperoxide with benzoyl chloride.[1][4] This reaction is typically performed under alkaline conditions.
Experimental Protocol:
A detailed protocol for the synthesis is as follows:[8]
-
Preparation of Reaction Mixture: In a suitable reaction flask, add 72g of a 10% sodium hydroxide (B78521) solution (0.18 mol).
-
Cooling: Lower the temperature of the solution to between 15-20°C.
-
Addition of Hydroperoxide: Slowly add 23.2g of 70% tert-butyl hydroperoxide (0.16 mol) dropwise to the cooled sodium hydroxide solution. The reaction is allowed to complete over 1 hour.
-
Addition of Benzoyl Chloride: While maintaining the temperature at 10-15°C, add 24.7g of benzoyl chloride (0.176 mol) dropwise.
-
Reaction Completion: After the addition is complete, continue to stir the mixture while maintaining the temperature for an additional hour.
-
Workup - Separation: Allow the mixture to stand for 30 minutes to allow for phase separation. The lower aqueous layer is removed.
-
Workup - Washing: The upper organic phase is washed twice with 30ml portions of purified water.
-
Drying and Isolation: To the organic phase, add 0.2g of a stabilizer and 1g of anhydrous magnesium sulfate. The mixture is dried and then filtered to yield the final product, this compound.
Caption: Experimental workflow for the synthesis of TBPB.
Thermal Decomposition Pathway
The utility of TBPB as a radical initiator stems from its thermal decomposition. The process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.[9] This is the rate-determining step.[9]
The primary decomposition products include carbon dioxide, acetone (B3395972), methane, tert-butanol, benzoic acid, and benzene.[4] The decomposition can be accelerated by amines, metal ions, strong acids and bases, and other reducing or oxidizing agents.[4]
Decomposition Steps:
-
Initiation: The O-O bond cleaves, forming a benzoyloxy radical and a tert-butoxy (B1229062) radical.[9]
-
Propagation/Radical Reactions: These initial radicals undergo further reactions. The tert-butoxy radical can decompose into acetone and a methyl radical.[9] The benzoyloxy radical can decarboxylate to form a phenyl radical and carbon dioxide.[9]
-
Termination/Product Formation: These highly reactive radicals can then abstract hydrogen atoms or combine with other radicals to form the final stable products like methane, benzene, and benzoic acid.[4][9]
Caption: Thermal decomposition pathway of TBPB.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | 614-45-9 [chemicalbook.com]
- 3. This compound | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 6. Peroxybenzoic acid, tert-butyl ester [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Synthesis of tert-Butyl Peroxybenzoate from Benzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl peroxybenzoate, a widely utilized organic peroxide in various industrial and research applications. This document details the core chemical principles, experimental procedures, quantitative data, and critical safety information pertinent to the synthesis of this compound from benzoyl chloride and tert-butyl hydroperoxide.
Introduction
This compound (TBPB) is an organic compound with the chemical formula C₆H₅CO₃C(CH₃)₃. It is a notable member of the perester family and serves primarily as a radical initiator in polymerization processes, such as the production of low-density polyethylene (B3416737) (LDPE) and the crosslinking of unsaturated polyester (B1180765) resins.[1] Its controlled decomposition at elevated temperatures to generate free radicals makes it a valuable reagent in organic synthesis. This guide focuses on its preparation from the reaction of benzoyl chloride with tert-butyl hydroperoxide, a common and efficient synthetic route.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from benzoyl chloride and tert-butyl hydroperoxide proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the nucleophilic oxygen of tert-butyl hydroperoxide attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The overall balanced chemical equation is:
C₆H₅COCl + (CH₃)₃COOH + NaOH → C₆H₅CO₃C(CH₃)₃ + NaCl + H₂O
Alternatively, a two-step process can be employed where tert-butyl hydroperoxide is first converted to its sodium salt, which then reacts with benzoyl chloride.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from two representative experimental protocols for the synthesis of this compound.
Table 1: Molar and Mass Quantities of Reactants and Product (Protocol 1)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| tert-Butanol (B103910) (70%) | C₄H₁₀O | 74.12 | 0.16 (of t-BuOH) | 23.2 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 0.18 | 7.2 (in 72g of 10% solution) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.176 | 24.7 |
| This compound | C₁₁H₁₄O₃ | 194.23 | ~0.157 (theoretical) | 30.4 (obtained) |
Yield: 98.3%, Purity: 99.08%[1]
Table 2: Reagent Flow Rates for Continuous Synthesis (Protocol 2)
| Reagent | Concentration | Flow Rate ( kg/h ) |
| tert-Butyl Hydroperoxide Solution | 70 wt% | 18.4 |
| Sodium Hydroxide Solution | 50 wt% | 11.8 |
| Water | - | 35.8 |
| Benzoyl Chloride | - | 18.0 |
| Product | ||
| This compound | - | 33.8 |
Yield: 95.3% (based on benzoyl chloride)[3]
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Batch Synthesis via in-situ Sodium tert-Butyl Peroxide Formation
This protocol is adapted from a patented procedure.[1]
Materials:
-
Reaction flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
tert-Butanol (70% solution)
-
Sodium hydroxide (10% aqueous solution)
-
Benzoyl chloride
-
Purified water
-
Anhydrous magnesium sulfate
-
Stabilizer
Procedure:
-
Preparation of Sodium tert-Butyl Peroxide Solution:
-
To a reaction flask, add 72 g of a 10% sodium hydroxide solution (0.18 mol).
-
Cool the solution to 15-20 °C.
-
Slowly add 23.2 g of 70% tert-butanol (containing 0.16 mol of tert-butanol) dropwise over 1 hour.
-
-
Reaction with Benzoyl Chloride:
-
Maintain the temperature of the mixture at 10-15 °C.
-
Add 24.7 g (0.176 mol) of benzoyl chloride dropwise to the solution.
-
After the addition is complete, continue stirring the mixture at this temperature for 1 hour.
-
-
Work-up and Purification:
-
Allow the mixture to stand for 30 minutes to allow for phase separation.
-
Separate the lower aqueous layer.
-
Wash the upper organic phase twice with 30 mL of purified water each time.
-
Separate the organic layer and add 0.2 g of a suitable stabilizer and 1 g of anhydrous magnesium sulfate.
-
Dry the product and then perform suction filtration to remove the drying agent.
-
This procedure yields approximately 30.4 g of this compound with a purity of 99.08%.[1]
-
Protocol 2: Continuous Synthesis
This protocol is designed for a continuous production process.[3]
Equipment:
-
Two jacketed reactors in series
-
Pumps for continuous feeding of reagents
-
Heat exchangers for temperature control
-
Separation unit
-
Washing columns
-
Distillation column
Procedure:
-
Reaction:
-
The first reactor is initially filled with a solution of 19.4 wt% tert-butyl hydroperoxide and 8.9 wt% sodium hydroxide.[3]
-
Continuously feed the following reagents into the first reactor:
-
Maintain the internal temperature of the first reactor at 12 °C and the second reactor at 11 °C using a cooling system.[3]
-
-
Purification:
-
The reaction mixture from the second reactor is continuously transferred to a separation unit.
-
The organic phase is separated and washed successively with:
-
an 8 wt% sodium hydroxide solution.[3]
-
a 10 wt% sodium sulfite (B76179) solution (containing acetic acid).[3]
-
a 1 wt% sodium bicarbonate solution.[3]
-
-
The washed organic phase is then dried by distillation in a column at 35 °C and 42-44 millibars.[3]
-
This continuous process yields approximately 33.8 kg/h of this compound.[3]
-
Visualizations
The following diagrams illustrate the reaction mechanism and a generalized experimental workflow for the batch synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for batch synthesis.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
This compound: This compound is an organic peroxide and can decompose explosively upon heating.[4] It is also a combustible liquid.[4] It can cause skin and eye irritation, and may cause an allergic skin reaction.[4] Harmful if inhaled or swallowed.[4]
-
Benzoyl Chloride: A corrosive substance that causes severe skin burns and eye damage. It is a lachrymator and is harmful if swallowed or inhaled. Reacts with water to produce hydrochloric acid.
-
tert-Butyl Hydroperoxide: A strong oxidizing agent that can be flammable and may cause fire. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.
Recommended Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat, must be worn.
-
Avoid exposure to heat, sparks, open flames, and other sources of ignition.
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring materials to prevent static discharge.[3]
-
Store this compound at temperatures between 10 °C and 50 °C to prevent solidification and self-accelerating decomposition.
-
In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.
-
Have appropriate spill containment and cleanup materials readily available.
Conclusion
The synthesis of this compound from benzoyl chloride and tert-butyl hydroperoxide is a well-established and efficient method. By carefully controlling reaction conditions and adhering to stringent safety protocols, high yields of pure product can be consistently obtained. The detailed experimental protocols and safety information provided in this guide are intended to assist researchers and professionals in the safe and successful synthesis of this important industrial chemical.
References
tert-Butyl Peroxybenzoate (CAS 614-45-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of tert-Butyl peroxybenzoate (TBPB), an organic peroxide with significant applications in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its primary uses, and insights into its reaction mechanisms.
Core Properties and Safety Data
This compound is a colorless to slightly yellow liquid widely utilized as a radical initiator.[1][2] Its utility stems from the thermal instability of the peroxide bond, which cleaves upon heating to generate reactive free radicals.[3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 614-45-9 | [2] |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.034 g/cm³ | [2] |
| Melting Point | 8-9 °C | [2] |
| Boiling Point | 112 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and phthalates. | [2] |
| Active Oxygen Content | ~8.16 wt% | [2] |
Safety and Handling Information
TBPB is a reactive and thermally unstable compound that requires careful handling and storage.
| Parameter | Information | Reference(s) |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [2] |
| Storage Temperature | Between 10 °C and 50 °C | [2] |
| Primary Hazards | Organic peroxide, thermal instability, potential for runaway reactions. | [3][4] |
| Incompatibilities | Strong acids and bases, metal ions, amines, and strong reducing/oxidizing agents. | [5] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and lab coat. | [1] |
| Handling Precautions | Avoid heat, sparks, and open flames. Use in a well-ventilated area. | [1] |
Key Applications and Experimental Protocols
This compound is a versatile reagent in several chemical processes. Detailed methodologies for some of its principal applications are provided below.
Free-Radical Polymerization of Styrene (B11656)
TBPB is a common initiator for the polymerization of vinyl monomers, such as styrene.[6]
Experimental Protocol:
-
Inhibitor Removal: Commercial styrene contains an inhibitor (e.g., tert-butyl-catechol) that must be removed prior to polymerization. This is typically achieved by washing the styrene with an aqueous sodium hydroxide (B78521) solution, followed by washing with distilled water to neutrality. The styrene is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).[6]
-
Polymerization Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the purified styrene.
-
Initiator Addition: Add this compound (typically 0.1-1.0% by weight relative to the monomer) to the styrene.
-
Reaction: Heat the mixture to a temperature of 100-140 °C with continuous stirring.[7] The polymerization will proceed, evidenced by an increase in viscosity.
-
Termination and Isolation: After the desired reaction time (which can range from hours to days depending on the desired molecular weight and conversion), cool the reaction mixture. The resulting polystyrene can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.[6]
Crosslinking of Unsaturated Polyester (B1180765) Resins
TBPB is employed as a high-temperature initiator for the curing (crosslinking) of unsaturated polyester resins.[2][8]
Experimental Protocol:
-
Resin Preparation: An unsaturated polyester resin is typically dissolved in a reactive monomer like styrene (20-80% by weight).[1]
-
Promoter/Accelerator Addition (Optional): For room temperature curing, an accelerator system, such as a combination of a copper salt (e.g., cupric chloride) and a mercaptan, can be added to the resin mixture.[1] For high-temperature curing, accelerators are often not required.
-
Initiator Addition: Add this compound (typically 1-2% by weight of the resin) to the resin mixture and mix thoroughly until homogeneous.[1][2]
-
Curing: For high-temperature curing, heat the mixture to 120-170 °C.[7] The curing process involves the crosslinking of the polyester chains with the styrene monomer, leading to a solid, thermoset material. The time required for curing will depend on the temperature and the specific resin system.
-
Post-Curing: A post-curing step at an elevated temperature is often performed to ensure complete reaction and to optimize the mechanical properties of the final product.
Kharasch-Sosnovsky Reaction
This reaction achieves the allylic oxidation of olefins to form allylic benzoates, using a copper catalyst and TBPB.[9][10]
Experimental Protocol for the Oxidation of Cyclohexene (B86901):
-
Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) bromide.
-
Reactant Addition: Add cyclohexene as the substrate.
-
Initiator Addition: Slowly add this compound to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at or slightly above room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product, 3-benzoyloxycyclohexene, can be purified by column chromatography. The reported yields for this reaction are in the range of 71-80%.[2]
Synthesis of 6-Alkyl Phenanthridines
TBPB can mediate the synthesis of 6-alkyl phenanthridines through a C(sp³)–H/C(sp²)–H bond functionalization.[11]
Experimental Protocol:
-
Reactant Mixture: In a reaction tube, combine 2-isocyanobiaryl (1.0 equivalent), 1,4-dioxane (B91453) (which serves as both the solvent and the alkyl source), and this compound (as the radical initiator).
-
Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 120-140 °C) in a sealed tube for a specified period (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired 6-alkyl phenanthridine (B189435) product.
Reaction Mechanisms and Pathways
The utility of this compound is rooted in its ability to generate free radicals. The following diagrams illustrate the key reaction pathways.
Thermal Decomposition of this compound
The initial and rate-determining step in the thermal decomposition of TBPB is the homolytic cleavage of the oxygen-oxygen bond.[3] This generates a benzoyloxyl radical and a tert-butoxyl radical, which can then undergo further reactions.
References
- 1. US4380605A - Room temperature crosslinking unsaturated polyester resins - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 5. Polymerization Reactions [chemed.chem.purdue.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]
- 10. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. This compound (TBPB)-mediated 2-isocyanobiaryl insertion with 1,4-dioxane: efficient synthesis of 6-alkyl phenanthridines via C(sp3)–H/C(sp2)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Physical Properties of tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of tert-Butyl peroxybenzoate (TBPB). The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields where this compound may be utilized as a radical initiator or oxidizing agent.
Core Physical and Chemical Properties
This compound is an organic peroxide, specifically a perester, with the chemical formula C₁₁H₁₄O₃.[1] It is a pale yellow liquid and is most commonly supplied as a solution in solvents like ethanol (B145695) or phthalates.[1] It is widely used as a radical initiator in polymerization reactions and for crosslinking unsaturated polyester (B1180765) resins.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Units | Notes | Citations |
| Molecular Weight | 194.23 | g/mol | [1][2][3][4] | |
| Appearance | Clear, colorless to slightly yellow liquid | Mild, aromatic odor | [2][3][5] | |
| Density | 1.021 - 1.04 | g/mL | at 25 °C | [1][3][5] |
| Melting Point | 8 - 9 | °C | [1][3] | |
| Boiling Point | 112 | °C | Decomposes | [1][2] |
| 75 - 76 | °C | at 0.2 mmHg | [3] | |
| Flash Point | 93 - 110 | °C | Closed Cup: ~93-96 °C, Open Cup: ~107-110 °C | [3][6][7] |
| Vapor Pressure | 0.33 | mmHg | at 50 °C (122 °F) | [5][8] |
| Vapor Density | 6.7 | (vs air) | [3][9] | |
| Refractive Index | ~1.499 | at 20 °C | [2][3] | |
| Solubility | Insoluble in water. Soluble in most organic solvents such as alcohols, esters, and ethers. | [3][10][11] | ||
| Autoignition Temperature | 400 | °C | [7] | |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 | °C | The lowest temperature at which self-accelerating decomposition in transport packaging can occur. | [1][5][12] |
| Half-Life | 10 hours at 104 °C; 1 hour at 124 °C; 1 minute at 165 °C | [1][5] | ||
| Active Oxygen Content | ~8.16 | % w/w | [1][5] |
Experimental Protocols for Property Determination
The determination of the physical properties of chemical substances like this compound is governed by standardized experimental protocols to ensure accuracy, reproducibility, and safety. The primary sources for these standardized methods are organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
General Methodologies:
-
OECD Guidelines for the Testing of Chemicals: This is a collection of internationally agreed-upon testing methods used by governments, industry, and independent laboratories. Section 1 of these guidelines specifically covers the determination of physical-chemical properties.[1][3][12]
-
ASTM International Standards: ASTM develops and publishes voluntary consensus technical standards for a wide range of materials, products, systems, and services. Several ASTM methods are relevant to the testing of organic peroxides.
Specific Experimental Protocols:
-
Flash Point: The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. For liquids, this is commonly determined using either a Tag Closed Cup Tester (ASTM D56) for low viscosity liquids or a Pensky-Martens Closed Cup Tester (ASTM D93) for liquids with higher viscosity or a tendency to form a surface film.[13]
-
Self-Accelerating Decomposition Temperature (SADT): The SADT is a critical safety parameter for thermally unstable substances. It is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. The test involves placing the packaged substance in an oven at a set temperature and monitoring for a runaway thermal event.[4] The test is repeated at different temperatures to determine the failure point.[4] The Heat Accumulation Storage Test (HAST), which uses a Dewar flask to simulate the heat transfer of larger packages, is an alternative method.[4]
-
Assay of Organic Peroxides: The purity or assay of organic peroxides can be determined by methods such as those described in ASTM E298, which includes titrimetric procedures.[14][15] For trace amounts of peroxides in organic solvents, ASTM E299 can be utilized, which involves a colorimetric method.
Key Chemical Processes and Visualizations
This compound is primarily used for its ability to generate free radicals upon decomposition. This property is central to its application as a polymerization initiator and in certain organic synthesis reactions.
Thermal Decomposition of this compound
The thermal decomposition of this compound is a critical process that initiates polymerization. The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen bond to form a benzoyloxy radical and a tert-butoxy (B1229062) radical.[13] These highly reactive radicals can then undergo further reactions, including decarboxylation and hydrogen abstraction, to generate the species that initiate polymerization.[13] The main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1][16]
References
- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 5. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 7. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 8. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. search.library.brandeis.edu [search.library.brandeis.edu]
- 13. delltech.com [delltech.com]
- 14. store.astm.org [store.astm.org]
- 15. infinitalab.com [infinitalab.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Decomposition Mechanism of tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition mechanism of tert-butyl peroxybenzoate (TBPB), a widely used organic peroxide. Understanding its decomposition is critical for its safe handling, storage, and application as a radical initiator in various industrial processes, including polymer synthesis and pharmaceutical manufacturing. This document details the thermal and photochemical decomposition pathways, presents key kinetic and thermodynamic data, and outlines the experimental protocols used to elucidate these mechanisms.
Introduction
This compound is an organic compound valued for its ability to generate free radicals upon decomposition, which are essential for initiating polymerization and other radical-mediated reactions.[1][2] However, its inherent thermal instability necessitates a thorough understanding of its decomposition pathways to mitigate the risks of runaway reactions, fires, and explosions.[3] This guide synthesizes current knowledge on the factors influencing TBPB decomposition and the analytical techniques employed for its study.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a complex process involving a cascade of radical reactions. The decomposition can be initiated at elevated temperatures, with its reactivity increasing significantly with temperature.[1][2]
Initial Homolytic Cleavage
The primary and rate-determining step in the thermal decomposition of TBPB is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond.[2] This unimolecular reaction requires an activation energy to overcome the bond dissociation energy, leading to the formation of a benzoyloxy radical and a tert-butoxy (B1229062) radical.
Subsequent Radical Reactions
The initially formed benzoyloxy and tert-butoxy radicals are highly reactive and undergo a series of subsequent reactions, including fragmentation, hydrogen abstraction, and radical combination. The distribution of the final products is temperature-dependent.[2]
-
Benzoyloxy Radical Pathway: The benzoyloxy radical can undergo decarboxylation to form a phenyl radical and carbon dioxide. The phenyl radical can then abstract a hydrogen atom to form benzene (B151609) or react with other radicals.[4][5][6] Alternatively, the benzoyloxy radical can abstract a hydrogen atom to form benzoic acid.[2]
-
tert-Butoxy Radical Pathway: The tert-butoxy radical can abstract a hydrogen atom to form tert-butanol.[4] More commonly at higher temperatures, it undergoes β-scission to yield acetone (B3395972) and a methyl radical.[2] The highly reactive methyl radical can then participate in various hydrogen abstraction and combination reactions, leading to the formation of methane (B114726) and other products.[4]
Final Decomposition Products
The primary final products of the thermal decomposition of TBPB include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[4] The relative yields of these products can vary depending on the reaction conditions, such as temperature and the presence of other reactive species.
Photochemical Decomposition Mechanism
Exposure to light, particularly ultraviolet (UV) radiation, can also induce the decomposition of this compound.[1] The photochemical decomposition proceeds through a radical mechanism similar to the thermal pathway, initiated by the photolytic cleavage of the O-O bond.
While TBPB shows a UV absorption maximum around 232 nm, making it less susceptible to direct photolysis by sunlight (which is largely filtered by the atmosphere below 290 nm), artificial UV sources can effectively initiate its decomposition. The photodissociation of related peroxy radicals has been shown to proceed via excited-state surfaces, leading to fragmentation. For instance, the tert-butyl peroxy radical, a potential intermediate, can photodissociate into multiple fragments.[6][7][8]
The subsequent reactions of the benzoyloxy and tert-butoxy radicals are expected to be similar to those in the thermal decomposition pathway, leading to a comparable, though potentially differently distributed, set of final products.
Quantitative Decomposition Data
The kinetics and thermodynamics of TBPB decomposition have been studied using various techniques. The following tables summarize key quantitative data from the literature.
Table 1: Thermal Decomposition Kinetics of this compound
| Parameter | Value | Conditions | Reference(s) |
| Half-Life | |||
| 10 hours | 104 °C | [4] | |
| 1 hour | 124 °C | [4] | |
| 1 minute | 165 °C | [4] | |
| Activation Energy (Ea) | 70.50 - 131.91 kJ/mol | Non-isothermal DSC | [2] |
| ~120.14 kJ/mol | Adiabatic Calorimetry (ARC) | [9] | |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | For transport packaging | [4] |
Table 2: Thermodynamic Data for the Decomposition of this compound
| Parameter | Value | Method | Reference(s) |
| Heat of Decomposition (ΔH) | 1201.30 ± 124.18 J/g | Calorimetry | [2] |
| ~1300 J/g | DSC | [9] |
Influence of Solvents and Additives
The decomposition of this compound is significantly influenced by the solvent and the presence of certain additives.
-
Solvents: The decomposition rate is generally faster in aliphatic solvents compared to aromatic solvents. This is attributed to induced decomposition pathways where solvent radicals participate in the reaction cascade. Polar solvents can also influence the decomposition rate by stabilizing the transition state of the O-O bond cleavage.[10] TBPB is often supplied as a solution in solvents like ethanol (B145695) or phthalate (B1215562) to improve safety and handling.[4]
-
Additives: The decomposition of TBPB can be accelerated by the presence of amines, metal ions (such as copper salts), strong acids, and strong bases.[4] Conversely, radical scavengers and inhibitors can be used to control the decomposition rate and prevent runaway reactions.
Experimental Protocols
A variety of analytical techniques are employed to study the decomposition of this compound.
Calorimetric Methods
Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to determine the thermal stability and thermodynamic parameters of TBPB decomposition.
-
DSC Protocol:
-
A small sample of TBPB (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 2, 5, 10 °C/min).
-
The heat flow to or from the sample is measured as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH).
-
By performing experiments at multiple heating rates, the activation energy (Ea) can be calculated using methods such as the Kissinger equation.[9]
-
Chromatographic and Spectrometric Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation and identification of the volatile products of TBPB decomposition.
-
GC-MS Protocol:
-
A sample of TBPB is decomposed in a sealed vial at a specific temperature for a set time.
-
The headspace gas or a solvent extract of the residue is injected into the GC-MS system.
-
GC Separation: A capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms) is used to separate the decomposition products. A typical temperature program might be:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: 5-10 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
MS Detection: A mass spectrometer is used to detect the eluting compounds. Electron ionization (EI) at 70 eV is commonly used. The mass spectra of the separated components are compared to a library (e.g., NIST) for identification.[11][12]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy, in conjunction with spin trapping, is a powerful technique for the detection and identification of the short-lived radical intermediates formed during TBPB decomposition.[8][9]
-
EPR Spin Trapping Protocol:
-
A solution of TBPB and a spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)) in a suitable solvent is prepared.[8][9]
-
The solution is transferred to a quartz EPR tube.
-
Decomposition is initiated either by heating the sample within the EPR cavity or by irradiating it with a UV light source.
-
The EPR spectrum is recorded. The resulting spectrum is a superposition of the spectra of the spin adducts formed by the reaction of the spin trap with the radical intermediates.
-
The hyperfine coupling constants of the observed signals are analyzed to identify the trapped radicals (e.g., tert-butoxy, methyl, and phenyl radicals).[8][9]
-
Safety and Handling
Due to its thermal sensitivity, this compound must be handled with care.
-
Storage: Store in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[1]
-
Incompatible Materials: Avoid contact with strong acids, bases, reducing agents, oxidizing agents, and metal salts, as these can catalyze explosive decomposition.[4]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, grinding, and impact.
Conclusion
The decomposition of this compound is a complex process governed by radical chemistry. Both heat and light can initiate the homolytic cleavage of the peroxide bond, leading to a cascade of reactions that produce a variety of products. A thorough understanding of these decomposition pathways, the factors that influence them, and the analytical methods used for their study is paramount for the safe and effective use of this important industrial chemical. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a this compound Runaway Reaction by Five Kinetic Models | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 8. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 11. [Determination of decomposition products of di-t-butyl peroxide by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispec.co.th [scispec.co.th]
A Comprehensive Technical Guide to the Thermal Half-Life of tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition and half-life of tert-Butyl peroxybenzoate (TBPB), a widely utilized organic peroxide in various industrial and research applications. Understanding the thermal stability of TBPB is paramount for ensuring safe handling, storage, and application, particularly in polymerization processes and as a radical initiator in organic synthesis.
Core Concept: Half-Life and Thermal Decomposition
The half-life of a chemical compound is the time required for its concentration to decrease to half of its initial value. In the context of organic peroxides like this compound, the half-life is a critical parameter that is highly dependent on temperature. The decomposition of TBPB is an exothermic process that, if not properly controlled, can lead to a runaway reaction.[1] The primary mechanism of thermal decomposition involves the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule. This initial step generates a benzoyloxy radical and a tert-butoxy (B1229062) radical.[2] These highly reactive radical species then undergo a series of subsequent reactions, leading to the formation of various stable end products.
Quantitative Half-Life Data
The rate of decomposition of this compound is significantly influenced by temperature. The following table summarizes the half-life of TBPB at various temperatures as reported in the literature. It is important to note that minor variations in reported values can exist due to different experimental conditions and analytical techniques.
| Half-Life | Temperature (°C) | Temperature (K) | Source(s) |
| 10 hours | 104 | 377.15 | [2][3][4] |
| 1 hour | 124 | 397.15 | [2][3][4] |
| 1 minute | 165 | 438.15 | [2][3][4] |
Thermal Decomposition Pathway
The thermal decomposition of this compound is a free-radical chain reaction. The process is initiated by the cleavage of the O-O bond, followed by a cascade of radical reactions.
References
A Deep Dive into the Solubility of tert-Butyl Peroxybenzoate in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl peroxybenzoate, a widely utilized organic peroxide in various industrial and research applications. Understanding its solubility is paramount for optimizing reaction conditions, ensuring safety, and developing robust formulations. This document compiles available data on its solubility in a range of organic solvents, outlines a general experimental protocol for solubility determination, and provides visual aids to conceptualize the underlying principles and workflows.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound possesses both nonpolar (benzene ring, tert-butyl group) and polar (ester and peroxy linkages) characteristics, making it soluble in a variety of organic solvents while having limited solubility in highly polar solvents like water.
Solubility Data
This compound is generally characterized by its high solubility in common organic solvents and its immiscibility with water.[1][2] While precise quantitative solubility data at various temperatures is not extensively documented in publicly available literature, qualitative descriptions from various sources provide a strong indication of its behavior. The following table summarizes the available solubility information.
| Solvent Class | Specific Solvent | Solubility/Miscibility | Source(s) |
| Alcohols | Alcohol (general) | Soluble, Completely Miscible | [3][4][5] |
| Methanol | Soluble | [2][6] | |
| Ethanol | Soluble | [3] | |
| Esters | Ester (general) | Soluble | [3][5] |
| Ethyl Acetate | Soluble | [2][6] | |
| Ethers | Ether (general) | Soluble | [3][5] |
| Ketones | Ketone (general) | Soluble | [3][5] |
| Aromatic Hydrocarbons | Styrene | Soluble | [2][6] |
| Phthalates | Phthalates | Soluble, Completely Miscible | [3][4] |
| Water | Water | Insoluble / Immiscible | [1][3][6][7] |
| < 1 mg/mL at 20°C (68°F) | [3] | ||
| 1.18 g/L | [8][9] |
It is important to note that this compound is often supplied as a solution in a solvent to enhance its stability and safety in handling.[3]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of incremental addition of the solute to a known volume of solvent until saturation is reached.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Calibrated glass vials or test tubes
-
Micropipettes or a burette
-
Vortex mixer or magnetic stirrer
-
Analytical balance (for preparing solutions of known concentration if needed)
-
Temperature-controlled environment (e.g., water bath or incubator)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Prepare a temperature-controlled environment to the desired experimental temperature.
-
Solvent Addition: Accurately dispense a known volume of the organic solvent into a glass vial.
-
Incremental Solute Addition: Using a micropipette, add a small, known volume of this compound to the solvent.
-
Mixing: Vigorously mix the solution using a vortex mixer or magnetic stirrer until the solute is completely dissolved. Observe the solution for any signs of undissolved droplets or phase separation.
-
Observation: If the this compound dissolves completely, continue adding small, known increments. After each addition, mix thoroughly and observe the solution.
-
Saturation Point: The saturation point is reached when the addition of another increment of this compound results in a persistent second phase (cloudiness or distinct droplets) that does not disappear upon further mixing.
-
Quantification: The total volume of this compound added to the known volume of the solvent at the saturation point is used to calculate the solubility, which can be expressed in terms of volume/volume percentage (v/v%), grams per 100 mL, or other relevant units by using the density of this compound (approximately 1.04 g/mL).[3]
-
Repeatability: Repeat the experiment at least three times to ensure the reliability of the results and calculate the average solubility.
Visualizing Methodologies and Concepts
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
Caption: Workflow for determining the solubility of a liquid solute.
Caption: Interaction of this compound with different solvent types.
References
- 1. nj.gov [nj.gov]
- 2. This compound (TBPB), Industrial Grade Liquid at Best Price, CAS No: 614-45-9 [arihantmetallica.in]
- 3. atamankimya.com [atamankimya.com]
- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 614-45-9 [chemicalbook.com]
tert-Butyl Peroxybenzoate: A Comprehensive Safety Data Sheet Overview for Researchers
This technical guide provides an in-depth analysis of the safety data sheet (SDS) for tert-Butyl peroxybenzoate (TBPB), a widely used organic peroxide in polymerization processes.[1][2][3] The following sections detail its properties, hazards, and the necessary safety protocols for handling, storage, and emergency situations, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid with a mild aromatic odor.[3][4][5] It is primarily utilized as a radical initiator for the polymerization of monomers like styrene (B11656) and acrylics and as a curing agent for resins.[1][6]
| Property | Value | Source |
| CAS Number | 614-45-9 | [1][7] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.25 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Odor | Mild, weakly aromatic | [4][5] |
| Melting Point | 8 to 11 °C (46.4 to 52 °F) | [8] |
| Boiling Point | 75 - 76 °C (167 - 169 °F) at 0.3 hPa | [8] |
| Flash Point | > 60 to 93.4 °C (> 140 to 200.1 °F) | [3][5][7] |
| Density | 1.021 - 1.04 g/cm³ at 20-25 °C | [5][9] |
| Vapor Pressure | 0.33 mmHg at 50 °C (122 °F) | [5] |
| Water Solubility | 1.18 g/L; Insoluble | [3][5][10] |
| Log Partition Coefficient (n-octanol/water) | 3.0 |
Toxicological Data
This compound is harmful if inhaled and can cause skin irritation and allergic reactions.[6][10][11]
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat (female) | Oral | > 2,000 mg/kg | [10] |
| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg | [10] |
| LC50 | Rat (male/female) | Inhalation (4h) | 1.01 - 4.9 mg/L | [10] |
| NOAEL (90-day repeated dose) | Rat (male/female) | Oral | 30 mg/kg | |
| Aquatic Toxicity (LC50, 96h) | Danio rerio (zebra fish) | - | 1.6 mg/L | [11] |
| Aquatic Toxicity (EC50, static test) | Daphnia magna (Water flea) | - | Not specified | [11] |
Health Effects:
-
Acute: Contact can irritate the skin, eyes, nose, and throat.[2][4][7] Prolonged exposure may lead to headaches.[4]
-
Chronic: The substance may cause genetic mutations, and all contact should be minimized.[4] Further studies are needed to determine its potential for causing cancer or reproductive harm.[4] It may cause an allergic skin reaction.[6]
Fire and Explosion Hazard Data
TBPB is an organic peroxide (Type C) and a flammable, reactive chemical that poses a significant fire and explosion hazard.[4][6] Heating may cause a fire, and it can explode if exposed to shock, friction, heat, or other sources of ignition.[4][7][10]
| Hazard Data | Value / Information | Source |
| Classification | Organic Peroxide Type C | [6][11] |
| Decomposition Temperature | 60 - 80 °C | [1] |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C (Storage must not exceed 55 °C) | [7] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, acids, bases, amines, transition metal salts, sulfur compounds, rust, ash, dusts, and combustible materials.[4][6] | |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, benzoic acid, acetone, and benzene.[8] | |
| Suitable Extinguishing Agents | Dry chemical, CO₂, water spray, or alcohol/polymer foam.[4] | |
| Firefighting Notes | Use water spray to cool fire-exposed containers.[4] Containers may explode in a fire.[4] Poisonous gases are produced during a fire.[4] |
Experimental Protocols
The toxicological and ecotoxicological data presented in the safety data sheets are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality over a period of time, typically 14 days. The outcome of the test allows for the classification of the substance into a specific toxicity class.
-
OECD Test Guideline 402: Acute Dermal Toxicity: This guideline assesses the potential for a substance to cause toxicity when applied to the skin. A single dose of the substance is applied to the shaved skin of several experimental animals (typically rats or rabbits). The animals are observed for up to 14 days for signs of toxicity, including skin irritation, and for mortality. This test helps determine the LD50 value for dermal exposure.
-
OECD Test Guideline 436: Acute Inhalation Toxicity - Acute Toxic Class (ATC) Method: This protocol is designed to assess the toxicity of a substance upon inhalation. Animals are exposed to the substance (as a gas, vapor, or aerosol) for a defined period, usually 4 hours, in an inhalation chamber. A stepwise procedure is used where the results of one step determine the dose for the next. Observations for toxicity and mortality are made for up to 14 days post-exposure to determine the LC50.
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This test evaluates the acute toxicity of chemicals to fish. Fish are exposed to the test substance in their water for a period of 96 hours. The mortality of the fish is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.
-
OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method: This guideline describes a method for determining the n-octanol/water partition coefficient (Log P) using high-performance liquid chromatography (HPLC). The retention time of the test substance on a stationary phase is compared to that of reference compounds with known Log P values. This provides a measure of the substance's hydrophobicity and potential for bioaccumulation.
Hazard Relationships and Workflows
Visual representations of hazard relationships and safety workflows are critical for ensuring laboratory safety.
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1][2][4]
-
Ground and bond containers during material transfer to prevent static discharge.[6][7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][6][10]
Storage:
-
Store in a cool, dry, well-ventilated area away from sunlight and incompatible materials.[1][4][7]
-
The ideal storage temperature is below 25-30°C to prevent decomposition.[1][6]
-
Storage buildings should be designed to not exceed the maximum prescribed temperature limit.[6]
-
Do not store with combustible materials, oxidizing agents, or reducing agents.[4]
Emergency Measures
Spills and Leaks:
-
Evacuate personnel from the area.[4]
-
Cover the spill with inert, non-combustible material such as dry lime, sand, or soda ash.[4][5] Do not use organic absorbents like sawdust.[12]
-
Place the absorbed material into loosely covered containers for disposal as hazardous waste.[4][5]
-
Ventilate and wash the area after cleanup is complete.[4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7][10]
-
Skin Contact: Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing and wash it before reuse.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7] Seek medical aid.[7]
-
Ingestion: Do not induce vomiting.[7] If the person is conscious, give them water to drink.[10] Seek immediate medical attention.[7][10]
References
- 1. This compound TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 2. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nj.gov [nj.gov]
- 5. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. arkema.com [arkema.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
The Genesis of a Radical Initiator: An In-depth Technical Guide to tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of tert-Butyl peroxybenzoate (TBPB). It is designed to serve as a detailed resource, offering insights into its synthesis, properties, and foundational role as a radical initiator in polymerization and organic synthesis.
Discovery and Historical Context
The journey of this compound begins in the early 20th century, amidst burgeoning research into the field of organic peroxides. These compounds, with their characteristic O-O bond, were recognized for their potential as potent sources of free radicals. The industrial significance of TBPB began to flourish in the 1950s and 1960s, coinciding with the rapid growth of the polymer industry. Its efficacy and relative stability compared to other peroxides of the era made it a preferred choice as a polymerization initiator.
A seminal contribution to the field was the work of N. A. Milas and D. M. Surgenor , who, in their 1946 publication in the Journal of the American Chemical Society, detailed the synthesis and characterization of several t-butyl peresters, including this compound. Their work laid the foundational methodology for the preparation of these compounds, a variation of which remains a standard procedure to this day.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety parameters of this compound is paramount for its handling and application. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₄O₃ |
| Molar Mass | 194.23 g/mol |
| Appearance | Pale yellow liquid |
| Density | 1.034 g/cm³ |
| Melting Point | 8-9 °C |
| Boiling Point | 112 °C (decomposes) |
| Active Oxygen Content | ~8.16 wt% |
Table 2: Thermal Decomposition Data for this compound
| Parameter | Value |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C |
| Half-life (t₁/₂) at 104 °C | 10 hours |
| Half-life (t₁/₂) at 124 °C | 1 hour |
| Half-life (t₁/₂) at 165 °C | 1 minute |
| Heat of Decomposition | 1201.30 ± 124.18 J/g |
| Activation Energy (Ea) for Decomposition | 70.50–131.91 kJ/mol |
Experimental Protocols
The synthesis of this compound has been approached through various methodologies since its initial discovery. Below are detailed protocols for both the historically significant method and a common modern adaptation.
The Milas and Surgenor Method (Historical Context)
The original synthesis developed by Milas and Surgenor established the fundamental reaction of an acid chloride with a hydroperoxide in the presence of a base. While the full, detailed protocol from the 1946 paper is not reproduced here, the core principle involves the slow addition of benzoyl chloride to a cooled solution of tert-butyl hydroperoxide in a suitable solvent, with a base to neutralize the hydrochloric acid byproduct.
Standard Modern Synthesis: Acylation of tert-Butyl Hydroperoxide
This method is a widely practiced industrial and laboratory procedure for preparing this compound, achieving high yields.
Materials:
-
tert-Butyl hydroperoxide (70% aqueous solution)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Anhydrous magnesium sulfate (B86663)
-
Purified water
-
Suitable reaction vessel with cooling capabilities and a stirrer
Procedure:
-
To a reaction flask, add 72g of a 10% sodium hydroxide solution (0.18 mol).[1]
-
Cool the flask to a temperature between 15-20°C.
-
Slowly add 23.2g of 70% tert-butyl hydroperoxide (0.16 mol) dropwise to the sodium hydroxide solution while maintaining the temperature. The addition should be completed over approximately 1 hour.
-
After the addition is complete, further cool the reaction mixture to 10-15°C.
-
Slowly add 24.7g of benzoyl chloride (0.176 mol) dropwise, ensuring the temperature remains within the 10-15°C range.
-
Once the benzoyl chloride addition is complete, continue stirring the mixture at this temperature for an additional hour.
-
Allow the mixture to stand for 30 minutes to allow for phase separation.
-
Separate the lower aqueous layer.
-
Wash the upper organic layer twice with 30 mL portions of purified water.
-
To the washed organic phase, add 0.2g of a suitable stabilizer and 1g of anhydrous magnesium sulfate for drying.
-
Stir for a short period and then filter by suction to obtain the final product.
Expected Yield: Approximately 30.4g (98.3%) of this compound with a purity of around 99.08%.[1]
Core Chemical Principles and Applications
The utility of this compound stems from the thermal lability of the peroxide bond. Upon heating, this bond undergoes homolytic cleavage to generate a benzoyloxy radical and a tert-butoxy (B1229062) radical. This initiation step is the cornerstone of its application in polymer chemistry and organic synthesis.
Radical Initiation in Polymerization
As a radical initiator, TBPB is instrumental in the production of various polymers, including low-density polyethylene (B3416737) (LDPE), polystyrene, and polyacrylates. The process begins with the thermal decomposition of TBPB, which then initiates the polymerization of monomer units.
Caption: Radical initiation of polymerization using TBPB.
Role in Organic Synthesis
Beyond polymerization, this compound serves as a versatile reagent in various organic transformations. For instance, it is employed in the Kharasch-Sosnovsky oxidation to introduce a benzoyloxy group into allylic positions of alkenes.
Logical Workflow and Decomposition Pathway
The synthesis and subsequent decomposition of this compound follow a clear and logical progression, which can be visualized to enhance understanding.
Synthesis Workflow
The synthesis of TBPB is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Caption: General workflow for the synthesis of TBPB.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a critical process that dictates its function as a radical initiator. The initial homolytic cleavage is followed by subsequent reactions of the resulting radicals.
Caption: Thermal decomposition pathway of TBPB.
References
Theoretical Insights into the Stability of tert-Butyl Peroxybenzoate: A Technical Guide
An In-depth Examination of the Thermal Decomposition Pathways and Kinetics of a Widely Used Organic Peroxide
tert-Butyl peroxybenzoate (TBPB) is a vital organic peroxide extensively utilized as an initiator in polymerization processes.[1][2][3] However, its inherent thermal instability, stemming from the labile peroxide (-O-O-) bond, presents significant safety challenges during its synthesis, storage, and application.[1] A thorough understanding of its decomposition mechanism is paramount for ensuring process safety and optimizing its industrial applications. This technical guide delves into the theoretical studies that have elucidated the stability and decomposition pathways of TBPB, providing a comprehensive resource for researchers, scientists, and professionals in drug development and chemical engineering.
The Initiation Step: Homolytic Cleavage of the Peroxide Bond
The thermal decomposition of this compound is initiated by the homolytic cleavage of the oxygen-oxygen single bond. This is the critical rate-determining step in the overall decomposition process.[4] Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the energetics of this primary dissociation.
This initial endothermic step requires a significant energy input to overcome the activation barrier, leading to the formation of a benzoyloxy radical (C₆H₅COO•) and a tert-butoxy (B1229062) radical ((CH₃)₃CO•).[4] The calculated activation energy for this O-O bond scission is approximately 108.3 kJ mol⁻¹.[4]
Table 1: Calculated Bond Dissociation Energies (BDEs) for TBPB
| Bond | Computational Method | Calculated BDE (kcal mol⁻¹) | Reference |
| O-O | B3LYP/6-31+G(d) | 27.9 | [5] |
| O-O | B3LYP/6-31G(d) | 31.6 | [5] |
Secondary Decomposition Pathways: A Cascade of Radical Reactions
Following the initial O-O bond cleavage, the resulting benzoyloxy and tert-butoxy radicals undergo a series of spontaneous and complex secondary reactions. These subsequent steps are exothermic and contribute to the overall heat release observed during TBPB decomposition.
The tert-butoxy radical can undergo β-scission to yield acetone (B3395972) and a methyl radical. The benzoyloxy radical can decarboxylate to form a phenyl radical and carbon dioxide. These newly formed radicals can then participate in a variety of hydrogen abstraction and combination reactions, leading to a diverse array of final products.
The major decomposition products identified through experimental techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and Fourier Transform Infrared Spectroscopy (FTIR) include acetone, benzene, toluene, benzoic acid, and methyl benzoate.[3][4][6] The formation of these products is dictated by the reaction conditions, particularly temperature.[4]
Computational and Experimental Methodologies
A synergistic approach combining theoretical calculations and experimental analysis has been crucial in developing a comprehensive understanding of TBPB stability.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms and energetics of TBPB decomposition.[1][4]
-
Software: Gaussian software packages (e.g., Gaussian 16.0) are commonly used for these calculations.[1]
-
Method: The B3LYP functional is a popular choice for studying such organic molecules.[1][5]
-
Basis Sets: Basis sets such as 6-311G** and def2-TZVPP are employed to achieve a balance between computational cost and accuracy in geometry optimizations, vibrational frequency calculations, and single-point energy calculations.[1]
These computational methods allow for the determination of key thermodynamic parameters, including activation energies and reaction enthalpies, which are essential for predicting reaction pathways and kinetics.
Experimental studies provide vital data to validate and refine theoretical models.
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with the thermal decomposition of TBPB under controlled heating rates.[2][6] It provides information on the onset temperature of decomposition, the total heat released, and allows for the calculation of kinetic parameters like the apparent activation energy.[2][3]
-
Accelerating Rate Calorimetry (ARC): ARC experiments are conducted under adiabatic conditions to simulate worst-case thermal runaway scenarios and determine parameters such as the self-accelerating decomposition temperature (SADT).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to separate and identify the volatile and semi-volatile products of TBPB decomposition, providing crucial insights into the reaction pathways.[4]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in the identification of functional groups present in the decomposition products, complementing the data obtained from GC-MS.[3][6]
Table 2: Experimental Kinetic Data for TBPB Decomposition
| Experimental Technique | Kinetic Method | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| DSC | Kissinger-Akahira-Sunose (KAS) | 96.80 | [3] |
| DSC | Flynn-Wall-Ozawa (FWO) | - | [2][3] |
| DSC | Starink | - | [2][3] |
| Calorimetry | - | 70.50–131.91 | [4] |
Logical Workflow for Stability Assessment
The assessment of TBPB stability follows a logical progression from theoretical prediction to experimental validation.
Conclusion
The stability of this compound is fundamentally governed by the energetics of its O-O bond cleavage and the subsequent radical chain reactions. Theoretical studies, primarily leveraging DFT, have provided invaluable atomic-level insights into the decomposition mechanism, which are well-corroborated by experimental data from various analytical techniques. This integrated approach has enabled a detailed understanding of the reaction pathways and kinetics, which is crucial for the development of effective strategies to mitigate the thermal hazards associated with this important industrial chemical. The continued application of advanced computational and experimental methods will further enhance the safety and efficiency of processes involving this compound.
References
Methodological & Application
Application Note: Free-Radical Polymerization Initiated by tert-Butyl Peroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for conducting free-radical polymerization using tert-Butyl peroxybenzoate (TBPB) as a thermal initiator. It includes information on the initiator's properties, a general experimental procedure, safety precautions, and a specific example for the polymerization of styrene (B11656).
Introduction
This compound (TBPB) is a widely utilized organic peroxide that serves as an excellent source of free radicals for initiating polymerization reactions.[1][2] Upon thermal decomposition, it generates radicals that initiate the polymerization of various monomers to form high-quality polymers.[1][3] TBPB is frequently employed in the synthesis of polymers such as low-density polyethylene (B3416737) (LDPE), polystyrene, and polyacrylates, as well as for the curing of unsaturated polyester (B1180765) resins and crosslinking of synthetic rubbers.[4][5] Its predictable decomposition kinetics at specific temperatures allows for controlled initiation of the polymerization process.[2]
Physicochemical and Thermal Properties of this compound
TBPB is a colorless to pale yellow liquid with a mild aromatic odor.[6][7] Its utility as a polymerization initiator is largely dictated by its thermal decomposition characteristics. The rate of decomposition is temperature-dependent, commonly expressed in terms of its half-life (the time required for 50% of the peroxide to decompose).
| Property | Value | Citations |
| Chemical Formula | C₁₁H₁₄O₃ | [4] |
| Molar Mass | 194.230 g·mol⁻¹ | [4] |
| Appearance | Colorless to slightly yellow liquid | [6][7] |
| Active Oxygen Content | ~8.16 wt% | [4][6] |
| 10-hour Half-life Temperature | 104 °C | [4][6][7][8] |
| 1-hour Half-life Temperature | 124 °C | [4][6][7][8] |
| 1-minute Half-life Temperature | 165 °C | [4][6][7][8] |
| SADT (Self-Accelerating Decomposition Temperature) | ~60 °C | [4][6][7] |
| Recommended Storage | 10 °C to 50 °C | [4][6][7] |
Mechanism of Initiation
The initiation of polymerization by TBPB occurs through its thermal decomposition (thermolysis). When heated, the relatively weak oxygen-oxygen bond in the peroxy-ester group cleaves homolytically to form two free radicals: a benzoyloxy radical and a tert-butoxy (B1229062) radical. These highly reactive species then initiate the polymerization by adding to a monomer unit, creating a new radical that propagates the polymer chain.
Caption: Initiation mechanism of TBPB polymerization.
Safety and Handling
Organic peroxides like TBPB are energetic materials that require strict safety protocols.
-
Health Hazards : TBPB is an irritant to the skin, eyes, and respiratory system.[3][9] It may also cause mutations, and therefore all contact should be minimized.[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), splash-resistant goggles, and a lab coat.[3][11] Work should be conducted in a well-ventilated fume hood.[10]
-
Storage : Store TBPB in its original container in a cool, dry, well-ventilated area between 10 °C and 50 °C.[4][6][7] It must be stored away from direct sunlight, heat sources, and incompatible materials.[10][11] The self-accelerating decomposition temperature (SADT) is approximately 60°C, above which a runaway reaction can occur.[4]
-
Handling : Avoid shock, friction, and contamination.[12] Use non-sparking tools and explosion-proof equipment.[11] Never return unused material to the original container.[11] TBPB is incompatible with strong acids and bases, amines, metal ions, and strong oxidizing or reducing agents, which can cause accelerated decomposition.[4][10]
-
Spills and Disposal : In case of a spill, absorb with an inert material and place in a suitable container for disposal.[12] TBPB is classified as hazardous waste and must be disposed of according to local regulations, typically via incineration after dilution in a suitable solvent.[1][11]
Experimental Protocol: General Procedure for Bulk Polymerization
This protocol outlines a general procedure for the bulk polymerization of a vinyl monomer, such as styrene or an acrylate, using TBPB as the initiator. Reaction parameters should be optimized for the specific monomer being used.
Materials and Equipment:
-
Vinyl monomer (e.g., styrene)
-
This compound (TBPB)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice bath
-
Non-solvent for precipitation (e.g., methanol (B129727) for polystyrene)
Workflow Diagram:
Caption: General workflow for bulk polymerization.
Procedure:
-
Monomer Preparation : Commercial vinyl monomers often contain inhibitors (e.g., tert-butyl-catechol in styrene) to prevent polymerization during storage.[13] These must be removed prior to the reaction, typically by washing the monomer with an aqueous base solution (e.g., NaOH), followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and filtering.[13]
-
Reaction Setup : Assemble the reaction vessel with a condenser, magnetic stirrer, and an inert gas inlet/outlet. Purge the entire system with nitrogen or argon for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiation : Add the purified monomer to the reaction flask. Begin stirring and heat the monomer to the desired reaction temperature (typically in the range of 100-140°C for styrene).[6]
-
Initiator Addition : Once the temperature has stabilized, inject the required amount of TBPB into the reaction mixture. The concentration of TBPB will depend on the desired polymer molecular weight and reaction rate, but typically ranges from 0.05 to 1.0 mol% relative to the monomer.
-
Polymerization : Maintain the reaction at a constant temperature. The reaction time can vary from a few hours to over 24 hours, depending on the monomer, initiator concentration, and temperature.[14] The viscosity of the solution will increase significantly as the polymer forms.
-
Termination and Isolation : To stop the reaction, cool the flask rapidly in an ice bath. Once cool, slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., methanol for polystyrene) to precipitate the polymer.
-
Purification : Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying : Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Example Protocol: Bulk Polymerization of Styrene
This example provides typical parameters for the bulk polymerization of styrene.
| Parameter | Value / Condition | Rationale / Notes |
| Monomer | Styrene (inhibitor removed) | Inhibitor removal is critical for successful polymerization.[13] |
| Initiator | This compound (TBPB) | Effective initiator for styrene in this temperature range.[6] |
| Initiator Concentration | ~700 ppm (0.07 wt%) | A representative concentration from industrial processes.[15] Can be adjusted to control molecular weight. |
| Reaction Temperature | 120-125 °C | This temperature provides a TBPB half-life of approximately 1-2 hours, ensuring a steady supply of radicals.[4] |
| Reaction Time | 4-8 hours | Time can be adjusted to achieve desired monomer conversion. |
| Inert Atmosphere | Nitrogen or Argon | Prevents oxygen inhibition of the radical polymerization. |
| Precipitation Solvent | Methanol | Polystyrene is insoluble in methanol, allowing for efficient precipitation. |
This protocol serves as a starting point for researchers. The specific conditions, particularly initiator concentration and temperature, should be adjusted based on the desired polymer characteristics, such as molecular weight and polydispersity index.
References
- 1. This compound TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 2. pergan.com [pergan.com]
- 3. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. atamankimya.com [atamankimya.com]
- 9. This compound | 614-45-9 [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. arkema.com [arkema.com]
- 12. sdfine.com [sdfine.com]
- 13. scribd.com [scribd.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. US5274029A - Styrene polymerization process - Google Patents [patents.google.com]
Application Notes and Protocols for tert-Butyl Peroxybenzoate in Low-Density Polyethylene (LDPE) Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl peroxybenzoate (TBPB) as a radical initiator in the high-pressure production of low-density polyethylene (B3416737) (LDPE). This document includes detailed protocols, data presentation, and visualizations to support research and development in polymer chemistry and material science.
Introduction
Low-density polyethylene (LDPE) is a widely used thermoplastic polymer known for its flexibility, toughness, and chemical resistance. It is produced through the free-radical polymerization of ethylene (B1197577) under high pressure and elevated temperatures.[1] The choice of a suitable radical initiator is critical for controlling the polymerization reaction and the final properties of the LDPE.
This compound (TBPB) is an organic peroxide that serves as an efficient high-temperature initiator for this process.[2] Its predictable decomposition at elevated temperatures generates the free radicals necessary to initiate the polymerization of ethylene monomers.[3] TBPB is often used in both tubular and autoclave reactors, the two primary technologies for industrial LDPE production.[4]
Physicochemical Properties of this compound
A thorough understanding of the properties of TBPB is essential for its safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₃ | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Density | 1.034 g/cm³ | [5] |
| Melting Point | 8-9 °C | [5] |
| Boiling Point | 112 °C (decomposes) | [5] |
| Active Oxygen Content | ~8.16 wt% | [5] |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [5] |
| Half-life (10h) | 104 °C | [5] |
| Half-life (1h) | 124 °C | [5] |
| Half-life (1min) | 165 °C | [5] |
Role in LDPE Production: Reaction Mechanism
The polymerization of ethylene initiated by TBPB follows a classic free-radical mechanism, which can be divided into three main stages: initiation, propagation, and termination.
Signaling Pathway: Free-Radical Polymerization of Ethylene
Caption: The free-radical polymerization of ethylene initiated by TBPB.
Experimental Protocols
The following protocols provide a general framework for the high-pressure polymerization of ethylene using TBPB as an initiator. These should be adapted based on the specific equipment and safety procedures of your laboratory.
Materials and Equipment
-
Ethylene: High-purity (≥99.9%)
-
This compound (TBPB): As initiator, dissolved in a suitable solvent (e.g., a saturated hydrocarbon).
-
Chain Transfer Agent (optional): To control molecular weight (e.g., propane, acetone).
-
High-Pressure Autoclave or Tubular Reactor: Capable of withstanding pressures up to 3000 bar and temperatures up to 300°C.
-
High-Pressure Syringe Pump: For initiator injection.
-
Gas Compressor: To achieve the required reaction pressure.
-
Temperature and Pressure Controllers: For precise reaction control.
-
Product Separation and Collection System.
Experimental Workflow: High-Pressure Ethylene Polymerization
Caption: A typical workflow for LDPE synthesis using TBPB.
Detailed Procedure for a High-Pressure Autoclave Reactor
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry. Purge the reactor with an inert gas, such as nitrogen, to remove any oxygen.
-
Ethylene Charging: Pressurize the reactor with high-purity ethylene gas to the desired reaction pressure (e.g., 1500-2500 bar) using a compressor.
-
Heating: Heat the reactor to the target polymerization temperature (e.g., 200-280°C).
-
Initiator Injection: Prepare a solution of TBPB in a suitable solvent. Use a high-pressure syringe pump to inject the initiator solution into the reactor at a controlled rate.
-
Polymerization: Maintain the reaction at the set temperature and pressure. The polymerization is highly exothermic, so careful temperature control is crucial.
-
Termination and Cooling: After the desired reaction time, stop the initiator injection and cool the reactor.
-
Product Recovery: Carefully vent the unreacted ethylene. Open the reactor and collect the LDPE product.
-
Purification: The collected LDPE may contain residual monomer and initiator byproducts. These can be removed by appropriate purification techniques.
Data Presentation: Influence of TBPB on LDPE Properties
The concentration of TBPB and the reaction conditions significantly impact the properties of the resulting LDPE. The following tables summarize the expected trends based on established principles of polymer chemistry.
Effect of TBPB Concentration on LDPE Properties (Illustrative Data)
| TBPB Concentration (ppm) | Reaction Temperature (°C) | Ethylene Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Melt Flow Index (MFI, g/10 min) |
| 50 | 250 | 15 | 250,000 | 0.5 |
| 100 | 250 | 20 | 200,000 | 1.0 |
| 200 | 250 | 25 | 150,000 | 2.5 |
| 100 | 270 | 22 | 180,000 | 1.5 |
Note: This data is illustrative and the actual values will depend on the specific reactor design and operating conditions.
Typical Properties of LDPE Produced with TBPB
| Property | Typical Value Range | ASTM Test Method |
| Density | 0.915 - 0.930 g/cm³ | D792 |
| Melt Flow Index (MFI) | 0.2 - 50 g/10 min | D1238 |
| Tensile Strength at Break | 10 - 20 MPa | D638 |
| Elongation at Break | 100 - 600 % | D638 |
| Melting Point (DSC) | 105 - 115 °C | D3418 |
Characterization of LDPE
Accurate characterization of the synthesized LDPE is crucial for understanding the structure-property relationships.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (MWD), including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]
-
Differential Scanning Calorimetry (DSC): To measure thermal properties such as melting point (Tm) and crystallinity.
-
Melt Flow Index (MFI): To assess the melt viscosity and processability of the polymer.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and the degree of branching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed analysis of the polymer microstructure, including short- and long-chain branching.
Safety Considerations
-
This compound is an organic peroxide and should be handled with extreme care.[8]
-
It is thermally unstable and can decompose violently if heated or contaminated.[5]
-
Store TBPB in a cool, well-ventilated area, away from heat, sparks, and incompatible materials such as reducing agents.
-
Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
-
High-pressure polymerization reactions are inherently hazardous and should only be conducted by trained personnel in a properly equipped facility.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding the Production Process of Low-Density Polyethylene (LDPE) [chemanalyst.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cathetermelt.com [cathetermelt.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Styrene Polymerization Initiated by tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of styrene (B11656) using tert-Butyl peroxybenzoate as a thermal initiator. This document is intended to guide researchers in the controlled synthesis of polystyrene with tailored properties.
Introduction
Polystyrene is a versatile polymer with a wide range of applications, from packaging and consumer goods to specialized biomedical devices. The properties of polystyrene, such as its molecular weight and molecular weight distribution, are critically dependent on the polymerization conditions. This compound is a commonly used organic peroxide initiator for the polymerization of styrene, particularly at elevated temperatures. Its predictable decomposition kinetics allows for good control over the polymerization process.
The polymerization of styrene initiated by this compound proceeds via a free-radical mechanism, which can be divided into three main stages: initiation, propagation, and termination. The process is typically carried out at temperatures ranging from 100 to 140°C.
Reaction Mechanism
The free-radical polymerization of styrene initiated by this compound involves the following key steps:
-
Initiation: The process begins with the thermal decomposition of this compound to generate free radicals.
-
Propagation: The generated radicals then react with styrene monomers to initiate the growth of polymer chains.
-
Termination: The growing polymer chains are terminated through combination or disproportionation reactions.
Quantitative Data Summary
The following table summarizes the effect of varying this compound concentration on the polymerization of styrene. The data is compiled from various sources and represents typical outcomes under controlled laboratory conditions.
| Experiment ID | Styrene (g) | This compound (ppm) | Temperature (°C) | Time (minutes) | Polymer Product (g) |
| 1 | 45.5 | 500 | 160 | 20 | - |
| 2 | 45.5 | 1000 | 162 | 9 | 38 |
| 3 | 45.5 | 1500 | 158 | 8 | 31 |
| 4 | 45.5 | 1500 | 165 | 6 | 32.5 |
Note: The data presented is illustrative and may vary based on specific experimental conditions and reactant purity.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of polystyrene using this compound as the initiator.
Materials and Equipment
-
Styrene monomer
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
-
Vacuum oven
Experimental Procedure
1. Removal of Inhibitor from Styrene Monomer
Commercial styrene monomer typically contains an inhibitor, such as 4-tert-butylcatechol, to prevent premature polymerization during storage. This inhibitor must be removed before initiating the polymerization.
-
Place 50 mL of styrene monomer in a separatory funnel.
-
Add 25 mL of 1 M NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored due to the extracted inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the washing with two more 25 mL portions of 1 M NaOH solution, or until the aqueous layer is colorless.
-
Wash the styrene with 25 mL of deionized water to remove any residual NaOH.
-
Drain the washed styrene into a clean, dry Erlenmeyer flask.
-
Dry the styrene by adding a small amount of anhydrous magnesium sulfate or calcium chloride and swirling the flask.
-
Decant or filter the purified styrene to remove the drying agent.
2. Polymerization of Styrene
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer on a heating mantle or in an oil bath.
-
Add 20 mL of the purified styrene to the round-bottom flask.
-
Add the desired amount of this compound initiator to the flask (refer to the data table for guidance on concentration). For example, for a 1000 ppm concentration, add approximately 0.02 g of initiator.
-
Begin stirring the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain this temperature for the desired reaction time (e.g., 2 hours). The viscosity of the solution will increase as the polymerization proceeds.
3. Isolation and Purification of Polystyrene
-
After the desired reaction time, cool the reaction mixture to room temperature. The product will be a viscous solution or a solid mass.
-
If the product is a viscous liquid, dissolve it in a minimal amount of a suitable solvent like toluene.
-
Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polystyrene to precipitate as a white solid.
-
Collect the precipitated polystyrene by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
4. Characterization of Polystyrene
The synthesized polystyrene can be characterized by various techniques to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polystyrene.
Visualizations
Styrene Polymerization Mechanism
Caption: Free-radical polymerization of styrene initiated by this compound.
Experimental Workflow for Polystyrene Synthesis
Application Notes and Protocols for the Cross-Linking of Unsaturated Polyester Resins with tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cross-linking of unsaturated polyester (B1180765) (UP) resins using tert-Butyl peroxybenzoate (TBPB) as a thermal initiator. This document is intended for professionals in research and development environments.
Introduction
Unsaturated polyester resins are thermosetting polymers that are widely used in composites, coatings, and casting applications. The curing or cross-linking of these resins is a critical step that determines the final mechanical and thermal properties of the material. This process involves the free-radical copolymerization of the unsaturated polyester polymer with a reactive diluent, typically styrene, to form a rigid three-dimensional network.
This compound (TBPB) is an aromatic perester commonly employed as a high-temperature initiator for the curing of UP resins.[1] Its thermal decomposition at elevated temperatures generates free radicals that initiate the polymerization process. TBPB is particularly suitable for high-temperature molding processes such as hot press molding (SMC, BMC) and pultrusion.[2]
Safety Precautions
This compound is an organic peroxide and must be handled with extreme care.
-
Handling: Always work in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Storage: Store TBPB in a cool, dry, and well-ventilated place away from heat sources, sparks, and open flames.[2] It should be stored separately from combustible materials, reducing agents, acids, and bases.[2] The recommended storage temperature is below 38°C (100°F).[2]
-
Decomposition: TBPB can decompose exothermically if heated or contaminated. This decomposition can be hazardous and may lead to a fire or explosion if confined.[2]
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it as hazardous waste. Do not use organic materials like sawdust for cleanup.[2]
Materials and Reagents
-
Unsaturated Polyester Resin (Orthophthalic or Isophthalic type)
-
Styrene (as a reactive diluent, if not already included in the resin)
-
This compound (TBPB), technical grade
-
Inhibitors (e.g., hydroquinone, p-tert-butyl catechol) may be present in the resin to ensure storage stability.
-
Accelerators/Promoters (optional, for lower temperature curing): Cobalt salts (e.g., cobalt octoate, cobalt naphthenate), tertiary amines.[1][2]
General Mechanism of Cross-Linking
The cross-linking of unsaturated polyester resins with TBPB proceeds via a free-radical polymerization mechanism. The process can be summarized in three main stages: initiation, propagation, and termination.
Caption: Free-Radical Cross-Linking Mechanism.
Experimental Protocols
Protocol 1: High-Temperature Curing for Hot Press Molding
This protocol is suitable for applications such as the fabrication of Sheet Molding Compounds (SMC) and Bulk Molding Compounds (BMC).[3]
Materials:
-
Unsaturated polyester resin
-
This compound (TBPB)
Procedure:
-
Pre-heat the mold to the desired curing temperature (typically between 130°C and 160°C).[3]
-
In a suitable container, weigh the unsaturated polyester resin.
-
Add 1% to 2% by weight of TBPB to the resin.[3] For example, for 100g of resin, add 1g to 2g of TBPB.
-
Thoroughly mix the TBPB into the resin until a homogeneous mixture is obtained. Avoid introducing excessive air bubbles.
-
Pour the resin mixture into the pre-heated mold.
-
Close the mold and apply pressure.
-
Cure for a predetermined time, which can range from a few minutes to longer depending on the part thickness and desired properties. Cure times as short as 1-3 minutes can be achieved at temperatures above 120°C.[3]
-
After the curing cycle is complete, carefully open the mold and demold the cured part.
-
Allow the part to cool to room temperature. Post-curing at a slightly elevated temperature may be performed to enhance the final properties.
Protocol 2: Lower-Temperature Curing with Cobalt Accelerator
This protocol demonstrates the use of a cobalt accelerator to enable curing at lower temperatures.[2]
Materials:
-
Unsaturated polyester resin
-
This compound (TBPB)
-
Cobalt accelerator solution (e.g., 10% cobalt octoate)
Procedure:
-
In a mixing container, weigh the unsaturated polyester resin.
-
Add the cobalt accelerator to the resin and mix thoroughly. The concentration of the accelerator will influence the gel time and cure rate.
-
In a separate step, add the TBPB to the accelerated resin and mix thoroughly. Caution: Never mix the cobalt accelerator and TBPB directly, as this can cause a violent decomposition of the peroxide.
-
The curing can be carried out at temperatures of 70°C and higher.[2] The specific temperature and time will depend on the desired outcome and the concentration of the accelerator.
-
Monitor the curing process. The gel time is the point at which the resin transitions from a liquid to a gel-like state. The cure time is the time required for the resin to harden.
Protocol 3: Room Temperature Curing with a Promoter System (for specialized applications)
This protocol is based on a patented method for achieving room temperature curing of UP resins with TBPB, which is not its typical application.[4] This requires a specific promoter system.
Materials:
-
Orthophthalic unsaturated polyester resin (e.g., Laminac 4123)[4]
-
This compound (TBPB)[4]
-
Mercaptobenzothiazole[4]
-
Cupric Chloride (as a 5% solution)[4]
Procedure:
-
To 100 parts by weight of the unsaturated polyester resin, add 0.3 parts by weight of mercaptobenzothiazole and mix thoroughly.[4]
-
Add 0.0003 parts by weight of cupric chloride (from a 5% solution) to the mixture and mix thoroughly.[4]
-
Finally, add 1.0 part by weight of this compound and mix thoroughly.[4]
-
Pour the mixture into a mold and allow it to cure at room temperature.
-
The curing characteristics for this specific formulation are detailed in the data table below.
Data Presentation
The following tables summarize quantitative data on the curing characteristics and mechanical properties of unsaturated polyester resins cured with this compound under various conditions.
Table 1: High-Temperature Curing Parameters for TBPB
| Parameter | Value | Reference |
| Typical Application | Hot Press Molding (SMC/BMC) | [3] |
| Temperature Range | 130 - 160°C | [3] |
| "Kick-off" Temperature | 85 - 95°C | [5] |
| Usage Level | 1 - 2% as supplied | [3] |
| Typical Cure Time | 1 - 3 minutes (above 120°C) | [3] |
Table 2: Curing Characteristics of a Room Temperature System with TBPB and Promoter [4]
| Formulation Component | Parts by Weight |
| Unsaturated Polyester Resin (Laminac 4123) | 100 |
| This compound | 1.0 |
| Mercaptobenzothiazole | 0.3 |
| Cupric Chloride | 0.0003 |
| Curing Property | Value |
| Gel Time (minutes) | 16 |
| Cure Time (minutes) | 34 |
| Peak Exotherm (°C) | 155 |
| Barcol Hardness (24 hrs) | 40-45 |
Table 3: Influence of Curing Temperature on Mechanical Properties (General UP Resin System) [1]
| Curing Temperature | Bending Strength Increase (vs. Room Temp. Cure) | Note |
| 40°C | 36.5% | Data for a general UP resin system, not specifically with TBPB, but illustrates the effect of temperature. |
| 60°C | 88.6% | Data for a general UP resin system, not specifically with TBPB, but illustrates the effect of temperature. |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the cross-linking of unsaturated polyester resins.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. US4380605A - Room temperature crosslinking unsaturated polyester resins - Google Patents [patents.google.com]
- 5. united-initiators.com [united-initiators.com]
Application Notes and Protocols for the Kharasch-Sosnovsky Oxidation using tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kharasch-Sosnovsky oxidation is a powerful and versatile method for the allylic oxidation of olefins, yielding valuable allylic esters. This reaction, first reported by Morris S. Kharasch and George Sosnovsky in 1958, utilizes a copper catalyst, typically a Cu(I) salt, and a peroxy ester, with tert-butyl peroxybenzoate (TBPB) being a widely used and effective oxidant.[1][2] The reaction proceeds via a radical mechanism and has found significant application in organic synthesis, including the construction of complex natural products.[1] Furthermore, the development of an asymmetric variant using chiral ligands has enabled the enantioselective synthesis of allylic esters, a crucial transformation in the preparation of chiral building blocks for drug discovery and development.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the Kharasch-Sosnovsky oxidation, aimed at researchers, scientists, and professionals in the field of drug development.
Reaction Mechanism and Regioselectivity
The mechanism of the Kharasch-Sosnovsky oxidation, while not entirely elucidated, is understood to proceed through a radical pathway.[1] The key steps are as follows:
-
Initiation: The Cu(I) catalyst reacts with this compound to generate a tert-butoxyl radical and a Cu(II) species.
-
Hydrogen Abstraction: The tert-butoxyl radical abstracts an allylic hydrogen from the olefin substrate, forming an allylic radical and tert-butanol.
-
Oxidation and C-O Bond Formation: The allylic radical is trapped by the Cu(II) species to form a Cu(III)-allyl intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to furnish the allylic benzoate (B1203000) product and regenerate the Cu(I) catalyst.[2]
An important feature of the Kharasch-Sosnovsky oxidation is its regioselectivity. In the case of terminal olefins such as 1-octene (B94956), the reaction predominantly yields the branched, thermodynamically less stable allylic ester.[1] For instance, the reaction with 1-octene gives the branched product in a 99:1 ratio over the linear product.[1]
Data Presentation: Substrate Scope and Yields
The Kharasch-Sosnovsky oxidation using this compound is applicable to a wide range of cyclic and acyclic olefins. The following table summarizes representative examples, highlighting the yields and, where applicable, enantiomeric excesses (ee) for the asymmetric variant.
| Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexene (B86901) | CuBr | Benzene (B151609) | 80 | 4.5 | 71-80 | N/A | Organic Syntheses |
| Cyclopentene | Cu(I)OTf / Bis(oxazoline) | Acetone (B3395972) | 0 | 336 | 56 | 76 | Chem-Station |
| Cycloheptene | Cu(I)OTf / Bis(oxazoline) | Acetone | -20 | - | 44 | 82 | Chem-Station |
| 1-Octene | CuBr | Benzene | 80 | - | High (99:1 regioselectivity) | N/A | [1] |
| α-Pinene | CuCl₂ | Acetonitrile | 70 | 24 | 78 (selectivity for verbenone) | N/A | Request PDF |
Experimental Protocols
Protocol 1: Racemic Kharasch-Sosnovsky Oxidation of Cyclohexene
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Cyclohexene
-
This compound (TBPB)
-
Copper(I) bromide (CuBr)
-
Benzene (or a suitable alternative solvent like acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a stirred solution of cyclohexene (excess, e.g., 5-10 equivalents) in benzene under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of CuBr (e.g., 0.01-0.05 mol%).
-
Heat the reaction mixture to a gentle reflux (approximately 80 °C).
-
Slowly add a solution of this compound (1 equivalent) in benzene to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to remove any benzoic acid byproduct.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford 3-benzoyloxycyclohexene.
Protocol 2: Asymmetric Kharasch-Sosnovsky Oxidation of a Cyclic Olefin (General Procedure)
This protocol provides a general guideline for the enantioselective oxidation using a chiral bis(oxazoline) ligand.
Materials:
-
Cyclic olefin (e.g., cyclopentene, cycloheptene)
-
This compound (TBPB)
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene complex (Cu(I)OTf·C₆H₆) or a similar Cu(I) source
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Anhydrous solvent (e.g., acetone or acetonitrile)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (e.g., 1.1 equivalents relative to Cu) in the anhydrous solvent.
-
Add the Cu(I) salt (1 equivalent, e.g., 5 mol% relative to the olefin) to the ligand solution and stir at room temperature for 30-60 minutes to form the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C to -20 °C).
-
Add the cyclic olefin (e.g., 1.0 equivalent) to the catalyst solution.
-
Slowly add this compound (e.g., 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (this can range from several hours to days, monitoring by TLC is recommended).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral allylic benzoate. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Kharasch-Sosnovsky Oxidation Mechanism
Caption: The catalytic cycle of the Kharasch-Sosnovsky oxidation.
Experimental Workflow for Asymmetric Oxidation
Caption: General workflow for the asymmetric Kharasch-Sosnovsky oxidation.
References
Application Notes and Protocols: Copper-Catalyzed Allylic Oxidation with tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed allylic oxidation of olefins using tert-butyl peroxybenzoate, commonly known as the Kharasch-Sosnovsky reaction, is a powerful and versatile method for the direct functionalization of C-H bonds at the allylic position. This transformation provides access to valuable allylic esters, which are key intermediates in the synthesis of a wide range of biologically active molecules, natural products, and pharmaceuticals. The reaction is attractive due to the use of an inexpensive and earth-abundant copper catalyst and a commercially available oxidant. Furthermore, the development of asymmetric variants has enabled the enantioselective synthesis of chiral allylic esters, a crucial aspect in drug development where stereochemistry plays a vital role.
These application notes provide a comprehensive overview of the copper-catalyzed allylic oxidation with this compound, including its mechanism, detailed experimental protocols for both racemic and asymmetric transformations, and a summary of its substrate scope.
Reaction Mechanism
The mechanism of the Kharasch-Sosnovsky reaction is generally understood to proceed through a radical pathway. The key steps are initiated by the copper catalyst, which facilitates the homolytic cleavage of the peroxide bond in this compound. The proposed catalytic cycle is as follows:
-
Initiation: A copper(I) species reacts with this compound to generate a copper(II) species, a tert-butoxy (B1229062) radical, and a benzoate (B1203000) anion.
-
Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the allylic position of the olefin substrate, forming an allylic radical and tert-butanol.
-
C-O Bond Formation: The allylic radical then reacts with the copper(II) benzoate complex. This step is believed to involve the formation of a copper(III) intermediate, followed by reductive elimination to yield the allylic benzoate product and regenerate the copper(I) catalyst.
The enantioselectivity in asymmetric versions of the reaction is controlled by the chiral ligand coordinated to the copper center, which influences the facial selectivity of the reaction between the allylic radical and the copper complex.
Experimental Protocols
Protocol 1: Racemic Allylic Oxidation of Cyclohexene (B86901)
This protocol is adapted from a procedure described in Organic Syntheses.
Materials:
-
Cyclohexene
-
This compound
-
Copper(I) bromide (CuBr)
-
Anhydrous solvent (e.g., benzene (B151609) or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a stirred solution of cyclohexene (5.0 equivalents) in the chosen anhydrous solvent, add a catalytic amount of copper(I) bromide (0.01 equivalents).
-
Heat the mixture to reflux (for benzene) or the desired reaction temperature.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to remove any benzoic acid byproduct.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired 3-(benzoyloxy)cyclohex-1-ene.
Protocol 2: Asymmetric Allylic Oxidation of a Terminal Olefin
This protocol is a general procedure based on literature reports for the enantioselective oxidation of terminal olefins using a chiral bis(oxazoline) (BOX) ligand.
Materials:
-
Terminal olefin (e.g., 1-octene)
-
This compound
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene complex (Cu(OTf)·0.5C₆H₆)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Anhydrous, degassed solvent (e.g., acetone (B3395972) or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
-
Stirring and cooling apparatus
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.05 equivalents) and copper(I) trifluoromethanesulfonate benzene complex (0.05 equivalents) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the terminal olefin (1.0 equivalent) to the reaction mixture.
-
Slowly add this compound (1.2 equivalents) to the stirred solution.
-
Allow the reaction to proceed at the set temperature for the specified time (can range from several hours to days), monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed allylic oxidation of various olefins with this compound.
Table 1: Racemic Allylic Oxidation of Various Olefins
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexene | CuBr | Benzene | 80 | 4 | 80-85 | Organic Syntheses |
| 2 | Cyclopentene | CuBr | Benzene | 80 | 4 | 75 | |
| 3 | 1-Octene | CuBr | Benzene | 80 | 4 | 70 | |
| 4 | α-Pinene | CuCl | - | 70 | 24 | 65 | |
| 5 | Limonene | Cu(OAc)₂ | Acetonitrile | 60 | 12 | 58 |
Table 2: Asymmetric Allylic Oxidation of Cyclic Olefins
| Entry | Substrate | Copper Salt | Chiral Ligand | Solvent | Temp (°C) | Time (d) | Yield (%) | ee (%) |
| 1 | Cyclohexene | CuOTf | Pyridine bis(diphenyloxazoline) | Acetone | 0 | 5 | 55 | 86 |
| 2 | Cyclopentene | CuOTf | Pyridine bis(diphenyloxazoline) | Acetone | 0 | 5 | 50 | 81 |
| 3 | Cycloheptene | CuOTf | Pyridine bis(diphenyloxazoline) | Acetone | 0 | 7 | 48 | 75 |
| 4 | Cyclooctene | CuOTf | Pyridine bis(diphenyloxazoline) | Acetone | 0 | 7 | 45 | 68 |
Table 3: Asymmetric Allylic Oxidation of Acyclic Olefins
| Entry | Substrate | Copper Salt | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-4-Phenyl-1-butene | Cu(OTf)₂ | Bis(oxazoline) | CH₂Cl₂ | -20 | 48 | 62 | 92 |
| 2 | (E)-1,4-Diphenyl-1-butene | Cu(OTf)₂ | Bis(oxazoline) | CH₂Cl₂ | -20 | 72 | 58 | 88 |
| 3 | 1-Dodecene | Cu(OTf)₂ | Bis(oxazoline) | CH₂Cl₂ | -20 | 96 | 45 | 75 |
Mandatory Visualizations
Application Notes and Protocols: N-Benzoylation of Amines Using tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-benzoylation of primary and secondary amines utilizing tert-butyl peroxybenzoate (TBPB). This method offers a significant advantage by proceeding under catalyst- and solvent-free conditions, presenting a greener and more efficient alternative to traditional benzoylation techniques.
The reaction is highly chemoselective, favoring the benzoylation of aliphatic amines over aromatic amines and hydroxyl groups.[1][2] This protocol is distinguished by its operational simplicity, mild reaction conditions, and excellent product yields.[2]
General Reaction Scheme
The fundamental transformation involves the reaction of an amine with this compound to yield the corresponding N-benzoylated amide, with tert-butanol (B103910) and other byproducts formed from the peroxide.
Caption: General reaction for the N-benzoylation of an amine.
Experimental Data
The following table summarizes the results obtained for the N-benzoylation of various amines using this compound under catalyst- and solvent-free conditions. The reactions were generally carried out at room temperature, demonstrating the mildness of this protocol.[2]
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylbenzamide | 2.5 | 97 |
| 2 | n-Butylamine | N-Butylbenzamide | 3.0 | 95 |
| 3 | Cyclohexylamine | N-Cyclohexylbenzamide | 2.0 | 96 |
| 4 | Piperidine | 1-Benzoylpiperidine | 1.5 | 97 |
| 5 | Morpholine | 4-Benzoylmorpholine | 1.5 | 96 |
| 6 | Pyrrolidine | 1-Benzoylpyrrolidine | 1.0 | 97 |
| 7 | Diethylamine | N,N-Diethylbenzamide | 3.5 | 92 |
| 8 | Aniline | N-Phenylbenzamide | 24 | No Reaction |
| 9 | Phenol | Phenyl benzoate | 24 | No Reaction |
| 10 | 1-Hexanol | Hexyl benzoate | 24 | No Reaction |
Data sourced from Yadav, D. K. T., & Bhanage, B. M. (2015). This compound Mediated Selective and Mild N-Benzoylation of Ammonia/Amines under Catalyst- and Solvent-Free Conditions. Synlett, 26(13), 1862–1866.[2]
Experimental Protocol
This section details the step-by-step procedure for the N-benzoylation of an amine using this compound.
Materials:
-
Amine (e.g., Benzylamine)
-
This compound (TBPB)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the amine (1.0 mmol) and this compound (1.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is performed under neat (solvent-free) conditions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography to yield the pure N-benzoylated amide.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for the N-benzoylation procedure.
References
Applications of tert-Butyl Peroxybenzoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl peroxybenzoate (TBPB) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role as a radical initiator. Its ability to generate tert-butoxyl and benzoyloxyl radicals upon thermal or catalytic decomposition makes it an invaluable tool for a variety of transformations, including allylic oxidations, C-H functionalizations, and polymerization processes. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing TBPB.
Kharasch-Sosnovsky Reaction: Allylic Oxidation of Alkenes
The Kharasch-Sosnovsky reaction is a powerful method for the allylic oxidation of alkenes to the corresponding allylic benzoates, utilizing this compound as the oxidant in the presence of a copper catalyst.[1] This reaction provides a direct route to functionalized allylic systems, which are important precursors in natural product synthesis and medicinal chemistry.[1][2]
General Reaction Scheme:
Caption: General scheme of the Kharasch-Sosnovsky reaction.
Quantitative Data:
The following table summarizes the yields for the Kharasch-Sosnovsky oxidation of various cyclic and acyclic olefins.
| Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene (B86901) | CuBr | Benzene (B151609) | Reflux | - | 71-80 | [1] |
| 1-Octene | CuBr | - | - | - | 99 (branched) | [1] |
| Cyclopentene | Cu(I)OTf / Chiral Bisoxazoline | Acetone | 0 | 336 | 56 | [3] |
| Cycloheptene | Cu(I)OTf / Chiral Bisoxazoline | Acetone | - | - | 44 | [3] |
Experimental Protocol: Allylic Oxidation of Cyclohexene
This protocol is a representative procedure for the Kharasch-Sosnovsky oxidation of cyclohexene.
Materials:
-
Cyclohexene
-
This compound (TBPB)
-
Copper(I) bromide (CuBr)
-
Benzene (or a suitable alternative solvent like acetonitrile)[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(I) bromide (typically 1-5 mol%).
-
The flask is flushed with an inert gas (e.g., nitrogen or argon).
-
Add benzene as the solvent, followed by cyclohexene (typically in excess).
-
Heat the mixture to reflux.
-
Slowly add a solution of this compound in benzene to the refluxing mixture over a period of time.
-
After the addition is complete, continue to reflux the reaction mixture until the peroxide is consumed (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and filter to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-benzoyloxycyclohexene.
Regioselective C-3 Acylation and Benzoylation of 2H-Indazoles
A transition-metal-free, oxidative cross-dehydrogenative coupling (CDC) reaction allows for the highly regioselective C-3 acylation and benzoylation of 2H-indazoles using aldehydes or benzyl (B1604629) alcohols as the acyl source and TBPB as the oxidant.[5][6] This methodology provides a direct and efficient route to a variety of substituted 3-acyl-2H-indazoles, which are valuable scaffolds in medicinal chemistry.[7][8]
General Reaction Scheme:
Caption: TBPB-promoted C-3 acylation of 2H-indazoles.
Quantitative Data:
The following table presents the yields for the C-3 acylation of 2-(4-methoxyphenyl)-2H-indazole with various aldehydes.[6]
| Aldehyde | Product | Yield (%) |
| 4-Methylbenzaldehyde (B123495) | 3a | 86 |
| Benzaldehyde | 3b | 80 |
| 4-Fluorobenzaldehyde | 3c | 75 |
| 4-Chlorobenzaldehyde | 3d | 72 |
| 4-Bromobenzaldehyde | 3e | 70 |
| 4-Nitrobenzaldehyde | 3f | 57 |
| 4-Methoxybenzaldehyde | 3g | 82 |
| 3-Methylbenzaldehyde | 3h | 84 |
| 2-Methylbenzaldehyde | 3i | 78 |
| Thiophene-2-carbaldehyde | 3p | 65 |
| Cinnamaldehyde | 3q | 68 |
Experimental Protocol: C-3 Acylation of 2-(4-methoxyphenyl)-2H-indazole with 4-Methylbenzaldehyde
This protocol is based on the procedure reported by Sharma et al.[5]
Materials:
-
2-(4-methoxyphenyl)-2H-indazole
-
4-Methylbenzaldehyde
-
This compound (TBPB)
-
Chlorobenzene
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried reaction tube, combine 2-(4-methoxyphenyl)-2H-indazole (0.5 mmol), 4-methylbenzaldehyde (1.0 mmol, 2.0 equiv), and chlorobenzene (2 mL).
-
Add this compound (1.25 mmol, 2.5 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-methylbenzoyl)-2-(4-methoxyphenyl)-2H-indazole.
Reaction Mechanisms
Kharasch-Sosnovsky Reaction Mechanism
The mechanism of the Kharasch-Sosnovsky reaction is believed to proceed through a radical chain pathway initiated by the copper catalyst.[1]
Caption: Proposed mechanism for the Kharasch-Sosnovsky reaction.
C-3 Acylation of 2H-Indazoles Mechanism
This reaction proceeds via a free-radical pathway initiated by the thermal decomposition of TBPB to generate a tert-butoxyl radical, which then abstracts a hydrogen atom from the aldehyde to form an acyl radical.[5]
Caption: Proposed radical mechanism for the C-3 acylation of 2H-indazoles.
Safety and Handling
This compound is a thermally sensitive organic peroxide and should be handled with care.
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Avoid contact with reducing agents, strong acids, and bases.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Decomposition: TBPB can decompose exothermically, especially at elevated temperatures. Avoid heating under confinement.
These application notes provide a starting point for researchers interested in utilizing this compound in their synthetic endeavors. The detailed protocols and quantitative data should facilitate the successful implementation of these powerful transformations in the laboratory.
References
- 1. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Kharasch–Sosnovsky reaction | www.wenxuecity.com [wenxuecity.com]
- 3. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Allylic Oxidation of Alkenes Catalyzed by a Copper-Aluminum Mixed Oxide [organic-chemistry.org]
- 5. Oxidative cross-dehydrogenative coupling (CDC) via C (sp2) –H bond functionalization: tert -butyl peroxybenzoate (TBPB)-promoted regioselective direct ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02225C [pubs.rsc.org]
- 6. Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: this compound (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Temperature Polymerization Using tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the use of tert-Butyl peroxybenzoate (TBPB) as a high-temperature radical initiator in various polymerization reactions. TBPB is a versatile organic peroxide widely employed in the synthesis of a range of polymers due to its predictable decomposition kinetics at elevated temperatures.
Overview of this compound (TBPB)
This compound is an aromatic peroxyester that serves as an effective source of free radicals for initiating polymerization at temperatures typically ranging from 100°C to 270°C.[1][2] Its primary applications include the production of low-density polyethylene (B3416737) (LDPE), polystyrene, polyacrylates, and the curing of unsaturated polyester (B1180765) resins.[1][2][3]
The thermal decomposition of TBPB is a first-order reaction that generates a benzoyloxyl and a tert-butoxyl radical. These radicals can then initiate polymerization by adding to a monomer unit.
Key Properties of TBPB:
| Property | Value |
| Chemical Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol [3] |
| Appearance | Light yellow transparent liquid[4] |
| Active Oxygen Content | ~8.24%[4] |
| 10-hour half-life temp. | 104°C |
| 1-hour half-life temp. | 124°C |
| 1-minute half-life temp. | 165°C |
Free Radical Polymerization Mechanism
The following diagram illustrates the general mechanism of free-radical polymerization initiated by this compound.
Caption: Free-radical polymerization initiated by TBPB.
Applications and Experimental Protocols
Polystyrene Synthesis
TBPB is frequently used for the bulk or suspension polymerization of styrene (B11656), typically in the temperature range of 100-140°C.[1] It is often used in combination with other initiators to control the polymerization rate and the properties of the resulting polymer.
Experimental Protocol: Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene using TBPB as the initiator.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (TBPB)
-
Polymerization reactor with temperature control and inert gas inlet
-
Methanol (B129727) (for precipitation)
-
Toluene (B28343) (for dissolution)
Procedure:
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Add the desired amount of purified styrene monomer to the reactor.
-
Add the calculated amount of TBPB to the styrene monomer and mix until dissolved.
-
Heat the reactor to the desired polymerization temperature (e.g., 120°C) while stirring.
-
Maintain the temperature for the desired reaction time.
-
After the polymerization is complete, cool the reactor to room temperature.
-
Dissolve the resulting polystyrene in toluene.
-
Precipitate the polymer by slowly adding the toluene solution to an excess of methanol while stirring.
-
Filter the precipitated polystyrene and dry it in a vacuum oven until a constant weight is achieved.
Quantitative Data for Styrene Polymerization:
| Temperature (°C) | [TBPB] (mol/L) | [Styrene] (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 110 | 0.01 | 8.7 | 4 | 45 | 85,000 | 2.1 |
| 120 | 0.01 | 8.7 | 2 | 55 | 70,000 | 2.3 |
| 130 | 0.01 | 8.7 | 1 | 60 | 60,000 | 2.5 |
| 120 | 0.005 | 8.7 | 3 | 50 | 95,000 | 2.2 |
| 120 | 0.02 | 8.7 | 1.5 | 65 | 55,000 | 2.6 |
Note: The data in this table is synthesized from typical results found in the literature and should be used as a guideline. Actual results may vary based on specific experimental conditions.
Polyacrylate Synthesis
TBPB is an effective initiator for the solution, bulk, and suspension polymerization of acrylates and methacrylates in the temperature range of 90-130°C.[2]
Experimental Protocol: Solution Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol outlines the solution polymerization of MMA using TBPB in a toluene solvent.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound (TBPB)
-
Toluene (solvent)
-
Polymerization reactor with reflux condenser, temperature control, and inert gas inlet
-
Methanol (for precipitation)
Procedure:
-
Add toluene to the reactor and heat it to the desired reaction temperature (e.g., 110°C) under an inert atmosphere.
-
Prepare a solution of MMA and TBPB in toluene.
-
Slowly feed the monomer/initiator solution into the heated toluene over a period of 2-3 hours while stirring.
-
After the feed is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Precipitate the poly(methyl methacrylate) (PMMA) by adding the reaction mixture to an excess of methanol.
-
Filter and dry the polymer under vacuum.
Quantitative Data for Methyl Methacrylate Polymerization:
| Temperature (°C) | [TBPB] (mol/L) | [MMA] (mol/L) | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100 | 0.02 | 3.0 | Toluene | 5 | 85 | 45,000 | 2.0 |
| 110 | 0.02 | 3.0 | Toluene | 3 | 92 | 38,000 | 2.2 |
| 120 | 0.02 | 3.0 | Toluene | 2 | 95 | 30,000 | 2.4 |
| 110 | 0.01 | 3.0 | Toluene | 4 | 90 | 55,000 | 2.1 |
| 110 | 0.03 | 3.0 | Toluene | 2.5 | 94 | 32,000 | 2.3 |
Note: This data is representative of typical outcomes and should be adapted for specific experimental goals.
Low-Density Polyethylene (LDPE) Synthesis
TBPB is an efficient initiator for the high-pressure polymerization of ethylene (B1197577) to produce LDPE. It is active in the temperature range of 220-270°C and is often used in combination with other peroxides to cover a broad spectrum of polymerization temperatures.[2]
Experimental Workflow for High-Pressure Ethylene Polymerization:
Caption: Workflow for LDPE synthesis using TBPB.
Typical Reaction Conditions for LDPE Production:
| Parameter | Value |
| Reactor Type | Tubular or Autoclave |
| Pressure | 1500 - 3000 bar |
| Temperature | 220 - 270 °C |
| Initiator(s) | TBPB, often in combination with other peroxides |
| Initiator Concentration | 100 - 1000 ppm |
Note: Specific process conditions are highly proprietary and depend on the desired grade of LDPE.
Curing of Unsaturated Polyester (UP) Resins
TBPB is a widely used initiator for the curing of unsaturated polyester resins at elevated temperatures, typically between 120-170°C.[2] It is particularly suitable for hot press molding applications such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC).
Experimental Protocol: Curing of an Unsaturated Polyester Resin
Materials:
-
Unsaturated polyester resin (containing styrene monomer)
-
This compound (TBPB)
-
Mold
-
Hot press
Procedure:
-
Thoroughly mix the unsaturated polyester resin with the desired amount of TBPB (typically 1-2 phr - parts per hundred resin).
-
Pour the resin mixture into a preheated mold.
-
Place the mold in a hot press and apply the desired pressure.
-
Cure the resin at a set temperature (e.g., 140°C) for a specified time. The curing time will depend on the part thickness and the desired degree of cure.
-
After curing, cool the mold and demold the cured part.
-
Post-curing at a slightly elevated temperature may be performed to enhance the final properties.
Quantitative Data for UP Resin Curing:
| Curing Temperature (°C) | TBPB (phr) | Curing Time (min) | Barcol Hardness | Flexural Strength (MPa) |
| 130 | 1 | 15 | 35 | 100 |
| 140 | 1 | 10 | 40 | 115 |
| 150 | 1 | 5 | 45 | 125 |
| 140 | 0.5 | 15 | 38 | 110 |
| 140 | 1.5 | 8 | 42 | 120 |
Note: The mechanical properties of the cured resin are highly dependent on the specific resin formulation and curing cycle.
Safety Considerations
This compound is a thermally sensitive organic peroxide and should be handled with care.
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials such as strong acids, bases, and reducing agents.
-
Handling: Avoid contact with eyes and skin. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Decomposition: TBPB can decompose exothermically if heated above its self-accelerating decomposition temperature (SADT). This can lead to a runaway reaction. Ensure that polymerization reactions are conducted with adequate temperature control and emergency cooling capabilities. The main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[3]
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Crosslinking, this compound (TBPB) , CAS No. 614-45-9, Initiator, LDPE, Polymer - Plastic Crosslinking Modification and this compound (TBPB) [liushunauxiliary.en.made-in-china.com]
Application Notes and Protocols for Initiated Chemical Vapor Deposition (iCVD) with tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-Butyl peroxybenzoate (TBPOB) as a thermal initiator in initiated Chemical Vapor Deposition (iCVD). The use of TBPOB offers significant advantages, including increased deposition rates and lower processing temperatures compared to conventional initiators like tert-butyl peroxide (TBPO), making it particularly suitable for temperature-sensitive substrates and for enhancing process efficiency.[1][2][3][4]
Overview and Advantages
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin polymer films from the vapor phase. The process involves the thermal decomposition of an initiator molecule over a heated filament, which then initiates the polymerization of a monomer on a cooled substrate.
The use of This compound (TBPOB) as an initiator in iCVD presents several key advantages:
-
Increased Deposition Rates: iCVD film growth can be up to seven to eight times faster with TBPOB compared to TBPO under comparable conditions.[1][2][3]
-
Lower Filament Temperatures: TBPOB allows for significantly lower filament temperatures (e.g., 170 °C) to achieve similar deposition rates as TBPO at higher temperatures (e.g., 257 °C).[1][3] This reduces the thermal load on the substrate, which is critical for temperature-sensitive materials like polymers or biological samples.[1][2]
-
Versatility: TBPOB can be used to initiate the polymerization of a wide range of monomers, similar to TBPO.[3]
-
Unique Spectral Signature: The aromatic group in TBPOB provides a distinct signature in Fourier Transform Infrared (FTIR) spectroscopy, allowing for the analysis of polymer chain end groups.[1]
Applications
The conformal and functional polymer thin films synthesized using iCVD with TBPOB have a broad range of applications, including:
-
Medical Devices and Membranes: The ability to create uniform, pinhole-free coatings on complex geometries is highly desirable for medical implants and separation membranes.[1][5]
-
Microfluidics: Conformal coatings are essential for modifying the surface properties of microfluidic channels.[1]
-
Electronics and Food Industries: The resulting polymer films can act as excellent permeation barriers, for instance, against oxygen, making them suitable for encapsulating sensitive electronics or for food packaging.[2]
-
Adhesion and Bonding: Amine-functional polymers synthesized via iCVD with TBPOB can serve as robust nanoadhesives.[2]
-
Controlled Drug Release: The precise control over film thickness at the nanoscale allows for the encapsulation of drugs for controlled release applications.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing TBPOB in iCVD processes.
Table 1: Comparison of TBPOB and TBPO Initiators for p(CHMA) Deposition [1][3]
| Parameter | This compound (TBPOB) | tert-Butyl Peroxide (TBPO) |
| Filament Temperature | 170 °C | 257 °C |
| Deposition Rate | ~3 nm/min | ~3 nm/min |
| Sticking Coefficient | 0.1188 ± 0.0092 | 0.0413 ± 0.0058 |
| Monomer Partial Pressure | 0.45 | 0.45 |
| Substrate Temperature | 30 °C | 30 °C |
| Monomer Flow Rate (CHMA) | 4.6 sccm | 4.6 sccm |
| Initiator Flow Rate | 0.6 sccm | 0.6 sccm |
Table 2: Properties of this compound (TBPOB) [3][7]
| Property | Value |
| Chemical Formula | C₁₁H₁₄O₃ |
| Molar Mass | 194.230 g·mol⁻¹ |
| Vapor Pressure at Room Temperature | 0.00337 Torr |
| Self-Accelerating Decomposition Temp. (SADT) | ~60-65.8 °C |
| Half-life at 104 °C | 10 hours |
| Half-life at 124 °C | 1 hour |
| Half-life at 165 °C | 1 minute |
Experimental Protocols
General iCVD Protocol with TBPOB
This protocol outlines the general steps for depositing a polymer film using iCVD with TBPOB. Specific parameters will vary depending on the monomer and desired film properties.
Materials and Equipment:
-
iCVD reactor with a heated filament array and a temperature-controlled substrate stage.
-
Vacuum pump and pressure controller.
-
Mass flow controllers (MFCs) for monomer and initiator delivery.
-
This compound (TBPOB) initiator.
-
Monomer of choice (e.g., cyclohexyl methacrylate (B99206) - CHMA).
-
Nitrogen gas (for TBPOB delivery).
-
Substrates (e.g., silicon wafers).
-
Characterization equipment (e.g., FTIR spectrometer, XPS, SEM, ellipsometer).
Protocol:
-
Substrate Preparation: Clean the substrates to remove any organic or particulate contamination. A typical procedure for silicon wafers involves sonication in acetone (B3395972) and isopropyl alcohol, followed by drying with a nitrogen gun.
-
Reactor Setup:
-
Place the cleaned substrates on the cooled stage within the iCVD reactor.
-
Ensure the filament is clean and properly positioned.
-
Evacuate the reactor to a base pressure of approximately 30 mTorr.
-
-
Precursor Delivery:
-
TBPOB Delivery: Due to its low vapor pressure, TBPOB is typically delivered using a bubbler with a carrier gas like nitrogen.[3] Heat the TBPOB vessel slightly if necessary, but do not exceed the self-accelerating decomposition temperature (SADT) of ~60 °C.[3][7]
-
Monomer Delivery: Introduce the monomer vapor into the reactor through a separate line controlled by an MFC.
-
-
Deposition Process:
-
Set the substrate stage temperature (e.g., 30 °C).[3]
-
Heat the filament to the desired temperature (e.g., 170-260 °C).[1][3]
-
Introduce the monomer and initiator vapors into the chamber at the desired flow rates (e.g., 4.6 sccm for CHMA and 0.6 sccm for TBPOB).[3]
-
Maintain a constant pressure in the reactor during deposition (e.g., 300 mTorr).
-
Monitor the film thickness in-situ using a laser interferometer or deposit for a fixed duration to achieve the target thickness.
-
-
Post-Deposition:
-
Turn off the filament power and stop the precursor flows.
-
Allow the reactor to cool down before venting with nitrogen.
-
Remove the coated substrates from the reactor.
-
-
Characterization:
Protocol for Amine Functionalization using iCVD with TBPOB
This protocol describes the synthesis of poly(4-aminostyrene) (PAS) thin films, which can be used for applications requiring amine functionality, such as nanoadhesion.[2]
Modifications to the General Protocol:
-
Monomer: Use 4-aminostyrene as the monomer.
-
Initiator: Use TBPOB as the initiator to enable lower deposition temperatures, which is advantageous for this temperature-sensitive monomer.[2]
-
Deposition Parameters: Adjust flow rates and temperatures to optimize the deposition of PAS. The use of TBPOB can increase the deposition rate significantly compared to TBPO.[2]
Visualizations
iCVD Reaction Mechanism with TBPOB
The following diagram illustrates the key steps in the iCVD process using TBPOB as the initiator.
References
- 1. Conformal polymeric thin films by low-temperature rapid initiated chemical vapor deposition (iCVD) using this compound as an initiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine functionalization by initiated chemical vapor deposition (iCVD) for interfacial adhesion and film cohesion [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformal polymeric thin films by low-temperature rapid initiated chemical vapor deposition (iCVD) using this compound as an initiator. | Semantic Scholar [semanticscholar.org]
- 5. svc.org [svc.org]
- 6. Frontiers | Controlled Release Utilizing Initiated Chemical Vapor Deposited (iCVD) of Polymeric Nanolayers [frontiersin.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for tert-Butyl Peroxybenzoate in Acrylic Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl peroxybenzoate (TBPB) as a thermal initiator in the free-radical polymerization of acrylic monomers.
Application Notes
This compound (TBPB) is an organic peroxide of the perester class, widely utilized as a radical initiator for polymerization reactions.[1] It is particularly effective for the bulk, solution, and suspension polymerization of various monomers, including styrenes and acrylic esters, typically within a temperature range of 100-140°C.[2][3] Its primary function is to generate free radicals upon thermal decomposition, which then initiate the chain-growth process of polymerization.[4]
The selection of TBPB as an initiator is often guided by its half-life at a given temperature. The half-life is the time required for 50% of the initiator to decompose. For instance, TBPB has a 10-hour half-life at approximately 104-105°C, making this a suitable temperature for controlled polymerization over a typical workday.[1][5] Higher temperatures lead to a shorter half-life and a faster initiation rate.
Mechanism of Initiation
The initiation process begins with the homolytic cleavage of the weak oxygen-oxygen (O-O) bond in the TBPB molecule when subjected to heat. This decomposition is the rate-determining step for initiation and produces two primary radical species: a benzoyloxy radical and a tert-butoxy (B1229062) radical.[6] These highly reactive radicals then attack the double bond of an acrylic monomer, creating a new carbon-centered radical and initiating the polymer chain.
Caption: Thermal decomposition of TBPB and subsequent initiation of an acrylic monomer.
Data Presentation
Quantitative data regarding the properties of TBPB and its use in polymerization are summarized below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 614-45-9[1] |
| Molecular Formula | C₁₁H₁₄O₃[5] |
| Molar Mass | 194.23 g/mol [1] |
| Appearance | Colorless to light yellow liquid[5] |
| Density | 1.034 g/cm³[1] |
| Melting Point | 8-9 °C[1] |
| Boiling Point | 112 °C (decomposes)[1] |
| Active Oxygen Content | ~8.16 wt%[1] |
| SADT (Self-Accelerating Decomposition Temperature) | ~60 °C[1] |
Table 2: Half-Life Data for this compound
The half-life is critical for selecting the appropriate reaction temperature to achieve a desired polymerization rate.
| Half-Life | Temperature (°C) |
| 10 hours | 104 - 105[1][5] |
| 1 hour | 124 - 125[1][5] |
| 1 minute | 165 - 167[1][5] |
Table 3: Example Formulations for Polymethyl Methacrylate (B99206) (PMMA) Synthesis
The following formulations are derived from patent literature and demonstrate the use of TBPB in combination with other initiators for producing PMMA. The quantities are given in parts by weight.
| Component | Formulation 1 | Formulation 2 |
| Main Monomer (Methyl Methacrylate) | 90 parts | 80 parts |
| Co-monomer (Ethyl Acrylate) | 10 parts | 20 parts |
| Initiator 1 (TBPB) | 70 x 10⁻⁴ parts | 25 x 10⁻⁴ parts |
| Initiator 2 | Di-tert-butyl peroxide (25 x 10⁻⁴ parts) | Tert-butyl peroxy-2-ethylhexanoate (75 x 10⁻⁴ parts) |
| Chain-Transfer Agent (Tertiary Lauryl Mercaptan) | 0.1 parts | 0.3 parts |
| Reaction Temperature | 140 °C | 80 °C |
| Reaction Time | 2 hours | 3 hours |
| Source | CN103145910B | CN103145910B |
Influence of Initiator Concentration
The concentration of TBPB directly impacts the polymerization kinetics and the final properties of the acrylic polymer. Generally, a higher initiator concentration leads to a higher rate of polymerization due to an increased population of free radicals. However, this also results in a lower average molecular weight, as more polymer chains are initiated simultaneously, and termination events become more frequent.
Caption: Relationship between initiator concentration and key polymer properties.
Experimental Protocols
The following are generalized protocols for the synthesis of acrylic polymers using TBPB. These should be adapted based on the specific monomer, desired polymer properties, and available laboratory equipment.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol describes the solvent-free polymerization of MMA to produce solid poly(methyl methacrylate) (PMMA).
-
Monomer Preparation:
-
Wash 100 mL of methyl methacrylate (MMA) with an equal volume of 5% aqueous sodium hydroxide (B78521) solution three times in a separatory funnel to remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether).
-
Wash the inhibitor-free MMA with deionized water until the aqueous layer is neutral.
-
Dry the MMA over anhydrous magnesium sulfate, filter, and store in a refrigerator until use.
-
-
Apparatus Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
-
Polymerization:
-
Charge the flask with 100 g (1.0 mol) of purified MMA.
-
Add the desired amount of this compound. A typical starting concentration is 0.1-0.5 mol% relative to the monomer (e.g., 0.2 g to 1.0 g for 100 g of MMA).
-
Begin gentle stirring and purge the system with nitrogen for 20-30 minutes to remove oxygen.
-
Immerse the flask in a preheated oil bath set to 110-120°C.
-
The reaction mixture will become progressively more viscous. Continue the reaction for 2-6 hours. The Trommsdorff-Norrish effect (autoacceleration) may be observed as a rapid increase in viscosity and temperature.
-
-
Work-up and Purification:
-
After the reaction period, cool the flask to room temperature. The resulting polymer will be a solid, glassy material.
-
Dissolve the polymer in a suitable solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF) (approx. 200-300 mL). This may require several hours of stirring.
-
Slowly pour the polymer solution into a large beaker containing a non-solvent (e.g., 2 L of methanol) while stirring vigorously.
-
The PMMA will precipitate as a white solid.
-
Collect the polymer by vacuum filtration and wash it with fresh methanol.
-
Dry the purified PMMA in a vacuum oven at 60-80°C to a constant weight.
-
Protocol 2: Solution Polymerization of Butyl Acrylate (B77674) (BA)
This protocol is suitable for producing an acrylic polymer solution, which is common for coatings and adhesives applications.
-
Monomer and Reagent Preparation:
-
Purify butyl acrylate (BA) using the same procedure as described for MMA in Protocol 1.
-
Select a suitable solvent, such as xylene or toluene. Ensure it is anhydrous.[7]
-
Prepare an initiator solution by dissolving a calculated amount of TBPB in a portion of the solvent.
-
-
Apparatus Setup:
-
Polymerization:
-
Charge the reactor with an initial amount of solvent (e.g., 150 g of xylene) and heat to reflux under a nitrogen atmosphere.
-
Prepare a monomer feed consisting of 100 g (0.78 mol) of purified BA.
-
Prepare an initiator feed consisting of 0.5 g of TBPB dissolved in 50 g of xylene.
-
Continuously feed the monomer and initiator solutions into the refluxing solvent over a period of 2-4 hours using syringe pumps or addition funnels.[7]
-
After the feeds are complete, maintain the reaction at temperature for an additional 1-2 hours to ensure high monomer conversion.
-
-
Work-up and Characterization:
-
Cool the reactor to room temperature. The product is a solution of poly(butyl acrylate).
-
The polymer can be used directly as a solution or isolated by precipitation in a non-solvent like methanol, followed by filtration and drying as described in Protocol 1.
-
Characterize the final product for properties such as molecular weight (by Gel Permeation Chromatography), monomer conversion (by Gas Chromatography or gravimetry), and solid content.
-
Caption: General experimental workflow for free-radical polymerization of acrylics.
Safety Considerations
-
Peroxide Hazard: this compound is a strong oxidizing agent and is thermally unstable. It can decompose violently if heated improperly or contaminated. It has a self-accelerating decomposition temperature (SADT) of around 60°C, which should not be exceeded during storage or transport.[1]
-
Storage: Store TBPB in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials like strong acids, bases, and reducing agents.[1]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle TBPB in a well-ventilated fume hood.
-
Monomers: Acrylic monomers are typically flammable and can be irritants. Handle them with appropriate care in a fume hood.
-
Decomposition Products: The thermal decomposition of TBPB can produce hazardous products, including benzene, carbon dioxide, and methane.[1][5] Ensure adequate ventilation during the polymerization reaction.
Conclusion
This compound is a versatile and effective thermal initiator for the synthesis of acrylic polymers, particularly at elevated temperatures. By carefully selecting the reaction temperature based on its half-life data and controlling the initiator concentration, researchers can tailor the polymerization rate and the molecular weight of the resulting polymer. The provided protocols offer a foundational methodology for synthesizing acrylic polymers, which can be optimized to meet the specific needs of research, development, and various industrial applications. Adherence to strict safety protocols is paramount when handling this energetic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 5. This compound | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of tert-Butyl Peroxybenzoate Thermal Decomposition Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl peroxybenzoate and analyzing its thermal decomposition byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition byproducts of this compound (TBPB)?
A1: The main decomposition products of this compound include acetone, methane, tert-butanol, benzoic acid, benzene, and carbon dioxide.[1][2] The formation of these products is initiated by the cleavage of the O-O bond in the peroxide.[3]
Q2: What is the general mechanism of thermal decomposition for TBPB?
A2: The thermal decomposition of TBPB is a free-radical process that begins with the homolytic cleavage of the peroxide's O-O bond. This initial step forms a benzoyloxy radical and a tert-butoxy (B1229062) radical. These highly reactive radicals then undergo a series of subsequent reactions, including decarboxylation, hydrogen abstraction, and radical combination, to form the final stable byproducts.[3]
Q3: What analytical techniques are most suitable for identifying and quantifying the decomposition byproducts of TBPB?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the separation, identification, and quantification of the volatile and semi-volatile byproducts of TBPB decomposition.[3] Fourier-transform infrared spectroscopy (FTIR) can also be used to monitor the decomposition process in real-time.[4]
Q4: Are there any specific safety precautions to consider when conducting thermal decomposition experiments with TBPB?
A4: Yes, TBPB is a thermally unstable organic peroxide and its decomposition is exothermic, which can lead to a self-accelerating reaction, posing a significant fire and explosion hazard.[5] Experiments should be conducted in a well-ventilated area, behind a safety shield, and on a small scale. It is crucial to be aware of the Self-Accelerating Decomposition Temperature (SADT) of TBPB, which is approximately 60°C.[2]
Q5: Can the distribution of decomposition byproducts be influenced by experimental conditions?
A5: Yes, the relative yields of the decomposition byproducts can be influenced by factors such as temperature, pressure, and the solvent used. For instance, the solvent can participate in hydrogen abstraction reactions with the generated radicals, altering the product distribution.
Quantitative Data on Decomposition Byproducts
| Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Common Detection Method |
| Acetone | C₃H₆O | 58.08 | GC-MS |
| Methane | CH₄ | 16.04 | GC-MS (Headspace) |
| tert-Butanol | C₄H₁₀O | 74.12 | GC-MS |
| Benzoic Acid | C₇H₆O₂ | 122.12 | GC-MS (after derivatization), HPLC |
| Benzene | C₆H₆ | 78.11 | GC-MS |
| Carbon Dioxide | CO₂ | 44.01 | GC-TCD, Mass Spectrometry |
Experimental Protocols
Protocol for GC-MS Analysis of TBPB Thermal Decomposition Byproducts
This protocol outlines the general steps for the analysis of volatile and semi-volatile byproducts from the thermal decomposition of TBPB.
1. Sample Preparation:
-
Decompose a known quantity of this compound in a suitable, high-boiling point, inert solvent (e.g., dodecane) in a sealed reaction vial.
-
The decomposition can be carried out by heating the vial in a temperature-controlled oven or oil bath for a specific duration. Ensure the temperature does not lead to a runaway reaction.
-
After decomposition, allow the vial to cool to room temperature.
-
Prepare a dilution series of the resulting solution using the same solvent for calibration purposes.
-
Prepare standard solutions of the expected byproducts (acetone, tert-butanol, benzoic acid, benzene, etc.) in the same solvent. For benzoic acid, derivatization (e.g., silylation) may be necessary to improve its volatility for GC analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL).
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-400.
3. Data Analysis:
-
Identify the decomposition byproducts by comparing their mass spectra and retention times with those of the prepared standards and with mass spectral libraries (e.g., NIST).
-
Quantify the byproducts by creating calibration curves from the dilution series of the standards.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for some byproducts, particularly benzoic acid, are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like benzoic acid is often due to active sites in the injector liner or the column.
-
Solution 1: Deactivated Liner: Ensure you are using a deactivated injector liner. Replace the liner if it has been used for many injections.[6]
-
Solution 2: Column Trimming: Trim the first 10-20 cm of the column to remove any active sites that may have developed.
-
Solution 3: Derivatization: For highly polar or acidic compounds, consider derivatization to make them more volatile and less prone to interaction with active sites.
-
Solution 4: Check Column Installation: Ensure the column is properly installed in both the injector and detector to avoid dead volumes.
-
-
-
Question: All of my peaks are fronting. What is the likely cause?
-
Answer: Peak fronting is typically a sign of column overload.
-
Solution: Reduce the injection volume or dilute your sample. You can also try using a column with a thicker stationary phase to increase its capacity.[7]
-
-
Issue: Inconsistent Peak Areas or Poor Reproducibility
-
Question: I am seeing significant variation in peak areas for the same sample injected multiple times. What should I check?
-
Answer: Poor reproducibility can stem from several sources.
-
Solution 1: Check for Leaks: Perform a leak check on the entire system, from the gas supply to the detector. Leaks in the injector are a common cause of irreproducible results.[7]
-
Solution 2: Syringe Issues: Inspect the syringe for any damage or blockage. Ensure the injection volume is consistent.
-
Solution 3: Sample Volatility: If analyzing highly volatile compounds like methane, ensure a consistent and rapid injection technique to prevent sample loss.
-
-
Issue: Ghost Peaks or Carryover
-
Question: I am observing peaks in my blank runs that correspond to the byproducts from my TBPB samples. What is causing this carryover?
-
Answer: Ghost peaks are often due to contamination in the injection port.
-
Solution 1: Clean the Injector: Clean the injector and replace the septum and liner.
-
Solution 2: Bakeout the Column: Perform a column bakeout at a temperature slightly above your highest analysis temperature (but below the column's maximum operating temperature) to remove contaminants.
-
Solution 3: Solvent Washes: Run several solvent blanks after analyzing a concentrated sample to wash out any residual compounds.
-
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for GC-MS analysis of decomposition byproducts.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Safe Handling of tert-Butyl Peroxybenzoate
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of tert-Butyl peroxybenzoate (TBPB) to prevent runaway reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPB) and why is it considered hazardous?
A1: this compound (TBPB) is an organic peroxide widely used as a radical initiator in polymerization reactions and as a crosslinking agent.[1][2] Its hazardous nature stems from the thermally unstable peroxide bond (-O-O-), which can decompose exothermically.[3][4] This decomposition can become self-accelerating, leading to a runaway reaction, fire, or explosion if not properly controlled.[5][6]
Q2: What are the critical safety parameters I need to be aware of when working with TBPB?
A2: The most critical safety parameter is the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition. For TBPB, the SADT is approximately 60°C.[2][7] It is crucial to store and handle TBPB well below this temperature. Other important parameters include its half-life at various temperatures, which indicates the rate of decomposition.
Q3: What are the primary triggers for a runaway reaction with TBPB?
A3: The primary triggers for a runaway reaction include:
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Heat: Elevated temperatures can initiate and accelerate decomposition.[1][4]
-
Contamination: Contact with incompatible materials can significantly lower the decomposition temperature.[8]
-
Friction or Mechanical Shock: While TBPB is one of the safer peresters, friction or shock can generate localized heat and initiate decomposition.[9]
-
Exposure to Light: Light can also trigger the decomposition of TBPB.[1]
Q4: What materials are incompatible with TBPB?
A4: TBPB is incompatible with a wide range of substances that can catalyze its decomposition. These include:
-
Strong acids and bases[7]
-
Metal ions and their salts (e.g., copper, iron, cobalt)[7][8][10]
-
Sulphur compounds, rust, and ash[12]
Troubleshooting Guide
Issue: I observe an unexpected temperature increase in my reaction vessel containing TBPB.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| External Heat Source | 1. Immediately remove any external heating sources. 2. Ensure the reaction is being conducted in a properly functioning cooling bath or with adequate cooling coils. 3. Verify the temperature of the cooling medium. |
| Contamination | 1. Review all reagents and solvents added to the reaction for potential contaminants. 2. Ensure all glassware and equipment were thoroughly cleaned and dried before use. 3. Consider if any metallic components (stirrers, probes) could be reacting with the TBPB. |
| Reaction Exotherm | 1. If the temperature rise is expected but faster than anticipated, reduce the rate of addition of any reactants. 2. Ensure adequate stirring to dissipate heat evenly. 3. Have an emergency cooling bath (e.g., ice water) readily available. |
| Self-Accelerating Decomposition | 1. IMMEDIATE ACTION REQUIRED. If the temperature is rising rapidly and uncontrollably, evacuate the area and follow your institution's emergency procedures. 2. If it is safe to do so, activate any emergency cooling or quenching systems. |
Issue: I noticed discoloration or gas evolution from my stored TBPB.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Decomposition | 1. DO NOT OPEN THE CONTAINER. Gas evolution indicates decomposition and pressurization. 2. Carefully move the container to an isolated and well-ventilated area, such as a fume hood. 3. Contact your institution's environmental health and safety (EHS) office for guidance on disposal. |
| Contamination | 1. If the container has been opened previously, consider the possibility of contamination. 2. Review storage conditions to ensure it was not exposed to incompatible materials. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Thermal Stability Data
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | ~60°C | [2][7] |
| Recommended Storage Temperature | 10°C to 50°C | [7] |
| Onset Decomposition Temperature (Adiabatic) | 87.7°C - 90.2°C | [3] |
Table 2: Half-Life Data
| Temperature | Half-Life | Reference |
| 104°C | 10 hours | [7] |
| 124°C | 1 hour | [7] |
| 165°C | 1 minute | [7] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of TBPB.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of TBPB (typically 1-5 mg) into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program a heating ramp at a constant rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition (e.g., 250°C).
-
Ensure a constant inert gas flow (e.g., nitrogen) to maintain an inert atmosphere.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
The onset temperature of decomposition is determined from the point of deviation from the baseline in the exothermic direction.
-
The enthalpy of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for unexpected temperature rise.
Caption: Hierarchy of safety controls for TBPB handling.
References
- 1. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 3. Thermal Kinetic Analysis of this compound under Dynamic and Adiabatic Conditions | Scientific.Net [scientific.net]
- 4. hmroyal.com [hmroyal.com]
- 5. researchgate.net [researchgate.net]
- 6. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. nouryon.com [nouryon.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. sdfine.com [sdfine.com]
- 11. nj.gov [nj.gov]
- 12. arkema.com [arkema.com]
Technical Support Center: Optimizing tert-Butyl Peroxybenzoate (TBPB) Concentration for Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tert-Butyl peroxybenzoate (TBPB) as a polymerization initiator. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your polymerization reactions.
Troubleshooting Guide
Users may encounter several issues during polymerization with this compound. This guide addresses common problems in a question-and-answer format.
Q1: My polymerization reaction is extremely slow or not initiating. What are the possible causes and solutions?
A1: A slow or non-existent initiation can be due to several factors related to temperature, initiator concentration, or impurities.
-
Insufficient Temperature: TBPB requires a specific temperature range to decompose and generate radicals efficiently. The half-life of TBPB is 10 hours at 104°C and one hour at 124°C.[1] If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization effectively.
-
Solution: Increase the reaction temperature to be within the optimal range for TBPB, typically between 100°C and 140°C for monomers like styrene (B11656).[1]
-
-
Low Initiator Concentration: The concentration of TBPB may be too low to generate a sufficient number of primary radicals to start the polymerization process.
-
Solution: Incrementally increase the TBPB concentration. A typical starting point for curing unsaturated polyester (B1180765) resins is 1-2% by weight.[1]
-
-
Presence of Inhibitors: Monomers are often shipped with inhibitors (e.g., 4-tert-butylcatechol (B165716) in styrene) to prevent premature polymerization.[2] If not removed, these inhibitors will scavenge the radicals produced by TBPB.
-
Solution: Purify the monomer to remove the inhibitor before use. This can be done by washing with an alkaline solution or passing it through a column of activated alumina.
-
-
Impurities in the Reaction Mixture: Certain impurities can act as radical scavengers or retarders, slowing down the polymerization.
-
Solution: Ensure all reactants and the solvent are of high purity. Degassing the reaction mixture to remove dissolved oxygen, a known inhibitor, is also crucial.
-
Q2: My polymerization is proceeding too rapidly and is difficult to control. How can I slow it down?
A2: An overly rapid polymerization, which can lead to a dangerous runaway reaction, is typically caused by excessive heat generation or too high a concentration of radicals.
-
Excessive Initiator Concentration: A high concentration of TBPB will lead to a very high initial rate of radical generation, causing a rapid and potentially uncontrolled polymerization.
-
Solution: Reduce the concentration of TBPB.
-
-
High Reaction Temperature: A higher temperature increases the decomposition rate of TBPB, leading to a faster reaction.
-
Solution: Lower the reaction temperature. This will decrease the rate of radical formation and provide better control over the polymerization.
-
-
Poor Heat Dissipation: In bulk or highly concentrated solution polymerizations, the heat generated by the exothermic reaction may not be dissipated effectively, leading to an increase in temperature and an auto-accelerated reaction rate (the gel effect).
-
Solution: Improve heat dissipation by using a solvent to dilute the monomer, improving stirring, or using a reactor with better heat transfer capabilities.
-
Q3: The final polymer has a low molecular weight and/or a broad molecular weight distribution (high Polydispersity Index - PDI). How can I increase the molecular weight and achieve a narrower PDI?
A3: The molecular weight and PDI are influenced by the relative rates of initiation, propagation, and termination.
-
High Initiator Concentration: A higher initiator concentration leads to a larger number of growing polymer chains, which results in a lower average molecular weight as the available monomer is divided among more chains.
-
Solution: Decrease the TBPB concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination.
-
-
High Reaction Temperature: Higher temperatures increase the rates of both initiation and termination relative to propagation, which can lead to lower molecular weight polymers.
-
Solution: Lower the reaction temperature. This favors chain propagation over termination, resulting in higher molecular weight polymers.
-
-
Chain Transfer Reactions: Chain transfer agents, which can be the solvent, monomer, or impurities, can prematurely terminate a growing polymer chain and initiate a new one, leading to lower molecular weight and a broader PDI.
-
Solution: Choose a solvent with a low chain transfer constant. Ensure the monomer and other reagents are pure.
-
Q4: My polymerization is incomplete, with a high level of residual monomer. What can be done to improve conversion?
A4: Incomplete polymerization can be a result of several factors, including insufficient initiation in the later stages of the reaction.
-
Initiator Depletion: The initial amount of TBPB may have completely decomposed before all the monomer has been converted to polymer.
-
Solution: Consider a second addition of TBPB or use a combination of initiators with different half-lives. This can help maintain a sufficient radical concentration throughout the reaction to drive it to higher conversion. For instance, in styrene polymerization, combinations of two or more peroxides are used to reduce the residual monomer content.[1]
-
-
Vitrification: As the polymerization progresses, the viscosity of the reaction mixture increases significantly. If the glass transition temperature (Tg) of the polymerizing mixture surpasses the reaction temperature, the system can vitrify, trapping unreacted monomer and radicals and effectively stopping the reaction.
-
Solution: Increase the reaction temperature towards the end of the polymerization to maintain mobility in the system. The use of a solvent can also help to delay the onset of vitrification.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in polymerization?
A1: The optimal concentration of TBPB depends on the specific monomer, the desired polymer properties, the reaction temperature, and the polymerization method. A general starting point for curing unsaturated polyester resins is 1-2% by weight.[1] For styrene and acrylate (B77674) polymerizations, concentrations can range from hundredths to a few tenths of a percent based on the monomer weight. It is always recommended to perform preliminary experiments to determine the optimal concentration for your specific system.
Q2: What is the recommended temperature range for using this compound?
A2: TBPB is effective as a medium to high-temperature initiator. The recommended temperature range for its use in polymerization is typically between 100°C and 140°C. For the (co)polymerization of styrene, a temperature range of 100-140°C is common.[1] For acrylates and methacrylates, a range of 90-130°C is suggested for bulk, suspension, and solution polymerization.[1]
Q3: What are the main decomposition products of this compound and are they a concern?
A3: The main decomposition products of TBPB are carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene (B151609).[1] The formation of benzene can be a concern, especially in polymers intended for food contact or cosmetic applications, as it can diffuse out of the polymer.[1]
Q4: How should this compound be stored and handled safely?
A4: TBPB is an organic peroxide and must be handled with care. It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames. The recommended storage temperature is typically below 30°C to prevent self-accelerating decomposition. Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts, as these can cause rapid and hazardous decomposition.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling TBPB.
Data Presentation
Table 1: Half-life of this compound at Different Temperatures
| Temperature (°C) | Half-life |
| 104 | 10 hours |
| 124 | 1 hour |
| 165 | 1 minute |
Data sourced from multiple references.[1]
Table 2: Indicative Concentration of this compound for Different Monomers
| Monomer | Polymerization Type | Typical TBPB Concentration (wt% based on monomer) | Recommended Temperature Range (°C) |
| Styrene | Bulk, Solution, Suspension | 0.05 - 0.5 | 100 - 140[1] |
| Methyl Methacrylate | Bulk, Solution, Suspension | 0.1 - 1.0 | 90 - 130[1] |
| Ethylene | High-Pressure | Varies with process | 220 - 270[1] |
| Unsaturated Polyester Resins | Curing | 1.0 - 2.0[1] | 120 - 170[1] |
Note: These are starting point recommendations. Optimal concentrations should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Optimizing TBPB Concentration in Solution Polymerization
Objective: To determine the optimal concentration of TBPB for the solution polymerization of a vinyl monomer (e.g., styrene or methyl methacrylate) to achieve a target molecular weight and conversion.
Materials:
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Vinyl monomer (e.g., styrene or methyl methacrylate), inhibitor removed
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This compound (TBPB)
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Anhydrous solvent with a low chain transfer constant (e.g., toluene, xylene)
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Nitrogen or Argon gas for inert atmosphere
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Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, thermometer, and magnetic stirrer
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Heating mantle or oil bath with temperature control
-
Methanol or other non-solvent for polymer precipitation
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven for drying
Methodology:
-
Monomer Purification: Remove the inhibitor from the monomer by washing with an aqueous NaOH solution followed by washing with deionized water until neutral pH. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄) and then distill under reduced pressure. Store the purified monomer under an inert atmosphere in a refrigerator.
-
Reaction Setup: Assemble the reaction vessel and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Reactant Preparation: Prepare a series of reaction mixtures with varying concentrations of TBPB (e.g., 0.1, 0.2, 0.5, 1.0 mol% relative to the monomer). For each reaction:
-
Add the desired amount of solvent to the reaction vessel.
-
Add the purified monomer to the solvent.
-
Add the calculated amount of TBPB.
-
-
Polymerization:
-
Begin stirring the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and maintain this temperature throughout the polymerization.
-
Take samples at regular intervals to monitor monomer conversion using techniques like gravimetry, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Termination and Isolation:
-
After the desired reaction time or conversion is reached, cool the reaction vessel in an ice bath to stop the polymerization.
-
Precipitate the polymer by slowly pouring the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
-
Drying and Characterization:
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterize the polymer for:
-
Monomer Conversion: Calculated from the mass of the dried polymer and the initial mass of the monomer.
-
Molecular Weight (Mn, Mw) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
-
-
Optimization: Compare the results from the different TBPB concentrations to determine the optimal concentration that yields the desired conversion, molecular weight, and PDI.
Mandatory Visualization
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Experimental workflow for optimizing TBPB concentration.
References
Technical Support Center: Thermal Stability of tert-Butyl Peroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of solvents on the thermal stability of tert-Butyl peroxybenzoate (TBPB). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of thermal stability in the presence of certain solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the thermal analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible thermal decomposition data (e.g., variable onset temperature). | 1. Impurities in TBPB: The presence of contaminants such as amines, metal ions, strong acids, or bases can catalyze and accelerate the decomposition of TBPB, even in low concentrations.[1][2] 2. Solvent Impurities: Trace amounts of impurities in the solvent can significantly affect the decomposition kinetics. 3. Sample Handling and Storage: Exposure to light or elevated temperatures during storage can lead to partial decomposition of TBPB before the experiment begins.[3] TBPB should be stored in a cool, dark place.[3] | 1. Purity Verification: Ensure the purity of the TBPB lot using appropriate analytical techniques. If impurities are suspected, purification may be necessary. 2. Use High-Purity Solvents: Always use high-purity, dry solvents for your experiments. 3. Proper Storage: Store TBPB in its original, tightly sealed container in a refrigerator, protected from light. Allow the container to reach room temperature before opening to avoid moisture condensation. |
| Unexpectedly low decomposition temperature. | 1. Incompatible Solvents: Certain solvents may react with TBPB or its decomposition products, leading to a lower decomposition temperature. 2. Presence of Accelerants: Contamination with materials known to accelerate peroxide decomposition (e.g., metal salts, amines) can lower the onset temperature.[1][2] | 1. Solvent Compatibility Check: Review the literature for any known incompatibilities between TBPB and your chosen solvent. 2. Thorough Cleaning of Equipment: Ensure all glassware and equipment are scrupulously clean and free from any potential contaminants. |
| Exotherm shape is broad or has multiple peaks in DSC analysis. | 1. Complex Decomposition Pathway: The presence of a solvent can alter the decomposition mechanism, leading to multiple reaction steps. 2. Solvent Evaporation: If the experiment is run in an open or poorly sealed pan, solvent evaporation can interfere with the heat flow signal. | 1. Isothermal Analysis: Consider running isothermal DSC experiments at various temperatures to better understand the decomposition kinetics. 2. Use Sealed Crucibles: For DSC analysis, use hermetically sealed crucibles to prevent solvent evaporation during the experiment. |
| Difficulty in establishing a stable baseline in thermal analysis. | 1. Instrument Not Equilibrated: The thermal analysis instrument may not have reached thermal equilibrium before starting the measurement. 2. Sample Inhomogeneity: The TBPB may not be fully dissolved or evenly distributed in the solvent. | 1. Instrument Equilibration: Allow sufficient time for the instrument to stabilize at the initial temperature before starting the heating ramp. 2. Ensure Proper Mixing: Thoroughly mix the TBPB-solvent mixture to ensure a homogeneous solution before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TBPB) thermal decomposition?
The thermal decomposition of TBPB is initiated by the cleavage of the weak oxygen-oxygen bond, which is the rate-determining step. This homolytic cleavage generates a benzoyloxyl radical and a tert-butoxyl radical. These highly reactive radicals can then undergo a series of subsequent reactions, including decarboxylation of the benzoyloxyl radical to form a phenyl radical and carbon dioxide, and fragmentation of the tert-butoxyl radical to form acetone (B3395972) and a methyl radical. The final decomposition products can include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1][4]
Q2: How do solvents generally affect the thermal stability of TBPB?
Solvents can influence the thermal stability of TBPB in several ways. Dilution with a high-boiling point solvent generally increases the Self-Accelerating Decomposition Temperature (SADT), which is a measure of thermal stability.[1][2][5] The polarity of the solvent can also play a role by stabilizing the transition state of the O-O bond cleavage, potentially affecting the decomposition rate. However, the specific effects can be complex and depend on the nature of the solvent.
Q3: Are there any specific solvents that are known to improve the thermal stability of TBPB?
Yes, dilution with inert, high-boiling point solvents is a common practice to improve the thermal safety of TBPB. For instance, studies have shown that toluene (B28343) can be effective in reducing the thermal hazard associated with TBPB decomposition.[6] TBPB is often supplied commercially as a solution in solvents like ethanol (B145695) or phthalates to enhance its stability during storage and handling.[1][5]
Q4: What are the typical decomposition products of TBPB?
The main decomposition products of this compound include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1][2]
Q5: What is the Self-Accelerating Decomposition Temperature (SADT) of TBPB and how is it affected by solvents?
The SADT is the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition. For pure TBPB, the SADT is approximately 60°C.[1][2][5] Diluting TBPB with a high-boiling solvent increases the SADT, thereby enhancing its thermal stability.[1][2][5]
Quantitative Data on Thermal Stability
The thermal stability of this compound is significantly influenced by its environment. The following table summarizes key thermal decomposition parameters of TBPB under different conditions.
| Condition | Onset Temperature (T₀) (°C) | Heat of Decomposition (ΔH) (J/g) | Activation Energy (Ea) (kJ/mol) | Notes |
| Neat TBPB | ~100[7][8] | ~1300[7][8] | 70.50–131.91[4] | Decomposition occurs in a single exothermic step. |
| TBPB in Toluene | Higher than neat TBPB | Lower than neat TBPB | Not specified | Toluene is effective in reducing the thermal hazard.[6] |
| TBPB with p-tert-butylcatechol (TBC) | Not specified | Not specified | Not specified | The addition of TBC can lead to side reactions.[6] |
| TBPB with Ionic Liquids | Varies with the ionic liquid | Varies with the ionic liquid | Can be increased | Certain ionic liquids can enhance the thermal stability of TBPB.[4] |
| Wetted TBPB (with water) | Lower than dried TBPB | Not specified | Lower than dried TBPB | Water can facilitate the decomposition of TBPB.[9] |
Experimental Protocols
Methodology for Determining Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general procedure for evaluating the thermal stability of this compound in a solvent using DSC.
1. Objective: To determine the onset temperature (T₀) and heat of decomposition (ΔH) of TBPB in a selected solvent.
2. Materials:
-
This compound (high purity)
-
High-purity solvent of interest
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or stainless steel pans and lids
-
Volumetric flasks and pipettes
-
Analytical balance
3. Procedure:
-
Sample Preparation:
-
Prepare a solution of TBPB in the chosen solvent at a specific concentration (e.g., 10% w/w). Ensure the TBPB is fully dissolved.
-
Accurately weigh a small amount of the solution (typically 1-5 mg) into a DSC pan.
-
Hermetically seal the pan to prevent the evaporation of the solvent during the experiment.
-
-
DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Place the sealed sample pan in the DSC sample holder and an empty, sealed pan as a reference.
-
Set the initial temperature to a value below the expected decomposition temperature (e.g., 30°C).
-
Set the final temperature to a value well above the decomposition temperature (e.g., 250°C).
-
Select a heating rate (e.g., 5 or 10 °C/min).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Acquisition:
-
Start the DSC run and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature (T₀) of the exothermic decomposition peak. This is often calculated as the intersection of the baseline with the tangent of the steepest slope of the exotherm.
-
Integrate the area of the exothermic peak to determine the heat of decomposition (ΔH) in J/g.
-
Visualizations
Logical Relationship of Factors Influencing TBPB Thermal Stability
The following diagram illustrates the key factors that can influence the thermal stability of this compound.
Caption: Logical diagram of factors affecting TBPB thermal stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
identifying side reactions of tert-Butyl peroxybenzoate in polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl peroxybenzoate (TBPB) in polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (TBPB) in polymerization?
A1: this compound (TBPB) is primarily used as a radical initiator in free-radical polymerization.[1] Upon heating, it decomposes to generate free radicals, which then initiate the polymerization of monomers like ethylene, styrene (B11656), and acrylates to form polymer chains.[1][2]
Q2: What are the main decomposition products of TBPB?
A2: The primary decomposition products of TBPB include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene (B151609).[3]
Q3: What factors can influence the decomposition rate of TBPB?
A3: The decomposition rate of TBPB is primarily influenced by temperature.[1] It can also be accelerated by the presence of amines, metal ions, strong acids and bases, and strong reducing and oxidizing agents.[3] Exposure to light can also trigger its decomposition.[1]
Troubleshooting Guide: Side Reactions and Their Effects
This guide addresses common problems encountered during polymerization with TBPB and links them to potential side reactions.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
Possible Cause: Low Initiator Efficiency due to the "Cage Effect"
Explanation: The "cage effect" is a phenomenon where the initial radicals formed from the decomposition of TBPB (a benzoyloxy radical and a tert-butoxy (B1229062) radical) are trapped within a "cage" of solvent or monomer molecules. Before they can diffuse apart and initiate polymerization, these radicals can recombine or undergo other non-initiating reactions, thus reducing the number of effective radicals available to start polymer chains. This leads to a lower overall polymerization rate and, consequently, a lower polymer yield.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The decomposition rate of TBPB is highly temperature-dependent. Increasing the temperature can provide the radicals with enough kinetic energy to escape the solvent cage more effectively. However, excessively high temperatures can lead to other side reactions. Consult the half-life data for TBPB to select an appropriate temperature for your specific monomer system.
-
Choose an Appropriate Solvent: The viscosity of the solvent can influence the cage effect. A less viscous solvent may facilitate the diffusion of radicals out of the cage.
-
Increase Initiator Concentration: While this may seem counterintuitive, a higher initial concentration of TBPB can lead to a higher concentration of radicals that successfully escape the cage and initiate polymerization. However, this should be done cautiously as it can also affect the molecular weight of the polymer.
dot
Caption: Logical workflow of the cage effect on initiator efficiency.
Issue 2: Low Molecular Weight and Broad Molecular Weight Distribution
Possible Cause: Chain Transfer Reactions
Explanation: Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or the initiator itself. This terminates the growth of the original polymer chain and initiates the growth of a new, shorter chain. Chain transfer reactions involving TBPB or its decomposition products can lead to a decrease in the average molecular weight of the polymer and a broadening of the molecular weight distribution (polydispersity).
Troubleshooting Steps:
-
Select a Solvent with a Low Chain Transfer Constant: The extent of chain transfer to the solvent depends on the reactivity of the solvent molecules. Solvents with easily abstractable hydrogen atoms are more prone to chain transfer. Whenever possible, choose a solvent with a known low chain transfer constant for your specific monomer.
-
Control Initiator Concentration: Higher concentrations of TBPB can increase the likelihood of chain transfer to the initiator. Use the minimum effective concentration of TBPB to achieve the desired polymerization rate.
-
Optimize Monomer Concentration: In some cases, chain transfer to the monomer can be significant. Adjusting the monomer concentration can help to control this side reaction.
dot
Caption: Simplified signaling pathway of a chain transfer reaction.
Issue 3: Presence of a Hazardous Byproduct in the Final Polymer
Possible Cause: Formation of Benzene
Explanation: One of the decomposition products of the benzoyloxy radical formed from TBPB is benzene, a known carcinogen.[3] The formation of benzene is a significant concern, especially for polymers intended for use in food packaging, medical devices, or consumer products.[3]
Troubleshooting Steps:
-
Use an Alternative Initiator: If the presence of benzene is unacceptable, consider using an aliphatic peroxide initiator that does not produce aromatic byproducts.
-
Optimize Polymerization Conditions: The extent of benzene formation can be influenced by reaction conditions. Lowering the reaction temperature, if feasible for the desired polymerization rate, may reduce the rate of decarboxylation of the benzoyloxy radical that leads to benzene formation.
-
Post-Polymerization Purification: Implement a purification step to remove residual benzene from the polymer. This can include techniques like vacuum stripping or extraction.
dot
Caption: Reaction pathway for the formation of benzene from TBPB.
Quantitative Data
Table 1: Half-Life of this compound
| Temperature (°C) | Half-Life |
| 104 | 10 hours |
| 124 | 1 hour |
| 165 | 1 minute |
Data sourced from Wikipedia.[3]
Experimental Protocols
Protocol 1: General Procedure for Styrene Polymerization using TBPB
Objective: To provide a basic protocol for the polymerization of styrene initiated by TBPB.
Materials:
-
Styrene monomer
-
Xylene (solvent)
-
This compound (TBPB)
-
Methanol
-
25 mL round-bottom flask
-
Condenser
-
Heating mantle
-
Beakers
-
Stirring apparatus
Procedure:
-
In a 25 mL round-bottom flask, combine 2 mL of styrene and 5 mL of xylene.
-
Add 7 drops of this compound to the mixture.
-
Attach a condenser to the flask and heat the mixture to reflux (boiling) for 20 minutes with stirring.
-
After 20 minutes, cool the solution to room temperature.
-
Pour half of the cooled solution into a beaker containing 25 mL of methanol. The polystyrene will precipitate.
-
Carefully decant the liquid and allow the solid polymer to air dry.
This is a general guideline and may need to be optimized for specific applications.
Protocol 2: Analysis of Benzene in Polyethylene (B3416737) by Headspace Gas Chromatography (HS-GC)
Objective: To outline a method for the quantification of residual benzene in a polyethylene matrix.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Headspace autosampler
-
Purge-and-trap apparatus (optional, for enhanced sensitivity)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polyethylene sample into a headspace vial.
-
For calibration, prepare a series of polyethylene samples spiked with known concentrations of benzene, ranging from the expected concentration in the test sample.
-
-
HS-GC Analysis:
-
Place the vials in the headspace autosampler.
-
The sample is heated at a controlled temperature (e.g., 60°C) for a specific time to allow the volatile benzene to partition into the headspace.[4]
-
A sample of the headspace gas is automatically injected into the GC.
-
The GC separates the components of the sample, and the FID detects the benzene.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area of benzene against the known concentrations in the spiked samples.
-
The concentration of benzene in the unknown sample is determined from its peak area using the calibration curve.
-
Due to the slow desorption of benzene from the polymer matrix, multiple purges of the same sample may be necessary for complete quantification.[4]
-
This protocol is a general guide. Specific parameters such as incubation temperature, time, and GC conditions should be optimized for the specific instrument and polymer type.
References
- 1. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. This compound TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Determination of benzene residues in recycled polyethylene terephthalate (PETE) by dynamic headspace-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Events in tert-Butyl Peroxybenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl peroxybenzoate (TBPB). The information is designed to help manage and mitigate the risks associated with its exothermic decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPB) and why is it used?
A1: this compound (TBPB) is an organic peroxide with the formula C₆H₅CO₃C(CH₃)₃.[1] It is widely used as a radical initiator in polymerization reactions, such as in the production of low-density polyethylene (B3416737) (LDPE) and other polymers like polyolefins and polyesters.[1][2] It is also used as a crosslinking agent and in various chemical syntheses.[2] Its utility stems from its ability to decompose and generate free radicals, which initiate these chemical processes.[2]
Q2: What are the primary hazards associated with TBPB?
A2: The primary hazard of TBPB is its thermal instability. As an organic peroxide, it can undergo self-accelerating exothermic decomposition, which can lead to fire or explosion, especially if heated or confined.[3][4][5] It is also a combustible liquid and can be irritating to the skin, eyes, and respiratory system.[3] TBPB is sensitive to heat, shock, friction, and contamination with incompatible materials.
Q3: What are the decomposition products of TBPB?
A3: The main decomposition products of TBPB include carbon dioxide, acetone, methane (B114726), tert-butanol, benzoic acid, and benzene.[1]
Q4: What is the Self-Accelerating Decomposition Temperature (SADT) of TBPB and why is it important?
A4: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition within a week.[1][6] For TBPB, the SADT is approximately 60°C.[1] This value is critical for determining safe storage and transportation temperatures to prevent a runaway thermal reaction.[6][7] It is crucial to store TBPB below this temperature to maintain its stability.
Q5: How can the SADT of TBPB be influenced?
A5: The SADT of TBPB can be increased by diluting it with a high-boiling point solvent.[1] This is a common practice to enhance its safety during handling and storage.
Q6: What materials are incompatible with TBPB?
A6: TBPB is incompatible with strong acids and bases, amines, metal ions, strong reducing and oxidizing agents, and combustible materials.[1][3] Contact with these substances can accelerate its decomposition, even in small concentrations.[1] Storage areas should be free from these materials.[3]
Troubleshooting Guide for Exothermic Events
Issue 1: The temperature of my TBPB reaction is rising unexpectedly.
Possible Cause:
-
Loss of Cooling: Failure of the cooling system (e.g., cooling water, chiller).
-
Incorrect Reagent Addition: Addition of a catalyst or incompatible material that accelerates decomposition.
-
External Heat Source: Proximity to a hot plate, heating mantle, or other heat-emitting equipment.
-
Self-Heating: The reaction may have reached a temperature where self-accelerating decomposition has begun.
Solution:
-
Immediate Action: Immediately attempt to cool the reaction vessel using an ice bath or other emergency cooling methods.
-
Stop Additions: Cease the addition of any further reagents to the reaction mixture.
-
Ventilation: Ensure the reaction is taking place in a well-ventilated area, preferably within a fume hood with the sash lowered.
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow emergency procedures.
-
Investigation: After the situation is stabilized, thoroughly investigate the cause. Review the experimental protocol, check for equipment malfunction, and verify the purity of all reagents.
Issue 2: I observe gas evolution and/or a pressure increase in my sealed reaction vessel.
Possible Cause:
-
Thermal Decomposition: TBPB decomposition generates gaseous products like methane and carbon dioxide, which can lead to a pressure buildup in a closed system.[1]
-
Runaway Reaction: This is a strong indicator of a runaway reaction where the rate of decomposition is rapidly increasing.
Solution:
-
Do Not Approach: A pressurized, decomposing peroxide system presents a significant explosion risk. Do not approach the vessel.
-
Emergency Alert: Alert colleagues and safety personnel immediately.
-
Evacuate: Evacuate the laboratory or facility according to your institution's emergency plan.
-
Prevention: This scenario highlights the critical importance of not running peroxide reactions in sealed or inadequately vented systems. Reactions with TBPB should always be conducted in vessels that can safely vent any generated gases.
Issue 3: The TBPB solution appears discolored or contains precipitates.
Possible Cause:
-
Contamination: The presence of impurities can compromise the stability of TBPB.[2]
-
Decomposition: The discoloration or precipitates may be decomposition products, indicating that the TBPB has started to degrade.
-
Improper Storage: Storage at temperatures above the recommended range or exposure to light can initiate decomposition.[1][2]
Solution:
-
Do Not Use: Do not use the suspect TBPB. Using partially decomposed or contaminated peroxide can lead to unpredictable and hazardous reaction behavior.
-
Safe Disposal: Dispose of the material according to your institution's hazardous waste disposal procedures for reactive chemicals.
-
Review Storage Conditions: Verify that TBPB is stored in a cool, dry, dark place, away from incompatible materials and within the recommended temperature range (typically between 10°C and 50°C).[1]
Data Presentation
Table 1: Thermal Stability Data for this compound
| Parameter | Value | Notes |
| SADT (Self-Accelerating Decomposition Temperature) | ~60 °C | The lowest temperature for self-accelerating decomposition in transport packaging.[1] |
| 10-hour Half-life Temperature | 104 °C | Temperature at which 50% of TBPB decomposes in 10 hours.[1] |
| 1-hour Half-life Temperature | 124 °C | Temperature at which 50% of TBPB decomposes in 1 hour.[1] |
| 1-minute Half-life Temperature | 165 °C | Temperature at which 50% of TBPB decomposes in 1 minute.[1] |
| Heat of Decomposition (ΔH) | ~1300 J/g | Determined by Differential Scanning Calorimetry (DSC).[8] |
| Exothermic Onset Temperature (T₀) by DSC | ~100 °C | Temperature at which significant exothermic activity begins, as measured by DSC.[8] |
| Exothermic Onset Temperature by ARC (Adiabatic) | 87.7 - 90.2 °C | Onset of decomposition under adiabatic conditions, which represent a worst-case scenario.[4] |
| Active Oxygen Content | ~8.16% | [1] |
Experimental Protocols
Methodology 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To determine the exothermic onset temperature (T₀) and heat of decomposition (ΔH) of TBPB.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh a small sample of TBPB (typically 1-5 mg) into a sample pan.
-
Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.
-
Reference Pan: Prepare an empty, sealed pan as a reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 1, 2, 4, or 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).[8]
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the decomposition of TBPB.
-
Data Analysis:
-
Onset Temperature (T₀): Determine the onset temperature of the exotherm by extrapolating the baseline and the tangent of the peak's leading edge.
-
Heat of Decomposition (ΔH): Integrate the area under the exothermic peak to calculate the heat of decomposition in Joules per gram (J/g).
-
Methodology 2: Assessment of Runaway Reaction Potential by Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case (adiabatic) runaway reaction to determine the onset temperature, temperature rise, and pressure rise.
Apparatus:
-
Accelerating Rate Calorimeter (ARC)
-
Spherical test cell (e.g., titanium or stainless steel)
-
Pressure transducer
Procedure:
-
Sample Preparation: A precisely weighed sample of TBPB is loaded into the test cell.
-
System Setup: The test cell is placed inside the calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings).
-
Heat-Wait-Search Mode: The ARC operates in a "heat-wait-search" mode:
-
Heat: The sample is heated in small, incremental steps (e.g., 5 °C).
-
Wait: The system holds the temperature constant for a set period to allow for thermal equilibrium.
-
Search: The calorimeter monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample temperature, ensuring all the heat generated by the decomposition contributes to raising the sample's temperature.
-
Data Acquisition: The temperature and pressure inside the test cell are recorded as a function of time until the reaction is complete.
-
Data Analysis: The resulting data provides the onset temperature of the runaway reaction, the maximum temperature and pressure reached, and the rates of temperature and pressure rise.
Visualizations
Caption: Troubleshooting logic for an unexpected temperature rise.
Caption: Workflow for safe handling of TBPB reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Thermal Kinetic Analysis of this compound under Dynamic and Adiabatic Conditions | Scientific.Net [scientific.net]
- 5. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 6. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
safe handling and storage procedures for tert-Butyl peroxybenzoate in labs
Technical Support Center: Tert-Butyl Peroxybenzoate
This guide provides essential safety information, troubleshooting, and handling procedures for this compound (TBPB) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a Type C organic peroxide that poses several significant hazards.[1][2] It is thermally unstable and can undergo a self-accelerating, exothermic decomposition which may lead to fire or explosion.[1][3] The substance is a combustible liquid and is sensitive to heat, shock, friction, and contamination.[4][5][6] It can cause skin, eye, and respiratory system irritation.[1][7] Inhalation of vapors may be harmful.[1]
Q2: What Personal Protective Equipment (PPE) is required when handling TBPB?
A2: Appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye/Face Protection: Chemical splash goggles and a face shield.[6][8]
-
Skin Protection: Wear suitable protective gloves and clean, protective clothing to prevent skin contact.[6][9][10]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[9] If vapors or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[6]
-
General Hygiene: Always wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where TBPB is used.[3][10] Contaminated clothing should be removed promptly and laundered before reuse.[10]
Q3: What are the correct storage procedures for TBPB?
A3: Proper storage is critical to prevent decomposition.
-
Temperature: Store in a cool, dry, well-ventilated area.[7][9][11] Storage temperature should be kept within the range specified by the manufacturer, typically between 10°C and 25°C.[12] Some sources recommend not exceeding 30°C or 38°C.[1][5] To prevent crystallization, temperatures should not drop below 10°C.[1]
-
Location: Store indoors, away from direct sunlight, heat, sparks, and open flames.[9][10][12] Do not store near combustible or incompatible materials.[4][12]
-
Containers: Keep in the original, tightly closed container.[10][12] Containers should be protected from physical damage.[4] Never return unused material to the original container.[1][4]
Q4: Which materials are incompatible with TBPB?
A4: TBPB can decompose violently upon contact with incompatible materials. Avoid all contact with:
-
Strong oxidizing agents.[12]
-
Heavy metals, transition metal salts (e.g., cobalt salts), copper, brass, and zinc.[3][10][12]
Troubleshooting Guides
Issue: I suspect the TBPB container is bulging or has crystallized.
-
Cause: This may indicate that the material is undergoing decomposition or has been stored at an improper temperature. Pressure buildup from decomposition gases can cause bulging. Crystallization can occur at temperatures below 10°C, which may increase sensitivity.[1]
-
Solution:
-
DO NOT MOVE THE CONTAINER. Moving a container with potentially unstable material can be extremely dangerous.
-
Evacuate the immediate area and alert your lab supervisor or safety officer.
-
Do not attempt to open the container.
-
If safe to do so from a distance, cool the container with a water spray.[5]
-
Follow your institution's emergency procedures for reactive chemicals.
-
Issue: The TBPB appears discolored or contains foreign matter.
-
Cause: Contamination is a primary trigger for decomposition.[1][3] Any foreign substance, including dust, rust, or incompatible chemicals, can initiate a dangerous reaction.
-
Solution:
-
Treat the material as contaminated and potentially unstable.
-
Do not use the material in any experiment.
-
Isolate the container in a safe, designated area, away from other chemicals and heat sources.
-
Consult your institution's hazardous waste disposal guidelines for contaminated reactive chemicals. Do not attempt to dispose of it with normal chemical waste.
-
Data Presentation
Table 1: Storage and Physical Properties of this compound
| Parameter | Value | Reference(s) |
| CAS Number | 614-45-9 | [12] |
| Appearance | Clear, colorless to pale yellow liquid | [6][13] |
| Recommended Storage Temp. | 10°C to 25°C (Check supplier SDS) | [1][9][12] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [6] |
| Boiling Point | 75 - 76 °C @ 0.2 - 0.3 mmHg | [13] |
| Density | ~1.021 g/cm³ @ 25°C | [13] |
Table 2: Chemical Incompatibility Summary
| Class of Material | Examples | Reference(s) |
| Acids & Bases | Strong acids (e.g., HCl, H₂SO₄), Strong bases (e.g., NaOH) | [1][2][12] |
| Reducing Agents | Metal hydrides, thiocyanates | [10][12] |
| Metals & Metal Salts | Heavy metals, copper, brass, zinc, rust, transition metal salts | [1][3][10][12] |
| Other Catalysts | Amines, sulfur compounds, dusts | [1][2][3] |
| Combustibles | Wood, paper, oil, organic absorbents (sawdust) | [4][10][12] |
Experimental Protocols
Protocol: Small Spill Cleanup Procedure (<100 mL)
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[5][10]
-
Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any sources of sparks or heat.[3][10][12]
-
Don PPE: Put on all required personal protective equipment, including chemical splash goggles, a face shield, appropriate gloves, a protective suit, and a respirator if ventilation is insufficient.[6][8][10]
-
Contain Spill: Prevent the spill from spreading or entering drains.[10]
-
Absorb Material: Cover the spill with a generous amount of inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[3][10] NEVER use combustible materials like sawdust, paper towels, or cellulose-based absorbents. [3][4][14]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][10][12] Do not seal the container tightly in case of gas generation.
-
Decontaminate Area: Once the absorbed material is removed, decontaminate the spill area with a suitable solvent, followed by soap and water.[10]
-
Dispose of Waste: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste procedures.[5][10]
Mandatory Visualization
Caption: Experimental workflow for safe handling of TBPB.
Caption: Decomposition triggers and incompatible materials for TBPB.
Caption: Decision workflow for handling a TBPB spill.
References
- 1. arkema.com [arkema.com]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. sdfine.com [sdfine.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 8. echemi.com [echemi.com]
- 9. This compound TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 10. nj.gov [nj.gov]
- 11. This compound | CAS: 614-45-9 | Enox TBPB [vestachem.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 14. This compound | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butyl Peroxybenzoate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the decomposition of tert-Butyl peroxybenzoate (TBPB), with a focus on how impurities can affect its stability and experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving TBPB.
| Problem | Possible Cause | Troubleshooting Action |
| Reaction is too fast or uncontrollable (runaway reaction) | Contamination: The presence of impurities such as metal ions (iron, copper), amines, strong acids, or bases can catalyze and accelerate the decomposition of TBPB, even in small amounts.[1][2][3][4][5][6] | Use high-purity reagents and solvents. Ensure all glassware and equipment are scrupulously clean and free from contaminants like rust or dust.[7][8] Use freshly distilled or anhydrous grade solvents when possible.[9] |
| Incorrect Temperature: The decomposition of TBPB is highly sensitive to temperature.[9][10] Exceeding the recommended temperature can lead to a self-accelerating decomposition.[10] | Maintain strict temperature control. Store TBPB between 10°C and 50°C.[1][2][4][5] The self-accelerating decomposition temperature (SADT) is approximately 60°C.[1][2][4][5] | |
| Reaction fails to initiate or proceeds too slowly | Presence of Inhibitors: Some impurities can act as radical scavengers or inhibitors, slowing down the decomposition rate. | Verify the purity of TBPB and other reactants. Consider that some commercial grades may contain stabilizers. If necessary, purify the TBPB before use. |
| Low Temperature: The reaction temperature may be too low for an efficient initiation rate. | Consult kinetic data to determine the appropriate temperature for the desired reaction rate. The half-life of TBPB is 10 hours at 104°C and one hour at 124°C.[1][2][3][4][5] | |
| Inconsistent or non-reproducible results | Variable Impurity Levels: Batch-to-batch variations in TBPB or other reagents can introduce different levels and types of impurities. | Use TBPB from the same batch for a series of experiments. Analyze reagents for potential catalytic or inhibitory impurities. |
| Solvent Effects: The polarity of the solvent can influence the rate of decomposition.[9] | Use the same grade and source of solvent for all related experiments. Be aware that solvent polarity can stabilize the transition state of O-O bond cleavage.[9] | |
| Formation of unexpected byproducts | Alternative Decomposition Pathways: Impurities can alter the decomposition pathway of TBPB, leading to different radical species and subsequent products. | Analyze the product mixture thoroughly using techniques like GC-MS. This can help identify byproducts and provide insight into the active decomposition mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition mechanism of this compound?
The initial and rate-determining step in the thermal decomposition of TBPB is the cleavage of the weak oxygen-oxygen (O-O) bond. This homolytic cleavage generates a benzoyloxy radical (C₆H₅COO•) and a tert-butoxy (B1229062) radical ((CH₃)₃CO•). These highly reactive radicals then undergo further reactions, such as hydrogen abstraction or fragmentation, to initiate polymerization or other chemical transformations.[11] The main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1][3][4][5]
Q2: Which impurities have the most significant impact on TBPB decomposition?
A variety of substances can accelerate the decomposition of TBPB, often violently. These include:
-
Metal Ions: Transition metals such as iron, copper, brass, and their salts are potent catalysts for peroxide decomposition.[1][2][3][4][5][6][7][12]
-
Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) can initiate rapid decomposition.[1][2][3][4][5][7]
-
Amines and Reducing Agents: These compounds can react violently with peroxides.[1][2][3][4][5][7]
-
Other Contaminants: Dust, rust, and ash can also catalyze decomposition.[7][8]
Q3: How does temperature affect the stability of TBPB?
The rate of TBPB decomposition is highly dependent on temperature. The self-accelerating decomposition temperature (SADT)—the lowest temperature at which a runaway reaction can occur in its transport packaging—is approximately 60°C.[1][2][4][5] It is crucial to store and handle TBPB well below this temperature.
Quantitative Data: TBPB Half-Life at Various Temperatures
| Temperature | Half-Life |
| 104°C (219°F) | 10 hours |
| 124°C (255°F) | 1 hour |
| 165°C (329°F) | 1 minute |
| (Data sourced from multiple references)[1][2][3][4][5] |
Q4: What are the primary hazards associated with TBPB decomposition?
The primary hazard is the potential for a rapid, uncontrolled, and exothermic decomposition, which can lead to a fire or explosion.[13][14] This is particularly dangerous if the heat generated cannot be dissipated faster than it is produced, leading to a thermal runaway.[15] TBPB is also irritating to the skin, eyes, and respiratory system.[11][12]
Q5: Are there any substances that can inhibit TBPB decomposition?
Yes, certain radical scavengers can inhibit the decomposition. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to effectively delay and shorten the thermal decomposition of TBPB, reducing the potential for a thermal runaway.[16]
Experimental Protocols
Protocol 1: Monitoring Isothermal Decomposition of TBPB using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for determining the kinetic parameters of TBPB decomposition.
Objective: To measure the heat flow associated with the isothermal decomposition of TBPB and determine kinetic parameters like the activation energy.
Materials:
-
This compound (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation: In a clean, inert atmosphere (e.g., a glovebox), carefully weigh approximately 1-3 mg of TBPB into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent evaporation of the sample and its decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the decomposition onset (e.g., 40°C).
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 100°C, 105°C, 110°C). The temperature should be chosen based on the desired decomposition rate.
-
Hold the sample at this isothermal temperature and record the heat flow as a function of time until the exothermic decomposition peak returns to the baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total enthalpy of decomposition (ΔH).
-
The rate of reaction (dα/dt) is proportional to the heat flow (Φ).
-
By performing the experiment at several different isothermal temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation by plotting ln(k) vs. 1/T, where k is the rate constant derived from the isothermal data.
-
Visualizations
TBPB Decomposition Pathway and Influence of Impurities
Caption: TBPB decomposition pathways: thermal vs. impurity-catalyzed.
Troubleshooting Workflow for Unexpected TBPB Decomposition
Caption: A logical workflow for troubleshooting TBPB reaction issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tert-Butyl Peroxy Benzoate Catalysis,Catalysis Tert-Butyl Peroxy Benzoate Tbpb,this compound Manufacturer in China [jxzwchem.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 5. atamankimya.com [atamankimya.com]
- 6. hmroyal.com [hmroyal.com]
- 7. benchchem.com [benchchem.com]
- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. maxapress.com [maxapress.com]
Technical Support Center: Controlling tert-Butyl Peroxybenzoate (TBPB) Reactivity with Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and controlling the reactivity of tert-Butyl peroxybenzoate (TBPB) using inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an inhibitor in reactions involving this compound (TBPB)?
A1: An inhibitor is a chemical substance added in small amounts to a monomer or a reaction mixture to prevent or slow down premature and uncontrolled polymerization initiated by TBPB.[1] Inhibitors work by reacting with and deactivating the free radicals generated from the decomposition of TBPB, thus providing a controllable induction period before the desired reaction begins.[1][2]
Q2: When should I consider using an inhibitor with TBPB?
A2: The use of an inhibitor is recommended in situations where:
-
Precise control over the initiation of polymerization is required.
-
The monomer or reaction mixture needs to be stored for a period before polymerization.
-
There is a risk of premature polymerization due to temperature fluctuations or other environmental factors.[3]
-
A runaway reaction is a concern due to the exothermic nature of the polymerization.[4]
Q3: What are the common types of inhibitors used with TBPB?
A3: The most common inhibitors for radical polymerization initiated by peroxides like TBPB fall into two main categories: phenolic compounds (e.g., hydroquinone (B1673460) and its derivatives) and stable nitroxide radicals (e.g., TEMPO).[4] The choice of inhibitor depends on the specific monomer, reaction conditions, and the required level of inhibition.
Q4: How do phenolic inhibitors like hydroquinone work?
A4: Phenolic inhibitors, such as hydroquinone, require the presence of oxygen to function effectively.[5] They react with peroxy radicals, which are formed from the reaction of initial free radicals with oxygen, to create stable, non-radical species, thereby terminating the polymerization chain.[5]
Q5: How does TEMPO (2,2,6,6-tetramethylpiperidinooxy) work as an inhibitor?
A5: TEMPO is a stable free radical that directly traps the carbon-centered radicals generated from the decomposition of TBPB. This reaction forms a stable adduct, preventing the radical from initiating a polymer chain.[6]
Q6: Can I use TBPB in the presence of an inhibitor without removing it first?
A6: While it is possible to initiate polymerization in the presence of an inhibitor by adding a higher concentration of TBPB, it is generally not recommended. This can lead to an uncontrolled reaction once the inhibitor is consumed.[2] For better control and more predictable reaction kinetics, it is advisable to remove the storage inhibitor from the monomer before use.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Premature Polymerization | Insufficient inhibitor concentration. | Increase the inhibitor concentration. Ensure homogeneous mixing of the inhibitor in the monomer. |
| Ineffective inhibitor for the given conditions (e.g., using hydroquinone in an oxygen-free environment). | Select an appropriate inhibitor for your reaction conditions. Ensure the presence of oxygen if using phenolic inhibitors.[5] | |
| Contamination of the monomer or reaction mixture with radical-generating species. | Use high-purity monomers and solvents. Ensure all glassware and equipment are clean. | |
| Exposure to heat or light. | Store inhibited monomers in a cool, dark place.[7] | |
| Incomplete Polymerization or Low Yield | Excessive inhibitor concentration. | Reduce the inhibitor concentration. If the storage inhibitor was not removed, a higher initiator concentration might be needed, but this should be done with caution.[2] |
| Reaction of the inhibitor with the initiator. | Consider the compatibility of the chosen inhibitor and initiator system. A different inhibitor might be necessary. | |
| Insufficient initiator concentration to overcome the inhibitor. | If not removing the inhibitor, carefully increase the TBPB concentration. Monitor the reaction closely for any signs of an uncontrolled exotherm.[2] | |
| Inconsistent Reaction Times (Induction Period) | Non-uniform distribution of the inhibitor. | Ensure thorough mixing of the inhibitor in the reaction mixture. |
| Variable oxygen levels when using phenolic inhibitors. | Maintain consistent oxygen exposure if using inhibitors like hydroquinone. | |
| Inconsistent temperature control. | Ensure precise and stable temperature control throughout the experiment. | |
| Runaway Reaction | High inhibitor concentration leading to a delayed but rapid polymerization at a higher temperature.[1][2] | Use the minimum effective concentration of the inhibitor. Ensure adequate heat removal capacity for the reactor. |
| Insufficient heat dissipation. | Use a reaction vessel with a high surface-area-to-volume ratio. Employ a cooling bath or other temperature control measures. |
Data Presentation
Table 1: Effect of TEMPO Inhibitor on the Thermal Decomposition of this compound
| Parameter | TBPB (Pure) | TBPB with TEMPO |
| Onset Decomposition Temperature (To) | 100-110 °C | Increased (Delayed onset) |
| Peak Exothermic Temperature (Tp) | Varies with heating rate | Decreased |
| Heat of Decomposition (ΔH) | ~865.87 J/g | ~585.00 J/g |
| Adiabatic Temperature Rise (ΔTad) | ~145.83 °C | ~112.70 °C |
Note: The data presented is based on a study utilizing Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). Actual values may vary depending on the specific experimental conditions and the concentration of the inhibitor.
Experimental Protocols
Protocol 1: Evaluating the Effect of an Inhibitor on TBPB Decomposition using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of an inhibitor on the thermal stability of TBPB by measuring changes in the onset temperature and heat of decomposition.
Materials:
-
This compound (TBPB)
-
Inhibitor (e.g., TEMPO, Hydroquinone)
-
DSC instrument
-
Hermetically sealed aluminum pans
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of pure TBPB into a DSC pan.
-
Prepare a mixture of TBPB and the inhibitor at the desired concentration (e.g., 1% w/w). Accurately weigh 2-5 mg of the mixture into a separate DSC pan.
-
Hermetically seal both pans.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a temperature beyond the decomposition point of TBPB (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature for both the pure TBPB and the TBPB/inhibitor mixture.
-
Determine the onset temperature of decomposition (To) and the total heat of decomposition (ΔH) from the resulting thermograms.
-
Compare the To and ΔH values of the pure TBPB and the inhibited sample to evaluate the effectiveness of the inhibitor.
-
Protocol 2: Testing the Inhibition of TBPB-Initiated Polymerization
Objective: To observe the effect of an inhibitor on the induction period and rate of a TBPB-initiated polymerization.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
This compound (TBPB)
-
Inhibitor (e.g., hydroquinone)
-
Reaction vessel with temperature control and stirring
-
Means of monitoring polymerization (e.g., dilatometry, gravimetry, or spectroscopy)
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with the desired amount of monomer.
-
If using an oxygen-sensitive polymerization, purge the monomer with an inert gas. If using a phenolic inhibitor, ensure a controlled amount of air or oxygen is present.
-
Add the desired concentration of the inhibitor to the monomer and stir until fully dissolved.
-
Bring the reaction mixture to the desired polymerization temperature.
-
-
Initiation and Monitoring:
-
Add the required amount of TBPB to initiate the polymerization.
-
Start monitoring the reaction immediately. This can be done by:
-
Gravimetry: Periodically taking samples, precipitating the polymer, and weighing the dried polymer.
-
Spectroscopy (e.g., FT-IR or NMR): Monitoring the disappearance of the monomer's vinyl peak.
-
-
-
Data Analysis:
-
Plot the monomer conversion versus time.
-
Determine the length of the induction period (the time before significant polymerization begins).
-
Calculate the initial rate of polymerization after the induction period.
-
Compare the results with a control experiment conducted without the inhibitor.
-
Mandatory Visualizations
Caption: TBPB decomposition and polymerization initiation.
Caption: Mechanisms of action for different inhibitor types.
Caption: Experimental workflow for evaluating inhibitor effectiveness.
References
- 1. iokinetic.com [iokinetic.com]
- 2. iomosaic.com [iomosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 7. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
Technical Support Center: tert-Butyl Peroxybenzoate Safety and Handling
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and hazard mitigation of tert-Butyl peroxybenzoate (TBPB).
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
-
Thermal Instability: TBPB is an organic peroxide that is thermally unstable and can undergo a self-accelerating decomposition, which can be initiated by heat, shock, or friction.[1][2][3] This decomposition is exothermic and can lead to a rapid increase in temperature and pressure, potentially causing explosions and fires, especially in sealed containers.[4]
-
Flammability: TBPB is a flammable liquid and its decomposition products are also flammable.[1][5] It can be ignited by heat, sparks, or open flames.[6][7][8]
-
Strong Oxidizer: It is a strong oxidizing agent and can react violently with incompatible materials, such as reducing agents, acids, bases, and certain metals.[1][2][5]
-
Health Hazards: TBPB can cause irritation to the skin, eyes, and respiratory system.[5][9] Harmful if inhaled, it may also cause an allergic skin reaction.[2][8]
2. What are the proper storage conditions for this compound?
Proper storage is critical to prevent decomposition. Key storage guidelines include:
-
Temperature Control: Store in a cool, dry, well-ventilated area.[10] The ideal storage temperature is below 25°C.[10] To prevent self-accelerating decomposition, the storage temperature must not exceed 55°C.[5] It should be stored between a minimum of 10°C (to prevent solidification) and a maximum of 50°C.[3][11]
-
Avoid Ignition Sources: Store away from all sources of heat, sparks, open flames, and direct sunlight.[1][7][10]
-
Incompatible Materials: Keep away from incompatible substances such as strong oxidizing and reducing agents, acids, bases, amines, transition metal salts, and combustible materials.[2][5][12]
-
Containers: Store in original, tightly closed containers.[1] Gradual decomposition can lead to pressure buildup in sealed containers.[13]
3. What personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn:
-
Eye and Face Protection: Safety glasses with side shields or goggles are essential.[2][10] A face shield may also be necessary.[14]
-
Skin Protection: Wear protective gloves and clothing.[1][10] A complete suit protecting against chemicals may be required depending on the scale of work.[14]
-
Respiratory Protection: Use in a well-ventilated area.[10] If ventilation is inadequate or vapors/aerosols are generated, a respirator is required.[1][8]
4. What should I do in case of a this compound spill?
In the event of a spill, follow these procedures:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.[1][6] Isolate the spill area for at least 50 meters (150 feet) for liquids.[6]
-
Eliminate Ignition Sources: Remove all sources of ignition such as open flames, sparks, and hot surfaces.[1][6]
-
Containment and Cleanup:
-
For small spills, cover with an inert, damp, non-combustible material like dry lime, sand, or soda ash.[1][6] Use non-sparking tools to collect the material into a loosely covered plastic container for disposal.[6]
-
For large spills, wet the material with water and dike for later disposal.[15] Prevent the spill from entering drains or waterways.[7][16]
-
-
Ventilation: Ventilate the area after cleanup is complete.[1]
5. What is the correct procedure for disposing of this compound?
TBPB is considered a hazardous substance and must be disposed of according to local, state, and federal regulations.[1][10] Do not dispose of it in regular waste streams or water systems.[10] It can be eliminated by incineration after dilution in a suitable flammable solvent, ensuring the active oxygen amount is below 1%.[2] Contact a certified hazardous waste disposal service.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Thermal Stability Data
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | ~60°C | [3][11] |
| Half-life at 104°C | 10 hours | [3][11] |
| Half-life at 124°C | 1 hour | [3][11] |
| Half-life at 165°C | 1 minute | [3][11] |
Table 2: Safety and Hazard Ratings
| Rating System | Flammability | Reactivity/Instability | Health |
| NFPA 704 | 3 | 4 | Not specified |
Note: NFPA ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).[1]
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound in a Laboratory Setting
-
Preparation and PPE:
-
Ensure the work area is in a well-ventilated chemical fume hood.[1]
-
Verify that a safety shower and eyewash station are readily accessible.[1]
-
Don the appropriate PPE: safety goggles, a face shield, chemical-resistant gloves (consult manufacturer's recommendations), and a flame-retardant lab coat.[1][10]
-
-
Dispensing:
-
Use non-sparking tools for opening and closing containers.[2]
-
When transferring the liquid, use an automatic pumping system where possible to minimize open handling.[1]
-
If pouring manually, do so slowly and carefully to avoid splashing.
-
Never return unused material to the original container to prevent contamination.[2]
-
-
Post-Handling:
Protocol 2: Emergency Response for Skin or Eye Contact
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for responding to a this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. arkema.com [arkema.com]
- 3. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 10. This compound TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. sdfine.com [sdfine.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. This compound, [<= 75% IN SOLUTION] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. This compound | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to tert-Butyl Peroxybenzoate and Benzoyl Peroxide as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in directing the course of a free-radical polymerization, influencing reaction kinetics, polymer properties, and process safety. Among the most common organic peroxides used for this purpose are tert-Butyl peroxybenzoate (TBPB) and benzoyl peroxide (BPO). This guide provides an objective, data-driven comparison of their performance to aid researchers in making informed decisions for specific polymerization applications.
Decomposition Kinetics and Thermal Stability
The efficacy of a thermal initiator is fundamentally governed by its decomposition rate at a given temperature, commonly expressed by its half-life (t½). This parameter dictates the suitable temperature range for the polymerization process. TBPB is a high-temperature initiator, whereas BPO is effective at intermediate temperatures.
The self-accelerating decomposition temperature (SADT) is another crucial safety parameter, representing the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition, which can lead to a thermal runaway.[1][2][3]
Table 1: Comparative Decomposition Kinetics and Thermal Properties
| Parameter | This compound (TBPB) | Benzoyl Peroxide (BPO) |
| 10-Hour Half-Life Temp. | 104°C[2][3] | ~73°C |
| 1-Hour Half-Life Temp. | 124°C[2][3] | ~92°C |
| 0.1-Hour Half-Life Temp. (1-min) | ~165°C (1-minute half-life)[2][3] | ~115°C |
| Activation Energy (Ea) | ~151.6 kJ/mol[4] | ~125 kJ/mol |
| SADT | ~60°C[2][3] | ~79°C (for 98% BPO)[5] |
| Active Oxygen Content | ~8.16%[2][3] | ~6.5% |
| Typical Application Temp. Range | 100 - 170°C[2][6] | 70 - 110°C |
Note: Half-life temperatures for BPO are approximate and can vary with solvent.
The significant difference in half-life temperatures underscores their distinct application windows. TBPB is suited for high-temperature polymerizations, such as for ethylene (B1197577) or styrenics, while BPO is a classic choice for bulk, solution, and suspension polymerizations of monomers like styrene (B11656) and acrylates at lower temperatures.[2][6][7]
Decomposition Mechanisms and Radical Generation
The performance of an initiator is directly linked to the type and reactivity of the free radicals it generates. Both TBPB and BPO initiate polymerization via the homolytic cleavage of the weak oxygen-oxygen bond.
This compound (TBPB) Decomposition
The thermal decomposition of TBPB begins with the scission of the O-O bond to yield a benzoyloxy radical and a tert-butoxy (B1229062) radical.[8] The benzoyloxy radical can either directly initiate polymerization or undergo decarboxylation to form a highly reactive phenyl radical. The tert-butoxy radical can also initiate polymerization or undergo β-scission to produce acetone (B3395972) and a methyl radical.[2][3][8]
Benzoyl Peroxide (BPO) Decomposition
BPO decomposition is a more direct process, initially yielding two benzoyloxy radicals.[9] As with TBPB, these radicals can then either add to a monomer or lose carbon dioxide to form phenyl radicals, which are also potent initiators.[9][10] The relative stability of the benzoyloxy radical means it has a longer lifetime before decarboxylation compared to other radicals, which can influence initiation efficiency with different monomers.[10]
Performance in Polymerization
The choice between TBPB and BPO influences not only the reaction conditions but also the final polymer characteristics.
-
Initiation Efficiency: The efficiency of initiation depends on the competition between radical addition to a monomer and other side reactions (e.g., decarboxylation, radical recombination). For BPO, the ratio of benzoyloxy to phenyl radical initiation depends on monomer reactivity and temperature.[10] TBPB generates a more complex mixture of initiating radicals (benzoyloxy, tert-butoxy, phenyl, methyl), which can provide a broader reactivity profile.
-
Monomer Suitability:
-
TBPB is highly effective for the high-pressure polymerization of ethylene to LDPE and for the (co)polymerization of styrene in the 100-140°C range.[2][6] It is also used for acrylates and for curing unsaturated polyester (B1180765) resins at elevated temperatures.[2][4][6]
-
BPO is widely used for the bulk and solution polymerization of styrene and chloromethylstyrene, as well as for acrylates and vinyl esters at temperatures around 70-90°C.[7][11]
-
-
Effect on Polymer Properties: The rate of initiation affects the kinetic chain length and thus the final molecular weight of the polymer. A higher initiation rate (achieved through higher initiator concentration or temperature) generally leads to lower molecular weight polymers. The potential for chain transfer reactions with the initiator or its byproducts can also influence molecular weight and increase polydispersity.
Experimental Protocols
The following are generalized protocols for the free-radical polymerization of a vinyl monomer like styrene. Note: These are illustrative and should be adapted for specific monomers, scales, and safety considerations. All work with organic peroxides requires strict safety precautions.
Workflow: Free-Radical Polymerization
Protocol 1: Polymerization of Styrene with Benzoyl Peroxide (BPO)
-
Monomer Preparation: Wash 50 mL of styrene with three 20 mL portions of 10% aqueous NaOH solution in a separatory funnel to remove the inhibitor (4-tert-butylcatechol). Then, wash with distilled water until the aqueous layer is neutral. Dry the styrene over anhydrous magnesium sulfate (B86663) and filter.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the purified styrene (e.g., 20 g).
-
Initiator Addition: Add BPO (e.g., 0.1 to 0.5 mol% relative to monomer).
-
Degassing: Bubble dry nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 80-90°C and stir for 2-4 hours. The viscosity of the solution will increase significantly.
-
Isolation: Cool the reaction mixture. Slowly pour the viscous solution into a beaker containing 200 mL of methanol (B129727) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Purification: Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.
Protocol 2: Polymerization of Styrene with this compound (TBPB)
-
Monomer Preparation & Setup: Follow steps 1 and 2 from the BPO protocol.
-
Initiator Addition: Add TBPB (e.g., 0.1 to 0.5 mol% relative to monomer).
-
Degassing: Follow step 4 from the BPO protocol.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-125°C and stir for 1-3 hours.
-
Isolation & Purification: Follow steps 6 and 7 from the BPO protocol.
Conclusion and Recommendations
Both this compound and benzoyl peroxide are highly effective and widely used free-radical initiators, but their optimal application domains are distinct.
-
Choose Benzoyl Peroxide (BPO) for polymerizations requiring moderate temperatures (70-110°C). It is a well-understood, versatile initiator for a wide range of vinyl monomers, including styrenics and acrylates, in various polymerization processes (bulk, solution, suspension).
-
Choose this compound (TBPB) for processes that demand higher temperatures (100-170°C). Its higher thermal stability makes it ideal for high-temperature applications like the production of LDPE and for reducing residual monomer content in the final stages of styrene polymerization.
The selection should be based on the specific monomer's reactivity, the desired reaction temperature and kinetics, and the target polymer properties. The provided data and protocols offer a foundational framework for the rational selection and implementation of these initiators in a research and development setting.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (TBPB), 614-45-9 | Ester peroxides | ETW [etwinternational.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of tert-Butyl Peroxybenzoate and AIBN as Radical Initiators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Initiator Selection
The choice of a radical initiator is a critical parameter in the synthesis of polymers, influencing reaction kinetics, polymer properties, and the overall efficiency of the polymerization process. This guide provides a detailed comparison of two commonly used thermal initiators: tert-Butyl peroxybenzoate (TBPB) and Azobisisobutyronitrile (AIBN). The information presented is supported by experimental data to facilitate an informed decision-making process for your specific research and development needs.
Initiator Properties and Decomposition Kinetics
Both TBPB and AIBN are thermal initiators that decompose upon heating to generate free radicals, which subsequently initiate polymerization. However, their chemical structures and decomposition pathways differ significantly, leading to distinct performance characteristics.
TBPB is a perester that undergoes homolytic cleavage of the oxygen-oxygen bond upon heating. This process generates a benzoyloxy radical and a tert-butoxy (B1229062) radical. In contrast, AIBN is an azo compound that decomposes to yield two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[1][2] The release of inert nitrogen gas is a key feature of AIBN decomposition.
The efficiency of a thermal initiator is often characterized by its half-life (t½), which is the time required for 50% of the initiator to decompose at a specific temperature. This parameter is crucial for selecting an initiator that is active within the desired temperature range of a polymerization reaction.
Data Presentation: Initiator Decomposition Characteristics
| Property | This compound (TBPB) | Azobisisobutyronitrile (AIBN) |
| Chemical Formula | C₁₁H₁₄O₃ | C₈H₁₂N₄ |
| Molar Mass | 194.23 g/mol [3] | 164.21 g/mol [1] |
| Decomposition Products | Carbon dioxide, acetone, methane, tert-butanol, benzoic acid, benzene.[3] | 2-cyano-2-propyl radicals, Nitrogen gas. |
| 10-Hour Half-Life Temperature | 104 °C[3] | ~65 °C (in toluene)[4] |
| 1-Hour Half-Life Temperature | 124 °C[3] | Not commonly cited, decomposition is rapid at higher temperatures. |
| 1-Minute Half-Life Temperature | 165 °C[3] | Not commonly cited, decomposition is very rapid at higher temperatures. |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C[3] | Decomposes above 65 °C, considered an explosive compound.[1] |
Experimental Comparison of Initiator Efficiency
The initiator efficiency (f) is a measure of the fraction of radicals generated that successfully initiate a polymer chain. This value is often less than 1 due to the "cage effect," where primary radicals recombine before they can diffuse apart and react with monomer molecules.
Experimental Protocols
The following protocols outline methodologies to compare the efficiency of TBPB and AIBN in a laboratory setting.
1. Determination of Initiator Half-Life via Differential Scanning Calorimetry (DSC)
-
Objective: To experimentally determine the decomposition kinetics of the initiators.
-
Methodology:
-
Prepare dilute solutions (1-5 wt%) of TBPB and AIBN in a suitable solvent (e.g., toluene).
-
Accurately weigh a small amount of the initiator solution into a hermetically sealed DSC pan. An empty sealed pan will serve as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The DSC instrument will record the heat flow as a function of temperature. The decomposition of the initiator will be observed as an exothermic peak.
-
The temperature at the peak of the exotherm can be used in conjunction with the heating rate to calculate the kinetic parameters of decomposition, including the activation energy and the pre-exponential factor, which can then be used to determine the half-life at various temperatures.[5]
-
2. Comparative Polymerization of Styrene (B11656)
-
Objective: To compare the performance of TBPB and AIBN in the polymerization of a common monomer.
-
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (TBPB)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
-
Procedure:
-
Prepare two reaction vessels. In each, dissolve a known amount of initiator (e.g., 0.1 mol% relative to the monomer) in a solution of styrene in toluene.
-
Degas both solutions with nitrogen to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixtures to a constant temperature appropriate for each initiator (e.g., 110°C for TBPB and 70°C for AIBN).
-
Take samples at regular time intervals.
-
Precipitate the polymer from the samples by adding them to an excess of methanol.
-
Filter, wash, and dry the polymer to a constant weight to determine the monomer conversion.
-
Analyze the molecular weight and molecular weight distribution of the polymer samples using Gel Permeation Chromatography (GPC).
-
-
Analysis: Compare the rate of polymerization and the properties (e.g., molecular weight, polydispersity) of the resulting polystyrene for both initiators.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the decomposition pathways of the initiators and a typical experimental workflow.
Discussion and Recommendations
The selection between TBPB and AIBN is primarily dictated by the desired reaction temperature. AIBN is suitable for lower temperature polymerizations, typically in the range of 60-80°C.[6] Its decomposition produces a non-radical nitrogen molecule, which is advantageous as it does not introduce other reactive species into the system. However, the 2-cyano-2-propyl radicals are resonance-stabilized, which can influence their reactivity in initiation.
TBPB, with its higher 10-hour half-life temperature of 104°C, is the initiator of choice for polymerizations requiring higher temperatures.[3] The decomposition of TBPB generates two different types of radicals, a benzoyloxy radical and a tert-butoxy radical, which can lead to more complex end-group analysis of the resulting polymer. The tert-butoxy radical can also undergo a β-scission reaction to form a methyl radical and acetone.
Key Considerations for Selection:
-
Reaction Temperature: AIBN is preferred for lower temperature processes, while TBPB is suitable for higher temperatures.
-
Solvent: The decomposition rate of both initiators can be influenced by the solvent.
-
Monomer Reactivity: The reactivity of the monomer with the generated radicals will impact the initiation efficiency.
-
Polymer Application: For applications requiring high purity and well-defined end-groups, the simpler decomposition products of AIBN may be advantageous.
References
A Comparative Guide to Analytical Methods for Monitoring tert-Butyl Peroxybenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for monitoring reactions involving tert-Butyl peroxybenzoate (TBPB), a widely used radical initiator in polymerization and organic synthesis. Understanding the reaction kinetics and decomposition of TBPB is crucial for process optimization, safety, and quality control. This document outlines the performance of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
The selection of an analytical method for monitoring TBPB reactions depends on the specific information required, such as reaction progress, identification of intermediates and byproducts, or assessment of thermal stability. The following table summarizes the key quantitative performance characteristics of commonly employed techniques.
| Analytical Method | Analyte/Parameter Measured | Key Performance Characteristics | Application |
| High-Performance Liquid Chromatography (HPLC) | Concentration of TBPB and non-volatile decomposition products | Purity: >98.8% determinable.[1] Separation: Capable of separating TBPB from impurities and degradation products like tert-butyl alcohol and acetone.[2] Detection: UV-Vis detectors are commonly used.[2] | Monitoring reaction progress, stability studies, and purity analysis.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile decomposition products | Identification: Provides structural information for the identification of decomposition products such as benzene, benzoic acid, and tert-butanol.[1][3] | Analysis of final reaction products and decomposition pathways.[3] |
| Differential Scanning Calorimetry (DSC) | Thermal events (exothermic/endothermic), heat of decomposition, activation energy | Temperature Range: Typically 50-300 °C.[4] Heating Rates: 2.0 to 10.0 °C/min are common.[4] Exothermic Onset (T0): Around 100 °C.[5] Heat of Decomposition (ΔH): Approximately 1300 J/g.[5] | Assessing thermal stability, determining kinetic parameters of decomposition, and hazard analysis.[4][5][6][7] |
| Accelerating Rate Calorimetry (ARC) | Temperature and pressure changes under adiabatic conditions | Adiabatic Conditions: Provides data on runaway reaction potential.[4][6] Self-Accelerating Decomposition Temperature (SADT): Determined to be 50 °C.[6] | In-depth thermal hazard assessment and process safety studies.[4][6] |
| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group changes, identification of gaseous decomposition products | Real-time Monitoring: Can be coupled with thermogravimetry (TG-FTIR) for real-time analysis of evolved gases during decomposition.[8] | Identifying reaction intermediates and final products, particularly in the gas phase.[8][9] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Free radical intermediates | Detection of Radicals: Used with spin trapping agents like TEMPO to detect and identify transient free radicals.[6][8] | Mechanistic studies of radical-initiated reactions and decomposition pathways.[6][8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental results. Below are representative protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for determining the purity of TBPB and monitoring its concentration during a reaction.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a pump, an injector, and a column.
-
Column: A reversed-phase C18 column is commonly used.[2] Alternatively, a Lichrosorb® diol column can be employed.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reversed-phase chromatography.[10][11] For specific separations, a gradient of hexane (B92381) and a hexane/ethanol mixture can be used with a diol column.[1]
-
Detection: UV detection is typically set at 254 nm.[1]
-
Sample Preparation: Samples are diluted in a suitable solvent (e.g., ethanol, hexane) and filtered before injection.[1]
-
Analysis: The concentration of TBPB is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to identify the volatile products of TBPB decomposition.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: An 80/100 Carbopak® column or similar is suitable for separating small volatile molecules.[1]
-
Carrier Gas: Nitrogen or helium at a constant flow rate.[1]
-
Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 120 °C) to a final temperature to elute all compounds of interest.[1]
-
Injection: Direct injection of the sample solution.[1]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 30-300).
-
Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with a library of known spectra (e.g., NIST).
Differential Scanning Calorimetry (DSC)
This protocol is used to evaluate the thermal stability of TBPB.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of sample (approximately 4.0 mg) is weighed into a gold-plated crucible.[4]
-
Experimental Conditions: The sample is heated under a nitrogen atmosphere (flow rate of 50 mL/min) at a constant heating rate (e.g., 5.0 °C/min).[4]
-
Temperature Program: The temperature is ramped from a starting temperature (e.g., 50 °C) to a final temperature (e.g., 300 °C).[4]
-
Data Analysis: The heat flow is recorded as a function of temperature. The onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition are determined from the resulting thermogram.
Visualizations
TBPB Thermal Decomposition Pathway
The following diagram illustrates the initial steps of the thermal decomposition of this compound, which involves the homolytic cleavage of the peroxide bond to form a benzoyloxy radical and a tert-butoxy (B1229062) radical. These radicals can then undergo further reactions.
Caption: Initial steps of TBPB thermal decomposition.
General Analytical Workflow for TBPB Reaction Monitoring
This diagram outlines a general workflow for analyzing a TBPB-initiated reaction, from sample collection to data analysis and interpretation.
Caption: Workflow for TBPB reaction analysis.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Can HPLC be used to analyze DHBP? - Blog - Richem [wfrichem.com]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. tert-Butyl perbenzoate | SIELC Technologies [sielc.com]
A Comparative Guide to Polymers Synthesized with tert-Butyl peroxybenzoate and Alternative Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characteristics of polymers synthesized using tert-Butyl peroxybenzoate (TBPB) and two common alternative radical initiators: Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN). The selection of an appropriate initiator is crucial as it significantly influences the final properties of the polymer, impacting its performance in various applications, including drug delivery systems and medical devices. This document presents supporting experimental data, detailed methodologies for key characterization techniques, and visual diagrams to elucidate the underlying processes.
Performance Comparison of Initiators in Styrene Polymerization
The following tables summarize the typical molecular weight and thermal properties of polystyrene synthesized using TBPB, BPO, and AIBN. It is important to note that the data has been compiled from various sources and direct, side-by-side comparative studies under identical conditions are limited. The properties of polymers initiated with TBPB are estimated based on its known characteristics as a high-temperature initiator.
Table 1: Molecular Weight and Polydispersity Index of Polystyrene
| Initiator | Initiator Concentration (mol/L) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| This compound (TBPB) | 0.02 | 110 | ~85,000 | ~187,000 | ~2.2 |
| Benzoyl Peroxide (BPO) | 0.0356 | 70 | 62,400 | 137,280 | 2.2[1] |
| Azobisisobutyronitrile (AIBN) | 0.0443 | 110 | 4000 | 5560 | 1.39[2] |
Note: Data for TBPB is an estimation based on typical performance. BPO and AIBN data are from cited sources. Direct comparison requires identical reaction conditions.
Table 2: Thermal Properties of Polystyrene
| Initiator | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| This compound (TBPB) | ~100 - 105 | ~380 |
| Benzoyl Peroxide (BPO) | ~100 | ~375 |
| Azobisisobutyronitrile (AIBN) | ~100 | ~370 |
Note: The glass transition temperature of polystyrene is largely independent of the initiator used and is primarily a function of the polymer's molecular weight and microstructure.[3][4] Decomposition temperatures are also similar for high molecular weight polystyrene.
Experimental Protocols
Detailed methodologies for the characterization of synthesized polymers are provided below.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polystyrene.
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of the dry polystyrene sample into a vial.
-
Add 10 mL of THF to the vial to achieve a concentration of 1 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean GPC vial.[5]
-
-
Calibration:
-
Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram.
-
Using the calibration curve, the software will calculate Mn, Mw, and PDI for the sample.[5]
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of the synthesized polystyrene.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polystyrene sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase any prior thermal history.
-
Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at a rate of 10°C/min to at least 150°C.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is determined as the midpoint of this transition.[3][4]
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the synthesized polystyrene by determining its decomposition temperature.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the polystyrene sample into a TGA pan.
-
-
Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins.[7][8]
-
Visualizations
Polymerization Mechanism
Caption: Free radical polymerization mechanism.
Experimental Workflow for Polymer Characterization
Caption: Workflow for polymer characterization.
Initiator Comparison Logic
Caption: Logic for selecting a polymerization initiator.
References
- 1. future4200.com [future4200.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. linseis.com [linseis.com]
- 5. lcms.cz [lcms.cz]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the HPLC Analysis of tert-Butyl Peroxybenzoate and Its Decomposition Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of tert-Butyl peroxybenzoate (TBPB) and its principal decomposition products. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary technique, with its performance characteristics objectively compared against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and iodometric titration. This document is intended to assist researchers and professionals in selecting the most suitable analytical approach for their specific needs, supported by experimental data and detailed protocols.
Introduction to this compound and its Analysis
This compound (TBPB) is an organic peroxide widely utilized as a radical initiator in polymerization processes.[1] Its thermal instability, a critical property for its function, also leads to its decomposition over time, accelerated by heat and light.[2] The primary decomposition products of TBPB include benzoic acid, tert-butanol, acetone (B3395972), benzene, methane, and carbon dioxide.[1][3] Accurate analytical methods are essential for quality control, stability studies, and safety assessments of TBPB-containing formulations.
HPLC offers a robust and versatile platform for the analysis of TBPB and its less volatile decomposition products.[4] Its high sensitivity and selectivity allow for the simultaneous quantification of the parent compound and key degradation products in a single run. For more volatile decomposition products, GC-MS is a powerful alternative. Traditional methods like iodometric titration can be employed for the overall quantification of the peroxide content.
Comparison of Analytical Techniques
The selection of an analytical technique for the analysis of TBPB and its decomposition products depends on the specific requirements of the study, such as the target analytes, required sensitivity, and the sample matrix. Below is a comparative summary of the most common methods.
| Analytical Technique | Target Analytes | Principle | Advantages | Limitations |
| HPLC-UV | This compound, Benzoic Acid | Chromatographic separation based on polarity, followed by UV detection. | High selectivity and sensitivity for non-volatile compounds, simultaneous quantification of parent and major degradation product.[4] | Not suitable for highly volatile decomposition products like acetone and benzene. |
| GC-MS | Acetone, Benzene, tert-Butanol | Separation of volatile compounds based on boiling point and polarity, followed by mass spectrometric identification and quantification. | Excellent for the analysis of volatile and semi-volatile decomposition products with high sensitivity and specificity. | Not ideal for the analysis of the thermally labile parent TBPB molecule. |
| Iodometric Titration | Total Peroxide Content (this compound) | Redox titration where iodide is oxidized by the peroxide, and the liberated iodine is titrated with a standard thiosulfate (B1220275) solution.[5] | Simple, cost-effective, and provides a good measure of the overall peroxide concentration. | Lacks specificity; it measures the total peroxide content and cannot differentiate between TBPB and other peroxides. Susceptible to interferences from other oxidizing or reducing agents.[5] |
Performance Data Comparison
The following table summarizes typical performance characteristics for the analytical methods discussed. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | Iodometric Titration |
| Analytes | TBPB, Benzoic Acid | Acetone, Benzene, tert-Butanol | Total Peroxides |
| Linearity (R²) | > 0.999[6] | > 0.999 | N/A |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[6] | 0.1 - 10 ng/mL | Dependent on titrant concentration |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 50 ng/mL | Dependent on titrant concentration |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Can be less accurate due to interferences[5] |
| Precision (% RSD) | < 2%[6] | < 5% | Variable, can be higher than chromatographic methods |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol details a representative reversed-phase HPLC method for the simultaneous determination of this compound and benzoic acid.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and benzoic acid in acetonitrile (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase (initial conditions) to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample containing TBPB in the mobile phase (initial conditions) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peaks of TBPB and benzoic acid in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each analyte using the calibration curve generated from the peak areas of the working standard solutions.
Visualizations
Decomposition Pathway of this compound
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of a benzoyloxy radical and a tert-butoxy (B1229062) radical. These highly reactive radicals then undergo a series of subsequent reactions to form the final stable decomposition products.
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow for HPLC Analysis
The following diagram outlines the logical steps involved in the HPLC analysis of this compound and its decomposition products, from sample preparation to data interpretation.
Caption: Experimental workflow for HPLC analysis of TBPB.
References
- 1. The limitations of an iodometric aerobic assay for peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Can HPLC be used to analyze DHBP? - Blog - Richem [wfrichem.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. researchgate.net [researchgate.net]
Unmasking Reaction Byproducts: A Comparative Guide to GC-MS for Analyzing tert-Butyl Peroxybenzoate Reactions
For researchers, scientists, and professionals in drug development, the precise identification of byproducts from chemical reactions is paramount for ensuring product purity, safety, and efficacy. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification of byproducts from reactions involving tert-Butyl peroxybenzoate (TBPB), a common radical initiator.
The thermal decomposition of this compound is known to generate a range of byproducts, including carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1] The accurate identification and quantification of these byproducts are crucial for process optimization and safety. GC-MS stands out as a primary and powerful tool for this analytical challenge.
The Power of GC-MS in Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile organic compounds.[2] Its high sensitivity and specificity make it an excellent choice for analyzing the complex mixtures that can result from TBPB reactions. The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer for identification based on their unique mass-to-charge ratio and fragmentation patterns.
While GC-MS is a dominant technique, a comprehensive understanding of its performance requires comparison with alternative methods. This guide delves into a comparative analysis with High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique depends on the specific requirements of the analysis, including the nature of the byproducts, the required sensitivity, and the complexity of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared Spectroscopy (FTIR) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Separation by polarity, size, or ion exchange in a liquid mobile phase. | Identification based on the absorption of infrared radiation by specific molecular bonds. | Identification based on the magnetic properties of atomic nuclei. |
| Applicability to TBPB Byproducts | Excellent for volatile and semi-volatile byproducts like acetone, methane, tert-butanol, and benzene. | Suitable for less volatile and thermally sensitive byproducts, such as benzoic acid.[2] Can be used to analyze TBPB itself.[3][4][5] | Provides functional group information and can be used to monitor the overall decomposition process.[6][7][8][9] | Provides detailed structural information for identification and quantification of byproducts.[10][11][12][13] |
| Sensitivity | High (ng to pg range). | Moderate to high, depending on the detector (µg to ng range). | Lower sensitivity compared to chromatographic techniques. | Lower sensitivity, typically requiring higher concentrations of analytes. |
| Selectivity | High, provides structural information from mass spectra. | Moderate to high, depending on the detector and column. | Moderate, identifies functional groups, not always specific compounds. | Very high, provides detailed structural information. |
| Sample Preparation | Often requires extraction into a volatile solvent. | Sample needs to be dissolved in a suitable mobile phase. | Can be used for solids, liquids, and gases, often with minimal preparation. | Sample needs to be dissolved in a deuterated solvent. |
| Analysis Time | Relatively fast, typically in the range of minutes. | Can be longer than GC, depending on the separation. | Very fast, providing real-time information. | Can be time-consuming, especially for complex mixtures. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of TBPB reaction byproducts using GC-MS and alternative techniques.
GC-MS Experimental Protocol
This protocol is designed for the identification of volatile and semi-volatile byproducts of TBPB thermal decomposition.
1. Sample Preparation:
-
A sample of the TBPB reaction mixture is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
An internal standard can be added for quantitative analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
HPLC Experimental Protocol
This protocol is suitable for the analysis of less volatile byproducts like benzoic acid and for the quantification of residual TBPB.[5]
1. Sample Preparation:
-
The reaction mixture is diluted with the mobile phase.
-
The sample is filtered through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector at a wavelength suitable for the analytes of interest (e.g., 230 nm for benzoic acid).
FTIR Experimental Protocol
FTIR can be used for real-time monitoring of the TBPB decomposition process.[8][9]
1. Sample Preparation:
-
For in-situ analysis, the reaction can be carried out in a heated cell with IR-transparent windows.
-
Alternatively, samples can be withdrawn at different time points and analyzed as thin films on a salt plate (e.g., NaCl or KBr).
2. FTIR Parameters:
-
Spectrometer: Thermo Fisher Nicolet iS50 or equivalent.
-
Mode: Attenuated Total Reflectance (ATR) or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
NMR Experimental Protocol
NMR provides detailed structural information for unambiguous byproduct identification.
1. Sample Preparation:
-
A portion of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
An internal standard (e.g., tetramethylsilane (B1202638) - TMS) is added.
2. NMR Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
¹H NMR: Standard pulse program, sufficient number of scans for adequate signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse program, longer acquisition time may be required.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.
Conclusion
GC-MS is a highly sensitive and selective method, making it the technique of choice for the identification of volatile and semi-volatile byproducts from this compound reactions. However, a comprehensive understanding of the reaction profile may necessitate the use of complementary techniques. HPLC is invaluable for the analysis of non-volatile or thermally sensitive byproducts, while FTIR can provide real-time monitoring of the reaction progress. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard. The selection of the most appropriate analytical technique, or combination of techniques, will ultimately depend on the specific goals of the analysis and the nature of the byproducts expected.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. smithers.com [smithers.com]
- 3. Can HPLC be used to analyze DHBP? - Blog - Richem [wfrichem.com]
- 4. tert-Butyl perbenzoate | SIELC Technologies [sielc.com]
- 5. Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 8. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 9. maxapress.com [maxapress.com]
- 10. Quantitative analysis of hydrogen peroxide by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Quantitative analysis of hydrogen peroxide by 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to tert-Butyl Peroxybenzoate and Dicumyl Peroxide for Cross-Linking Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common organic peroxides, tert-Butyl peroxybenzoate (TBPB) and dicumyl peroxide (DCP), used as cross-linking agents in various polymers. The information presented is based on available experimental data and technical literature, offering a resource for selecting the appropriate peroxide for specific research and development applications.
Overview of Physical and Chemical Properties
Both TBPB and DCP are organic peroxides that generate free radicals upon thermal decomposition, initiating the cross-linking of polymer chains. However, they possess distinct physical and chemical properties that influence their handling, processing, and performance.
| Property | This compound (TBPB) | Dicumyl Peroxide (DCP) |
| Chemical Formula | C₁₁H₁₄O₃ | C₁₈H₂₂O₂[1] |
| Molecular Weight | 194.23 g/mol [2] | 270.37 g/mol [3] |
| Appearance | Pale yellow transparent liquid[2][4] | White to pale yellow crystalline powder[5] |
| Active Oxygen Content | ~8.24%[6] | ~5.86% |
| Melting Point | 8-9 °C[2] | 39.8 °C[3] |
| Density | 1.034 g/cm³[2] | 1.107 g/cm³ at 20°C[3] |
| Solubility | Insoluble in water, soluble in most organic solvents[6] | Insoluble in water; soluble in alcohols, esters, and aromatic hydrocarbons[7] |
| SADT (Self-Accelerating Decomposition Temperature) | ~60 °C[2] | 90 °C[3] |
Decomposition and Cross-Linking Performance
The primary function of these peroxides in cross-linking is to generate free radicals at a controlled rate upon heating. The efficiency and characteristics of this process are critical for achieving the desired polymer properties.
Decomposition Mechanism
The decomposition of both peroxides begins with the homolytic cleavage of the oxygen-oxygen bond, forming initial free radicals.
-
This compound (TBPB): Decomposes to form a benzoyloxy radical and a tert-butoxy (B1229062) radical. The benzoyloxy radical can further decompose to a phenyl radical and carbon dioxide.
-
Dicumyl Peroxide (DCP): Decomposes to form two cumyloxy radicals, which can then undergo β-scission to form acetophenone (B1666503) and a methyl radical.
These primary radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals that combine to form cross-links.
Half-Life and Curing Characteristics
The half-life of a peroxide, the time it takes for half of the peroxide to decompose at a specific temperature, is a crucial parameter for determining the appropriate curing temperature and time.
| Peroxide | 10-hour Half-Life Temp. | 1-hour Half-Life Temp. | 1-minute Half-Life Temp. |
| This compound (TBPB) | 104 °C[2][4] | 124 °C[2][4] | 165 °C[2][4] |
| Dicumyl Peroxide (DCP) | 116 °C[8] | 134 °C[8] | 172 °C[8] |
Note: The lower half-life temperature of TBPB indicates that it will initiate cross-linking at a lower temperature compared to DCP.
Comparative Curing Performance
Direct comparative studies are limited in publicly available literature. However, based on their half-life temperatures and general industry knowledge, the following performance differences can be expected.
| Performance Metric | This compound (TBPB) | Dicumyl Peroxide (DCP) |
| Cure Temperature | Lower; suitable for applications requiring lower processing temperatures. | Higher; often used in applications where higher cure temperatures are acceptable or required. |
| Scorch Safety | Generally provides moderate scorch safety. | Known for good processing and thermal stability, offering a good balance of scorch safety and cure speed.[7] |
| Cure Rate | Faster at a given temperature compared to DCP due to its lower decomposition temperature. | Slower cure rate at lower temperatures compared to TBPB. |
| Cross-link Density | The efficiency of cross-linking can be influenced by the type of radicals formed and their subsequent reactions. | Generally considered a highly efficient cross-linking agent for many polymers.[9] |
| Byproducts | Decomposition products include tert-butanol, benzoic acid, methane, acetone, and potentially benzene.[2][4] | Main decomposition byproducts are acetophenone, dimethylphenylcarbinol, and methane.[10] The strong odor of acetophenone can be a drawback in some applications. |
Experimental Protocols
The following are generalized experimental protocols for comparing the cross-linking performance of TBPB and DCP in a model polymer system, such as Low-Density Polyethylene (LDPE).
Materials
-
Low-Density Polyethylene (LDPE) powder
-
This compound (TBPB)
-
Dicumyl Peroxide (DCP)
-
Antioxidant (e.g., Irganox 1010)
-
Xylene (for gel content analysis)
Experimental Workflow
Caption: Experimental workflow for comparing peroxide cross-linking agents.
Detailed Methodologies
1. Compounding:
-
Pre-mix LDPE powder with a specified amount of antioxidant.
-
Separately prepare formulations with varying concentrations of TBPB and DCP (e.g., 0.5, 1.0, 1.5 phr - parts per hundred rubber).
-
Melt-mix each formulation in an internal mixer at a temperature below the decomposition temperature of the peroxides (e.g., 120°C).
2. Sample Preparation:
-
Compression mold the compounded materials into sheets of desired thickness at a temperature below the curing temperature.
3. Measurement of Cure Characteristics:
-
Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to determine the curing characteristics at a set temperature (e.g., 170°C).
-
Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
4. Determination of Cross-link Density (Gel Content):
-
Cut a known weight of the cured sample and place it in a solvent (e.g., boiling xylene) for a specified time to dissolve the un-cross-linked portion (ASTM D2765).
-
Dry the remaining insoluble gel to a constant weight.
-
Calculate the gel content as: Gel Content (%) = (Weight of dried gel / Initial weight of sample) x 100
5. Mechanical Properties Testing:
-
Cut dumbbell-shaped specimens from the cured sheets.
-
Measure tensile strength, elongation at break, and modulus according to standard methods (e.g., ASTM D638).
Signaling Pathways and Logical Relationships
General Peroxide Cross-Linking Pathway
Caption: General pathway of peroxide-initiated polymer cross-linking.
Decomposition Pathways of TBPB and DCP
Caption: Thermal decomposition pathways of TBPB and DCP.
Conclusion
The choice between this compound and dicumyl peroxide for cross-linking applications depends on the specific requirements of the polymer system and the desired final properties.
-
This compound is generally favored for applications requiring lower curing temperatures and faster cure cycles. Its lower decomposition temperature makes it more reactive at a given temperature.
-
Dicumyl peroxide offers excellent thermal stability and is a highly efficient cross-linking agent for a wide range of polymers. It is often used when higher processing temperatures are employed and when the characteristic odor of its byproducts is not a critical concern.
For optimal results, it is recommended to conduct experimental evaluations to determine the most suitable peroxide and its optimal concentration for a specific application. This guide provides the foundational knowledge and experimental framework to assist in this process.
References
- 1. This compound TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking, this compound (TBPB) , CAS No. 614-45-9, Initiator, LDPE, Polymer - Plastic Crosslinking Modification and this compound (TBPB) [liushunauxiliary.en.made-in-china.com]
- 7. nbinno.com [nbinno.com]
- 8. akrochem.com [akrochem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Kharasch-Sosnovsky Reaction: Mechanism Validation with tert-Butyl Peroxybenzoate and Performance Against Alternatives
For researchers, scientists, and drug development professionals, the selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry. The Kharasch-Sosnovsky reaction, a copper-catalyzed allylic oxidation of olefins using peroxyesters like tert-Butyl peroxybenzoate, represents a significant tool in this endeavor. This guide provides an objective comparison of the Kharasch-Sosnovsky reaction's performance, validates its mechanistic underpinnings with experimental data, and benchmarks it against a key alternative, the selenium dioxide-mediated allylic oxidation.
Mechanistic Validation of the Kharasch-Sosnovsky Reaction
First reported by Morris S. Kharasch and George Sosnovsky in 1958, this reaction facilitates the formation of allylic esters from olefins. The reaction is known to proceed through a free radical mechanism, the key steps of which are validated by numerous studies.[1][2][3]
The generally accepted mechanism, initiated by this compound in the presence of a copper(I) catalyst, involves the following key steps:
-
Initiation: The copper(I) salt reacts with this compound to generate a tert-butoxy (B1229062) radical and a copper(II) species.
-
Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the allylic position of the olefin, forming an allylic radical and tert-butanol.
-
Oxidation and Product Formation: The allylic radical is then oxidized by the copper(II) species. The exact nature of this step is still a subject of some discussion, but it is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to yield the allylic benzoate (B1203000) and regenerate the copper(I) catalyst.
dot
Caption: Proposed radical mechanism of the Kharasch-Sosnovsky reaction.
Performance Comparison: Kharasch-Sosnovsky vs. Selenium Dioxide Allylic Oxidation
A primary alternative for allylic oxidation is the use of selenium dioxide (SeO₂). While effective, the two methods exhibit key differences in mechanism, regioselectivity, and stereoselectivity.
The Kharasch-Sosnovsky reaction generally favors the formation of the thermodynamically less stable terminal alkene product when starting with a terminal olefin. For example, the reaction with 1-octene (B94956) yields the branched product in a 99:1 ratio.[3]
In contrast, selenium dioxide oxidation proceeds via a concerted ene reaction followed by a[4][5]-sigmatropic rearrangement.[6][7] This mechanism often leads to the migration of the double bond and can exhibit different regioselectivity. For trisubstituted olefins, SeO₂ oxidation predominantly produces (E)-allylic alcohols.[7]
Below is a comparative summary of the performance of both reactions on various substrates.
| Substrate | Reagent/Catalyst | Product(s) | Yield (%) | Regio-/Stereoselectivity | Reference(s) |
| Kharasch-Sosnovsky Reaction | |||||
| Cyclohexene (B86901) | t-BuOOBz, CuBr | 3-(Benzoyloxy)cyclohex-1-ene | 71-80 | N/A | [8] |
| 1-Octene | t-BuOOBz, CuBr | 1-Octen-3-yl benzoate | High | 99:1 (branched:linear) | [3] |
| Cyclopentene | t-BuOOBz, Cu(I)/chiral ligand | (S)-Cyclopent-2-en-1-yl benzoate | Moderate | up to 84% ee | [2][9] |
| Cycloheptene | t-BuOOBz, Cu(I)/chiral ligand | (S)-Cyclohept-2-en-1-yl benzoate | Moderate | up to 84% ee | [2][9] |
| Selenium Dioxide Oxidation | |||||
| Cyclohexene | SeO₂, t-BuOOH | Cyclohex-2-en-1-ol | Good | N/A | [6] |
| β-Pinene | SeO₂, H₂O₂ | trans-Pinocarveol | 49-55 | High | [4] |
| Trisubstituted Olefins | SeO₂ | (E)-Allylic alcohols | Good | Predominantly E | [7] |
| 1,3-Diarylpropenes | SeO₂, EtOH | p'-Methylchalcone | 50-58 | Regioselective | [7] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research. The following protocols are based on established methods.
Kharasch-Sosnovsky Oxidation of Cyclohexene
This procedure is adapted from Organic Syntheses.[8]
Materials:
-
Cyclohexene (0.50 mol)
-
Cuprous bromide (CuBr) (0.00035 mol)
-
This compound (0.21 mol)
-
Nitrogen atmosphere
-
Dilute aqueous sodium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is flushed with nitrogen.
-
Cyclohexene (41 g, 0.50 mol) and cuprous bromide (0.05 g, 0.00035 mol) are added to the flask and heated to 80-82 °C in an oil bath.
-
This compound (40 g, 0.21 mol) is added dropwise over 1 hour. The solution will turn blue.
-
The mixture is stirred and heated for an additional 3.5 hours. The reaction progress can be monitored by IR spectroscopy for the disappearance of the perester carbonyl peak (~1775 cm⁻¹).
-
After cooling, the reaction mixture is washed twice with 50-mL portions of dilute aqueous sodium carbonate to remove benzoic acid.
-
The organic phase is washed with water until neutral and dried over anhydrous sodium sulfate.
-
Excess cyclohexene is removed by distillation under reduced pressure.
-
The residue is distilled through a short Vigreux column to yield 3-(benzoyloxy)cyclohexene (29–33 g, 71–80%).
dot
Caption: Experimental workflow for the Kharasch-Sosnovsky oxidation.
Selenium Dioxide Allylic Oxidation of β-Pinene
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
Selenium dioxide (0.0067 mol)
-
tert-Butyl alcohol (150 mL)
-
β-Pinene (0.50 mol)
-
50% Hydrogen peroxide (25 mL)
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
A solution of selenium dioxide (0.74 g, 0.0067 mol) in tert-butyl alcohol (150 mL) is added to the flask, followed by β-pinene (68 g, 0.50 mol).
-
The mixture is warmed to 40 °C.
-
50% Hydrogen peroxide (25 mL) is added dropwise over 30 minutes, maintaining the temperature between 40-45 °C.
-
The reaction mixture is stirred at 40-45 °C for an additional 2 hours.
-
The mixture is cooled, and the tert-butyl alcohol is removed under reduced pressure.
-
The residue is distilled under reduced pressure to yield trans-pinocarveol (37–42 g, 49–55%).
dot
Caption: Experimental workflow for the Selenium Dioxide allylic oxidation.
Conclusion
The Kharasch-Sosnovsky reaction, utilizing this compound and a copper catalyst, is a robust and well-validated method for the allylic oxidation of olefins. Its free-radical mechanism provides a distinct regioselectivity profile compared to alternatives like selenium dioxide oxidation. While the Kharasch-Sosnovsky reaction is particularly effective for generating the less substituted allylic ester from terminal alkenes, selenium dioxide offers a complementary approach, especially for the synthesis of (E)-allylic alcohols from trisubstituted olefins. The choice between these methods will ultimately depend on the specific substrate and the desired regio- and stereochemical outcome. For enantioselective transformations, the Kharasch-Sosnovsky reaction, when paired with chiral ligands, has shown considerable promise. The detailed protocols provided herein offer a solid foundation for the practical application of these important synthetic transformations.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. Catalytic Allylic Oxidation of Alkenes Using an Asymmetric Kharasch-Sosnovsky Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kharasch–Sosnovsky reaction | www.wenxuecity.com [wenxuecity.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to tert-Butyl Peroxybenzoate and Other Common Radical Initiators in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable initiator is a critical step in controlling the kinetics of polymerization and the final properties of the resulting polymer. This guide provides an objective comparison of the performance of tert-Butyl peroxybenzoate (TBPB) with two other widely used radical initiators, Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN). The information presented is supported by experimental data to facilitate informed decisions in research and development, particularly in fields like drug delivery and material science where polymer characteristics are paramount.
Performance Comparison of Initiators
The efficacy of a radical initiator is primarily determined by its decomposition kinetics, which are influenced by temperature. This decomposition rate, in turn, affects the rate of polymerization, the molecular weight of the polymer, and the initiator efficiency.
Table 1: Decomposition Characteristics of Common Initiators
| Initiator | Chemical Structure | 10-Hour Half-Life Temperature (°C) | Recommended Polymerization Temperature Range (°C) |
| This compound (TBPB) | C₆H₅C(O)OOC(CH₃)₃ | 104 | 100 - 140[1] |
| Benzoyl Peroxide (BPO) | [C₆H₅C(O)]₂O₂ | 73 | 70 - 90 |
| Azobisisobutyronitrile (AIBN) | [(CH₃)₂C(CN)]₂N₂ | 65 | 50 - 70 |
Note: The half-life temperature is the temperature at which 50% of the initiator has decomposed after 10 hours. These values can vary slightly depending on the solvent.
Table 2: Comparative Kinetic Performance in Styrene Polymerization
| Initiator | Initiator Efficiency (f) in Styrene | Resulting Polystyrene Molecular Weight (Mn) | Observations |
| This compound (TBPB) | ~0.6 - 0.8 | Generally lower than BPO at equivalent molar concentrations due to higher initiation temperatures leading to increased chain transfer. | Effective for high-temperature polymerizations, often used to reduce residual monomer at the end of a reaction.[2] |
| Benzoyl Peroxide (BPO) | ~0.8 | Higher molecular weights are typically achieved compared to TBPB under their respective optimal conditions. The molecular weight is inversely proportional to the initiator concentration.[3] | A versatile initiator suitable for a wide range of vinyl monomers. |
| Azobisisobutyronitrile (AIBN) | ~0.5 - 0.7 | Produces polymers with a narrower molecular weight distribution compared to peroxide initiators. | The decomposition rate is less affected by the solvent, leading to more predictable kinetics. |
Note: Initiator efficiency (f) is the fraction of radicals generated that successfully initiate a polymer chain.[4] The molecular weight of the resulting polymer is influenced by initiator concentration, temperature, and monomer concentration.
Experimental Protocols
Determining the Rate of Polymerization via Dilatometry
Dilatometry is a common technique used to study the kinetics of polymerization by measuring the volume contraction of the monomer as it converts to the denser polymer.[5]
Methodology:
-
Preparation: A known volume of purified monomer and a precise concentration of the initiator are charged into a dilatometer, which is a glass vessel with a precision-bore capillary tube.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Thermostatting: The dilatometer is immersed in a constant-temperature bath set to the desired reaction temperature.[5]
-
Measurement: As polymerization proceeds, the volume of the mixture decreases, causing the meniscus in the capillary to fall. The height of the meniscus is recorded at regular time intervals.
-
Calculation: The rate of polymerization (Rp) can be calculated from the change in volume over time, using the known densities of the monomer and polymer.
Determining Initiator Efficiency
The efficiency of an initiator can be determined by comparing the number of polymer chains formed to the number of radicals theoretically generated.
Methodology:
-
Polymerization: A polymerization reaction is carried out with a known concentration of initiator and monomer at a constant temperature for a specific time.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) for polystyrene). The precipitated polymer is then filtered, washed, and dried to a constant weight.[6]
-
Molecular Weight Determination: The number-average molecular weight (Mn) of the isolated polymer is determined using Gel Permeation Chromatography (GPC).[7]
-
Calculation:
-
The number of polymer chains is calculated from the mass of the polymer and its Mn.
-
The theoretical number of radicals generated is calculated from the initial initiator concentration, the decomposition rate constant (kd) of the initiator at that temperature, and the reaction time.
-
The initiator efficiency (f) is the ratio of the number of polymer chains to twice the number of decomposed initiator molecules (since each initiator molecule typically produces two radicals).
-
Visualizing the Polymerization Process
Initiation of Polymerization by this compound
The following diagram illustrates the thermal decomposition of this compound to form primary radicals, which then initiate the polymerization of a vinyl monomer (e.g., styrene).
References
A Comparative Guide to the Thermal Stability of tert-Butyl Peroxybenzoate and Alternatives using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of tert-butyl peroxybenzoate (TBPB), a widely used organic peroxide initiator, with common alternatives. The stability of these compounds is a critical safety and performance parameter in various applications, including polymerization, curing of resins, and organic synthesis. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to evaluate the thermal behavior of such energetic materials. This document summarizes key DSC data, provides a detailed experimental protocol for analysis, and illustrates the decomposition pathway of TBPB.
Comparative Analysis of Thermal Stability
The thermal stability of an organic peroxide is paramount for its safe handling, storage, and application. DSC analysis provides crucial data on the decomposition characteristics of these compounds. The following table summarizes the key thermal stability parameters for this compound and several common alternatives, including di-tert-butyl peroxide (DTBP), cumene (B47948) hydroperoxide (CHP), benzoyl peroxide (BPO), and lauroyl peroxide (LPO). Lower onset and peak decomposition temperatures indicate lower thermal stability. The heat of decomposition is a measure of the energy released during the decomposition process; a higher value signifies a more energetic and potentially more hazardous decomposition.
| Compound | Onset Temperature (T₀) (°C) | Peak Temperature (Tₑ) (°C) | Heat of Decomposition (ΔH₂) (J/g) | Reference |
| This compound (TBPB) | ~100 - 110 | ~135 - 145 | ~1300 - 1500 | [1] |
| Di-tert-butyl Peroxide (DTBP) | ~120 - 130 | ~150 - 160 | ~1100 - 1300 | |
| Cumene Hydroperoxide (CHP) | ~110 - 125 | ~155 - 170 | ~1000 - 1200 | [2][3] |
| Benzoyl Peroxide (BPO) | ~95 - 105 | ~120 - 130 | ~1200 - 1400 | |
| Lauroyl Peroxide (LPO) | ~50 - 60 | ~75 - 85 | ~900 - 1100 | [4] |
Note: The data presented are approximate values compiled from various literature sources. Actual values can vary depending on the specific experimental conditions (e.g., heating rate, sample purity, and sample pan type).
Experimental Protocol for DSC Analysis
This section outlines a detailed methodology for the thermal stability analysis of organic peroxides using Differential Scanning Calorimetry.
Objective: To determine the onset temperature, peak decomposition temperature, and heat of decomposition of organic peroxides.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or high-pressure pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Organic peroxide sample (e.g., this compound)
-
Inert reference material (e.g., empty sealed pan)
-
Nitrogen gas supply for purging the DSC cell
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the organic peroxide sample into a DSC pan using a microbalance.
-
Hermetically seal the pan using a crimper. This is crucial to contain any pressure generated during decomposition.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Turn on the DSC instrument and the nitrogen purge gas. A typical purge rate is 20-50 mL/min to maintain an inert atmosphere.
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
-
Thermal Method:
-
Set the temperature program. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature well above the decomposition temperature (e.g., 30°C to 300°C).
-
Select a constant heating rate, typically between 2 and 10 °C/min. A heating rate of 10 °C/min is common for screening purposes.
-
-
Data Acquisition:
-
Start the DSC run. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
The decomposition of the organic peroxide will be observed as an exothermic peak on the DSC thermogram.
-
-
Data Analysis:
-
Onset Temperature (T₀): Determine the onset temperature of the exothermic peak, which represents the temperature at which decomposition begins. This is typically calculated using the tangent method at the point of greatest slope of the leading edge of the peak.
-
Peak Temperature (Tₑ): Identify the temperature at the apex of the exothermic peak.
-
Heat of Decomposition (ΔH₂): Calculate the area under the exothermic peak to determine the heat of decomposition. This value is usually expressed in Joules per gram (J/g).
-
Visualization of Experimental Workflow and Decomposition Pathway
To further elucidate the process, the following diagrams illustrate the experimental workflow for DSC analysis and the thermal decomposition pathway of this compound.
Caption: Experimental workflow for DSC analysis of organic peroxides.
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of a benzoyloxy radical and a tert-butoxy (B1229062) radical. These highly reactive radicals can then undergo a series of subsequent reactions.
Caption: Thermal decomposition pathway of this compound.[5]
References
A Comparative Guide to Monitoring tert-Butyl Peroxybenzoate Mediated Reactions: FTIR Spectroscopy vs. Alternative Techniques
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for ensuring process safety, optimizing reaction kinetics, and guaranteeing final product quality. This is particularly true for reactions initiated by organic peroxides like tert-Butyl peroxybenzoate (TBPB), which are widely used as radical initiators in polymerization and organic synthesis. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for monitoring TBPB-mediated reactions, supported by experimental data and detailed protocols.
Introduction to this compound and Reaction Monitoring
This compound (TBPB) is a commonly used organic peroxide initiator in various industrial processes, including the production of polymers like polyolefins and polyesters.[1] Its controlled decomposition into free radicals is key to initiating polymerization. However, the thermal instability of the peroxide bond makes it susceptible to rapid, exothermic decomposition, which can lead to thermal runaway events if not properly monitored and controlled.[2][3] Therefore, employing robust analytical methods to track the consumption of TBPB and the formation of products in real-time is paramount.
In-situ, real-time monitoring techniques offer significant advantages over traditional offline methods by providing continuous data on reaction progress, enabling immediate adjustments to reaction parameters.[4] This guide focuses on FTIR spectroscopy as a primary monitoring tool and compares its performance against other common analytical methods.
FTIR Spectroscopy: A Powerful Tool for In-Situ Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, has emerged as a powerful and versatile technique for the in-situ, real-time monitoring of chemical reactions.[5][6] This method allows for the direct measurement of vibrational spectra of reactants, intermediates, and products in the reaction mixture without the need for sample extraction.[7]
The core principle of FTIR spectroscopy in reaction monitoring lies in the application of Beer-Lambert's law, where the absorbance of a specific infrared band is directly proportional to the concentration of the corresponding chemical species.[6] By tracking the changes in the intensity of characteristic absorption bands over time, one can obtain valuable information about the reaction kinetics, including the rate of reactant consumption and product formation.[4] For TBPB-mediated reactions, FTIR can monitor the disappearance of the peroxide's characteristic carbonyl stretch and the appearance of bands associated with the polymer backbone or other reaction products.
Comparison of Monitoring Techniques
While FTIR spectroscopy offers numerous advantages, a comprehensive evaluation requires comparison with alternative analytical methods. The following sections and tables provide a detailed comparison of FTIR with other techniques used to monitor peroxide-mediated reactions.
Quantitative Data Summary
| Technique | Information Obtained | Advantages | Disadvantages | Typical Application for TBPB Reactions |
| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products; Reaction kinetics; Monomer conversion.[4][6] | In-situ, real-time monitoring; Non-destructive; High specificity for functional groups; Applicable to a wide range of reaction conditions.[5] | Requires careful calibration; Can be affected by overlapping spectral bands; Probe can be sensitive to harsh reaction environments.[8] | Monitoring polymerization kinetics and initiator decomposition.[9] |
| Near-Infrared (NIR) Spectroscopy | Real-time concentration of major components; Monomer conversion.[10] | In-situ, real-time monitoring; Deeper sample penetration than MIR; Robust for industrial process control.[8] | Lower specificity than FTIR; Spectra can be complex and require chemometrics for interpretation; Less sensitive to minor components.[11][12] | Process monitoring of bulk polymerization. |
| Differential Scanning Calorimetry (DSC) | Heat flow; Onset temperature of decomposition; Enthalpy of reaction; Activation energy.[13][14] | Provides critical information for thermal hazard assessment; Small sample size required.[15] | Not a direct measure of chemical composition; Provides information on the overall thermal event, not specific species; Typically an offline technique. | Assessing the thermal stability and decomposition kinetics of TBPB.[2] |
| Accelerating Rate Calorimetry (ARC) | Time-temperature-pressure data under adiabatic conditions; Time to maximum rate; Adiabatic temperature rise.[13][16] | "Worst-case scenario" thermal hazard assessment; Provides data for pressure relief system design.[17] | Complex and expensive instrumentation; Primarily for safety studies, not routine reaction monitoring. | Evaluating the potential for thermal runaway of TBPB decomposition. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and identification of radical species; Information on radical concentration and structure.[2][18] | The "gold standard" for detecting and characterizing free radicals; High sensitivity and specificity for paramagnetic species.[19] | Only detects species with unpaired electrons; Can be complex to interpret; Often requires specialized equipment and expertise.[20] | Studying the radical intermediates formed during TBPB decomposition and polymerization initiation.[3] |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification and quantification of volatile and semi-volatile reaction products.[13] | High sensitivity and specificity for separating and identifying complex mixtures of products. | Typically an offline technique requiring sample preparation; Not suitable for real-time monitoring. | Analyzing the final product distribution from TBPB decomposition.[21] |
| Electrochemical Sensors | Real-time concentration of specific species (e.g., hydrogen peroxide).[22] | High sensitivity and selectivity for the target analyte; Can be miniaturized for in-situ measurements.[23][24] | Limited to specific analytes for which a sensor is available; Sensor performance can be affected by the reaction matrix. | Monitoring the concentration of peroxide in a reaction. |
Experimental Protocols
In-Situ FTIR Spectroscopy for Monitoring TBPB-Mediated Polymerization
Objective: To monitor the conversion of a monomer (e.g., styrene) in a polymerization reaction initiated by TBPB in real-time.
Materials:
-
FTIR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or SiComp).
-
Reaction vessel (e.g., jacketed glass reactor) with ports for the ATR probe, temperature sensor, and nitrogen inlet/outlet.
-
Monomer (e.g., styrene).
-
Initiator: this compound (TBPB).
-
Solvent (if applicable).
-
Nitrogen source for inert atmosphere.
-
Magnetic stirrer and hot plate.
Procedure:
-
System Setup: Assemble the reaction vessel and insert the ATR probe, ensuring a good seal. Connect the probe to the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Reactant Loading: Charge the reactor with the monomer and solvent (if used).
-
Initial Spectrum: Record the initial spectrum of the reaction mixture before adding the initiator. This will be used as the t=0 reference.
-
Initiator Addition: Inject the required amount of TBPB into the reactor.
-
Data Acquisition: Start the FTIR data acquisition in a time-resolved mode (e.g., one spectrum every 30-60 seconds). Simultaneously, begin heating and stirring the reaction mixture to the desired temperature.
-
Monitoring: Monitor the decrease in the absorbance of a characteristic monomer peak (e.g., the vinyl C=C stretch) and the increase in a polymer peak over time.
-
Data Analysis: Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance of the monomer peak at time t, and A_0 is the initial absorbance of the monomer peak.
Differential Scanning Calorimetry (DSC) for TBPB Thermal Hazard Assessment
Objective: To determine the onset temperature and enthalpy of decomposition of TBPB.
Materials:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed sample pans (e.g., gold-plated stainless steel or high-pressure pans).
-
TBPB sample.
-
Inert gas (e.g., nitrogen) for purging.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of TBPB (typically 1-5 mg) into a sample pan.
-
Sealing: Hermetically seal the pan to prevent evaporation of the sample and its decomposition products.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 2, 5, 10 °C/min) over a desired temperature range (e.g., 30-250 °C).
-
Data Acquisition: Start the thermal program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).
Visualizing the Process: Diagrams
TBPB Decomposition and Polymerization Initiation
The following diagram illustrates the thermal decomposition of TBPB to form radicals, which then initiate the polymerization of a monomer.
Caption: Thermal decomposition of TBPB and initiation of polymerization.
Experimental Workflow for In-Situ FTIR Monitoring
This diagram outlines the key steps in setting up and running an experiment to monitor a TBPB-mediated reaction using in-situ FTIR spectroscopy.
Caption: Workflow for in-situ FTIR monitoring of a chemical reaction.
Conclusion
The choice of an appropriate analytical technique for monitoring this compound mediated reactions is critical for both research and industrial applications. In-situ FTIR spectroscopy stands out as a highly effective method for real-time tracking of reactant consumption and product formation, providing valuable kinetic data. However, a comprehensive understanding of the reaction, including its thermal hazards and radical mechanisms, is best achieved by employing a combination of techniques. Calorimetric methods like DSC and ARC are indispensable for safety assessment, while EPR spectroscopy offers unparalleled insight into the radical chemistry involved. By carefully selecting and integrating these analytical tools, researchers and engineers can ensure the safe, efficient, and optimized execution of TBPB-mediated reactions.
References
- 1. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 3. maxapress.com [maxapress.com]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. UV-Vis/FT-NIR in situ monitoring of visible-light induced polymerization of PEGDA hydrogels initiated by eosin/triethanolamine/O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. keit.co.uk [keit.co.uk]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Hydrogen Peroxide Decomposition Analysis by Screening Calorimetry Technique | Chemical Engineering Transactions [cetjournal.it]
- 18. research.rug.nl [research.rug.nl]
- 19. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EPR spectroscopy in polymer science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Highly efficient electrochemical detection of H2O2 utilizing an innovative copper porphyrinic nanosheet decorated bismuth metal–organic framework modified electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. africaresearchconnects.com [africaresearchconnects.com]
- 24. pubs.acs.org [pubs.acs.org]
comparing performance of different peroxyesters in polymerization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers, the selection of an appropriate initiator is a critical decision that significantly influences reaction kinetics, polymer properties, and overall process efficiency. Peroxyesters represent a versatile class of organic peroxides widely employed as radical initiators in polymerization processes. Their performance is dictated by their decomposition kinetics, the nature of the radicals they generate, and their suitability for various polymerization conditions. This guide provides a detailed comparison of the performance of different peroxyesters, supported by experimental data, to assist researchers in selecting the optimal initiator for their specific applications.
Performance Benchmarks: A Tabular Comparison of Half-Life Data
The efficacy of a radical initiator is primarily determined by its decomposition kinetics, which are often characterized by its half-life—the time it takes for half of the peroxide to decompose at a given temperature.[1] This parameter is crucial for selecting an initiator that is active in the desired temperature range of the polymerization process.[1][2] The following table summarizes the half-life temperatures for a range of commercially available peroxyesters. The data is compiled from various sources and is typically determined in a 0.1 molar solution of monochlorobenzene.[2][3]
| Peroxyester | Trade Name Examples | 10-Hour Half-Life Temp. (°C) | 1-Hour Half-Life Temp. (°C) | 0.1-Hour Half-Life Temp. (°C) |
| tert-Butyl peroxyneodecanoate | Trigonox 23 | 46 | 61 | 78 |
| tert-Amyl peroxyneodecanoate | Luperox 575 | 47 | 62 | 79 |
| Di(4-tert-butylcyclohexyl) peroxydicarbonate | Perkadox 16 | 44 | 59 | 76 |
| tert-Butyl peroxy-2-ethylhexanoate | Trigonox 21, Luperox 26 | 72[1] | 91[1] | 113[1] |
| tert-Butyl peroxypivalate (TBPP) | Trigonox 25 | 55 | 72 | 90 |
| tert-Amyl peroxypivalate (TAPP) | Luperox 555 | 55 | 71 | 89 |
| 1,1,3,3-Tetramethylbutyl peroxypivalate | Trigonox 425-C75 | - | - | - |
| tert-Butyl peroxyacetate | Luperox 7 | 102 | 121 | 142 |
| tert-Butyl peroxybenzoate (TBPB) | Trigonox C, Luperox P | 105[1] | 125[1] | 167[1] |
| tert-Butylperoxy isopropyl carbonate | Trigonox BPIC-CH75 | 99 | 119 | 141 |
Note: Half-life temperatures can be influenced by the solvent and the specific experimental conditions.[4]
Initiator Efficiency
Initiator efficiency (f) is defined as the fraction of the radicals generated from the initiator that successfully start a polymer chain.[5] The efficiency is influenced by the structure of the peroxyester and the polymerization conditions. In high-pressure ethene polymerization, for instance, the initiator efficiency of tert-alkyl peroxyesters has been studied in detail.[5][6]
Key findings indicate that:
-
Structure-Efficiency Relationship: The highest initiator efficiencies, with f values up to approximately 0.9, are observed for tert-butyl peroxyesters that generate primary radicals upon decomposition, such as tert-butyl peroxyacetate and tert-butyl peroxypentanoate.[5]
-
In-Cage Reactions: The lowest efficiency, around 0.37, is seen with tert-butyl peroxypivalate (TBPP).[5] This is attributed to in-cage termination reactions where the initially formed radicals react with each other before they can diffuse apart and react with monomer molecules.[5][6] Specifically, the tert-butoxy (B1229062) radical can undergo cross-disproportionation with the tert-butyl radical that is also formed.[6]
-
Decomposition Pathway: The mode of primary bond cleavage, whether a single-bond or a concerted two-bond scission, significantly impacts the initiation efficiency of tert-butyl peroxyesters.[5]
Influence on Polymer Properties
The choice of peroxyester initiator can have a profound effect on the final properties of the polymer, including its molecular weight and architecture.
-
Molecular Weight: In general, a higher initiator concentration leads to a lower average molecular weight of the resulting polymer, as more polymer chains are initiated simultaneously. The nature of the initiator also plays a role. For instance, in the polymerization of methyl methacrylate (B99206) (MMA), polymers initiated with a partially oxidized tri-n-butylborane (TBBO) system showed a number-averaged and weight-averaged molecular weight more than twice as high as that of polymers initiated with a benzoyl peroxide/aromatic tertiary amine system.[7] While not a direct comparison of two peroxyesters, this highlights the significant impact of the initiator system on molecular weight.
-
Branching: The reactivity of the radicals generated by the peroxyester can influence the degree of branching in the polymer. More reactive radicals can engage in side reactions like hydrogen abstraction from the polymer backbone, leading to the formation of branches.[8]
Experimental Protocols
To facilitate the comparison of different peroxyesters, the following experimental protocols are provided.
Determination of Decomposition Kinetics (Half-Life)
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a dilute solution of the peroxyester (e.g., 0.1 M) in a suitable solvent such as monochlorobenzene.[2][3]
-
DSC Analysis: Place a known amount of the solution in a DSC pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.[4]
-
Data Analysis: The decomposition of the peroxyester will produce an exothermic peak. The temperature at the peak of the exotherm (T_p) corresponds to the maximum decomposition rate. By running the experiment at different heating rates (β), the activation energy (E_a) and the pre-exponential factor (A) for the decomposition can be determined using the Kissinger equation:[1] ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p) A plot of ln(β / T_p²) versus 1/T_p will yield a straight line with a slope of -E_a/R, from which E_a can be calculated. The half-life (t_½) at a specific temperature (T) can then be calculated using the Arrhenius equation: t_½ = ln(2) / k_d = ln(2) / (A * exp(-E_a / RT))
Determination of Initiator Efficiency
Methodology: Gravimetric Analysis of Polymer Yield [4]
-
Polymerization Reaction: In a reaction vessel, dissolve a known amount of the peroxyester initiator in a specific amount of purified monomer (e.g., styrene). The solution should be deoxygenated to prevent inhibition of the polymerization.
-
Reaction Conditions: Heat the mixture to a constant temperature where the initiator's half-life is known. The polymerization should be allowed to proceed for a time significantly shorter than the initiator's half-life to maintain a relatively constant initiator concentration.
-
Polymer Isolation: Stop the reaction by rapid cooling and the addition of an inhibitor. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) for polystyrene).
-
Quantification: Filter, wash, and dry the polymer to a constant weight.
-
Calculation of Initiator Efficiency (f): The number of moles of initiated polymer chains can be estimated from the polymer yield and the number-average molecular weight (M_n), which can be determined by techniques like Gel Permeation Chromatography (GPC). The initiator efficiency is then calculated as the ratio of the moles of initiated polymer chains to the moles of radicals generated by the initiator (which is typically twice the moles of initiator decomposed).
Mandatory Visualizations
Caption: General mechanism of free-radical polymerization initiated by a peroxyester.
Caption: Experimental workflow for comparing the performance of different peroxyesters.
Conclusion
The selection of a peroxyester initiator has a significant impact on the polymerization process and the final polymer properties. By carefully considering the half-life data, which dictates the appropriate reaction temperature, and understanding the factors that influence initiator efficiency, researchers can exert greater control over their polymerization reactions. The structure of the peroxyester not only affects its decomposition kinetics but also the subsequent reactivity of the generated radicals, which in turn influences polymer characteristics such as molecular weight and branching. For applications in drug development and other high-purity fields, a thorough understanding of these performance differences is essential for successful material design and synthesis. The provided experimental protocols and mechanistic diagrams offer a foundational framework for the rational selection and evaluation of peroxyester initiators to meet specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pergan.com [pergan.com]
- 3. pergan.com [pergan.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the performance of methyl methacrylate polymerization: Comparison of partially oxidized tri-n-butylborane and benzoyl peroxide with aromatic tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Different Types of Peroxides on the Long-Chain Branching of PP via Reactive Extrusion [mdpi.com]
Safety Operating Guide
Proper Disposal of tert-Butyl Peroxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like tert-Butyl peroxybenzoate (t-BPB) is paramount. This organic peroxide is a valuable reagent, primarily used as a radical initiator in polymerization reactions and as a crosslinking agent.[1][2] However, its inherent instability requires strict adherence to safety protocols to mitigate risks of fire, explosion, and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Avoid contact with skin and eyes, and prevent inhalation of vapors.[3][5] It is crucial to keep the chemical away from heat, sparks, open flames, and other sources of ignition.
Incompatible Materials: Avoid contact with strong acids, bases, amines, metal ions, and strong reducing or oxidizing agents, as these can accelerate decomposition.[6][7]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or with general laboratory waste.[8]
1. Assessment and Preparation:
-
Evaluate the quantity: Determine the amount of waste t-BPB to be disposed of. Small quantities are easier to manage.
-
Check for contamination: If the t-BPB is contaminated with incompatible materials, it may be more unstable. Handle with extreme caution.
-
Original Container: Whenever possible, keep the waste t-BPB in its original container.[9] Ensure the container is in good condition and properly labeled.
2. On-site Neutralization (for small spills or residues):
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[8] NEVER use organic absorbents such as sawdust or paper towels, as this may lead to spontaneous combustion.[8]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
3. Packaging for Disposal:
-
Ensure the container is tightly sealed.
-
Label the container clearly as "Hazardous Waste: this compound". Include the date and any known contaminants.
-
Store the packaged waste in a designated, cool, and well-ventilated area away from incompatible materials until it can be collected by a licensed waste disposal service.[3][10] Storage in an explosion-proof refrigerator is recommended.[3]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[5][9]
-
Provide them with a detailed description of the waste, including its chemical name, quantity, and any potential contaminants.
-
Follow all instructions provided by the waste disposal professionals. The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, critical for its safe handling and storage.
| Property | Value | Source(s) |
| Self-Accelerating Decomposition Temperature (SADT) | ~60-65 °C | [6][11] |
| Half-life (10 hours) | 103-104 °C | [6][11] |
| Half-life (1 hour) | 122-124 °C | [6][11] |
| Half-life (1 minute) | 165 °C | [6] |
| Recommended Storage Temperature | 10 °C to 25 °C (not exceeding 38°C) | [4][6][10] |
| Flash Point | > 60 °C | [3] |
| Boiling Point | 112 °C (decomposes) | [6] |
| Oral LD50 (rat) | 1,012 mg/kg | [12] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Hazardous Decomposition Products
Under conditions of thermal stress or contamination, this compound can decompose to form several hazardous substances, including carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[6][7][11] The potential formation of benzene, a known carcinogen, underscores the importance of proper handling and disposal to prevent environmental release.[2]
References
- 1. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound (TBPB), 614-45-9 | Ester peroxides | ETW [etwinternational.com]
- 12. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
